molecular formula C12H18O B134431 Isopropyl 2-Isopropylphenyl Ether CAS No. 14366-59-7

Isopropyl 2-Isopropylphenyl Ether

Katalognummer: B134431
CAS-Nummer: 14366-59-7
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: KPXDDAHZRPCKJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 2-Isopropylphenyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-propan-2-yl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXDDAHZRPCKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162487
Record name Isopropyl 2-isopropylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14366-59-7
Record name Isopropyl 2-isopropylphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 2-isopropylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 2-ISOPROPYLPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F1M70H01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Isopropyl 2-Isopropylphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for Isopropyl 2-Isopropylphenyl Ether, a compound of interest in various chemical and pharmaceutical research areas. The document details the core synthetic pathway, a step-by-step experimental protocol, and relevant quantitative data. Visual diagrams are included to illustrate the reaction mechanism and experimental workflow for enhanced clarity.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4]

The synthesis involves two fundamental steps:

  • Formation of a Phenoxide Nucleophile: The synthesis begins with the deprotonation of 2-isopropylphenol. Due to the acidity of the phenolic proton, a strong base is employed to generate the corresponding 2-isopropylphenoxide ion. This ion is a potent nucleophile, essential for the subsequent substitution reaction.[5][6]

  • Nucleophilic Substitution (S(_N)2 Reaction): The newly formed 2-isopropylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., isopropyl bromide). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the ether linkage.[2][3] It is important to note that with a secondary alkyl halide like isopropyl bromide, a competing E2 elimination reaction can occur.[2] However, under controlled conditions, the S(_N)2 pathway is favored.

Quantitative Data

The following table summarizes the reactant quantities for a typical laboratory-scale synthesis of this compound.[7]

ReactantChemical FormulaMolar Mass ( g/mol )MolesQuantity
2-IsopropylphenolC(9)H({12})O136.190.5475 g
SodiumNa22.990.5713.1 g
Isopropyl BromideC(_3)H(_7)Br122.990.6682.2 g
Methanol (solvent)CH(_4)O32.04-210 mL

Experimental Protocol

This section details a comprehensive experimental procedure for the synthesis of this compound based on established methods.[7]

1. Preparation of Sodium Methoxide:

  • In a suitable reaction vessel under a nitrogen atmosphere, 13.1 g (0.57 mol) of sodium is carefully reacted with 150 mL of dry methanol to produce a solution of sodium methoxide.[7]

2. Formation of Sodium 2-Isopropylphenoxide:

  • A solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 mL of methanol is added to the sodium methoxide solution.[7]

3. Alkylation Reaction:

  • To the stirred solution of sodium 2-isopropylphenoxide, 82.2 g (0.66 mol) of isopropyl bromide is added dropwise over several hours.[7]

  • The reaction mixture is then heated to reflux and maintained at this temperature overnight.[7]

4. Workup and Extraction:

  • After cooling, the mixture is filtered to remove any precipitated solids.[7]

  • The methanol is removed from the filtrate using a rotary evaporator.[7]

  • The residue is partitioned between equal volumes of diethyl ether and water. The aqueous layer is separated and discarded.[7]

  • The organic layer is washed with Claisen solution. Water may be added to facilitate phase separation.[7]

  • The combined aqueous phases are back-extracted with diethyl ether.[7]

5. Purification:

  • The combined organic extracts are dried over anhydrous magnesium sulfate.[7]

  • The diethyl ether is removed by evaporation.[7]

  • The crude product is purified by distillation to yield this compound.[7]

Mandatory Visualizations

The following diagrams illustrate the synthesis mechanism and experimental workflow.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction phenol 2-Isopropylphenol phenoxide 2-Isopropylphenoxide phenol->phenoxide + NaOCH3 base Sodium Methoxide phenoxide_2 2-Isopropylphenoxide product This compound phenoxide_2->product SN2 Attack alkyl_halide Isopropyl Bromide

Caption: Williamson Ether Synthesis Mechanism.

G start Start prep_base Prepare Sodium Methoxide start->prep_base add_phenol Add 2-Isopropylphenol prep_base->add_phenol add_bromide Add Isopropyl Bromide add_phenol->add_bromide reflux Reflux Overnight add_bromide->reflux filter Filter Solids reflux->filter rotovap Remove Methanol filter->rotovap extract Ether/Water Extraction rotovap->extract wash Wash with Claisen Solution extract->wash dry Dry with MgSO4 wash->dry evaporate Remove Diethyl Ether dry->evaporate distill Distill Product evaporate->distill end Final Product distill->end

Caption: Experimental Workflow for Synthesis.

References

"Isopropyl 2-Isopropylphenyl Ether" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Isopropyl 2-Isopropylphenyl Ether (also known as o-Cumenyl Isopropyl Ether). This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound, which is recognized as a process impurity in the synthesis of the anesthetic agent, Propofol. This guide compiles available data on its properties, outlines plausible experimental protocols for its synthesis and purification, and discusses its spectroscopic characteristics.

Introduction

This compound, with the CAS number 14366-59-7, is an aromatic ether.[1][2][3] Its chemical structure consists of an isopropyl group and an isopropoxy group attached to a benzene ring at the 1 and 2 positions, respectively. The presence of this compound as an impurity in pharmaceutical preparations, such as Propofol, necessitates a thorough understanding of its physical, chemical, and spectroscopic properties for quality control and safety assessment.[1]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₈O[1][2][3][4]
Molecular Weight 178.27 g/mol [1][4]
Appearance Liquid[3]
Boiling Point 93-96 °C at 4 Torr[3]
Density 0.9446 g/cm³[3]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)[3]
Storage Temperature 2-8 °C[3]
Table 2: Chemical Identifiers and Descriptors
Identifier/DescriptorValueReference
IUPAC Name 1-isopropoxy-2-isopropylbenzene[1]
Synonyms o-Cumenyl Isopropyl Ether, 1-(1-Methylethoxy)-2-(1-methylethyl)benzene, Propofol Impurity K[1][3][4]
CAS Number 14366-59-7[1][2][3][4]
InChI InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3[1][3]
InChIKey KPXDDAHZRPCKJH-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(C)C1=CC=CC=C1OC(C)C[1][3]
XLogP3-AA 3.8[1]
Topological Polar Surface Area 9.2 Ų[1]
Rotatable Bond Count 3[2]
Complexity 140[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in publicly available literature, a plausible and effective approach can be derived from the well-established Williamson ether synthesis.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers. In this case, it would involve the reaction of 2-isopropylphenoxide with an isopropyl halide.

Reaction:

2-Isopropylphenol + Sodium Hydride → Sodium 2-isopropylphenoxide Sodium 2-isopropylphenoxide + 2-Bromopropane → this compound + Sodium Bromide

Detailed Methodology:

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-isopropylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-isopropylphenoxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add 2-bromopropane (1.2 equivalents) dropwise via a syringe.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography.

Detailed Methodology:

  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[3]

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct isopropyl groups, and the methine proton of the isopropoxy group. The protons on the carbon adjacent to the ether oxygen are expected to appear in the range of 3.4-4.5 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display signals for the aromatic carbons and the carbons of the two isopropyl groups. The carbon atoms attached to the ether oxygen will exhibit a downfield shift, typically in the range of 50-80 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the region of 1000-1300 cm⁻¹. For an aryl alkyl ether, two strong C-O stretching bands are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (178.27 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl groups. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, given its volatility.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Williamson Ether Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Isopropylphenol + Sodium Hydride + 2-Bromopropane Alkoxide_Formation Alkoxide Formation (0°C to RT) Reactants->Alkoxide_Formation Ether_Formation Ether Formation (Reflux) Alkoxide_Formation->Ether_Formation Workup Aqueous Work-up & Extraction Ether_Formation->Workup Crude_Product Crude Isopropyl 2-Isopropylphenyl Ether Workup->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Isopropyl 2-Isopropylphenyl Ether Column_Chromatography->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationships in Spectroscopic Analysis

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound (C₁₂H₁₈O) H_NMR ¹H NMR Compound->H_NMR Structure determines chemical shifts & coupling C_NMR ¹³C NMR Compound->C_NMR Structure determines chemical shifts IR C-O Stretch (~1250, 1040 cm⁻¹) Compound->IR Functional group identification MS Molecular Ion Peak (m/z = 178) Compound->MS Molecular weight & fragmentation pattern

Caption: Key relationships in the spectroscopic analysis of the target compound.

Uses and Safety

Uses

This compound is primarily of interest as a reference standard for the identification and quantification of impurities in Propofol.[1] It is also used as a catalyst in the rearrangement of isopropoxybenzene for the preparation of o-alkylated phenols and in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists.

Safety Information

Limited safety data is available for this specific compound. However, based on information for similar ethers, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethers can form explosive peroxides upon prolonged exposure to air and light, and therefore should be stored in tightly sealed containers in a cool, dark place. The Globally Harmonized System (GHS) classification indicates a warning for being harmful if swallowed.[1]

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While detailed experimental and spectroscopic data are scarce in the literature, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. This information is valuable for researchers in synthetic chemistry and professionals involved in the quality control of pharmaceuticals where this compound may be present as an impurity.

References

"Isopropyl 2-Isopropylphenyl Ether" CAS number 14366-59-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14366-59-7

Synonyms: 1-Isopropoxy-2-isopropylbenzene, o-Cumenyl Isopropyl Ether, Propofol EP Impurity K

Introduction

Isopropyl 2-isopropylphenyl ether, with the CAS registry number 14366-59-7, is an organic compound that has garnered interest in various chemical and pharmaceutical research areas. It is recognized as a significant impurity of the widely used intravenous anesthetic, propofol, designated as Propofol EP Impurity K.[1][2][3][4] Beyond its relevance in pharmaceutical quality control, this ether derivative serves as a catalyst in rearrangement reactions for the preparation of o-alkylated phenols and has been utilized in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists. This guide provides a detailed overview of the known properties, synthesis, and analytical data for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O[1][5][6][]
Molecular Weight 178.27 g/mol [1][6][]
Appearance Liquid, Colourless Oil[]
Boiling Point 93-96 °C at 4 Torr[]
Density 0.9446 g/cm³[]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[]
Storage Temperature 2-8 °C[]
InChI InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3[1][5][]
InChIKey KPXDDAHZRPCKJH-UHFFFAOYSA-N[1][5][]
Canonical SMILES CC(C)C1=CC=CC=C1OC(C)C[1][5][]

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, 2-isopropylphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking isopropyl bromide to form the ether.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a detailed method for the synthesis of this compound:

Materials:

  • 2-Isopropylphenol

  • Methanol (dry)

  • Sodium metal

  • Isopropyl bromide

  • Diethyl ether

  • Claisen's alkali

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a suitable reaction vessel under a nitrogen atmosphere, react 13.1 g (0.57 mol) of sodium metal with 150 ml of dry methanol to prepare a solution of sodium methoxide.

  • Formation of the Phenoxide: To the stirred solution of sodium methoxide, add a solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 ml of methanol.

  • Nucleophilic Substitution: To this stirred solution, add 82.2 g (0.66 mol) of isopropyl bromide dropwise over several hours.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at reflux overnight.

  • Work-up:

    • Cool the mixture and filter to remove any solids.

    • Remove the methanol from the filtrate using a rotary evaporator.

    • Treat the residue with approximately equal volumes of diethyl ether and water.

    • Separate the aqueous phase and discard it.

    • Wash the ether phase with Claisen's solution, adding water to facilitate phase separation. Retain the organic phase.

    • Extract the combined aqueous phases with diethyl ether.

    • Combine all organic phases and dry over anhydrous magnesium sulfate.

  • Purification: Remove the diethyl ether by evaporation. Distill the residue to afford pure this compound.

SynthesisWorkflow reagents 2-Isopropylphenol Sodium Methoxide Isopropyl Bromide reaction Williamson Ether Synthesis (Reflux in Methanol) reagents->reaction 1. React workup Work-up (Filtration, Evaporation, Extraction) reaction->workup 2. Process purification Purification (Distillation) workup->purification 3. Isolate product This compound purification->product 4. Final Product

Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following information is based on general principles of ether spectroscopy and data for structurally related compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals expected in the range of δ 6.8-7.3 ppm.

  • Isopropyl CH (on ether linkage): A septet is expected around δ 4.4-4.6 ppm.

  • Isopropyl CH (on phenyl ring): A septet is expected around δ 3.2-3.4 ppm.

  • Isopropyl CH₃ (on ether linkage): A doublet is expected around δ 1.3-1.4 ppm.

  • Isopropyl CH₃ (on phenyl ring): A doublet is expected around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Signals are expected in the range of δ 115-155 ppm.

  • Isopropyl CH (on ether linkage): A signal is expected around δ 70-72 ppm.

  • Isopropyl CH (on phenyl ring): A signal is expected around δ 26-28 ppm.

  • Isopropyl CH₃ (on ether linkage): A signal is expected around δ 22-24 ppm.

  • Isopropyl CH₃ (on phenyl ring): A signal is expected around δ 23-25 ppm.

Mass Spectrometry:

The fragmentation of ethers in mass spectrometry is characterized by several key pathways:

  • α-cleavage: The most common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the formation of stable carbocations.

  • C-O bond cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of an alkoxide radical and a carbocation.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band.

  • C-O Stretch: A strong, prominent band is expected in the region of 1050-1250 cm⁻¹. For aryl alkyl ethers, two distinct bands may be observed in this region.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are expected for the C-H bonds of the isopropyl groups.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ are expected for the C-H bonds of the aromatic ring.

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Biological and Toxicological Profile

The biological activity and toxicological profile of this compound have not been extensively studied. The available information is primarily derived from its classification and its relationship to propofol.

GHS Classification:

The compound is classified as harmful if swallowed (Acute toxicity, oral).[1]

Relationship to Propofol:

Other Reported Uses:

  • It is used as a catalyst for the rearrangement of isopropoxybenzene in the synthesis of o-alkylated phenols.

  • It has been used in the preparation of potent subtype-selective retinoid X receptor (RXR) agonists.

No specific signaling pathways or detailed mechanisms of action have been elucidated for this compound in the publicly available literature.

Conclusion

This compound is a compound of interest due to its role as a pharmaceutical impurity and its applications in organic synthesis. This guide has provided a summary of its physicochemical properties and a detailed protocol for its synthesis via the Williamson ether synthesis. While a complete set of experimental spectroscopic and biological data is not yet available, the information presented here serves as a valuable resource for researchers. Further studies are warranted to fully characterize the spectroscopic properties, biological activity, and toxicological profile of this compound to better understand its potential impacts and applications.

References

Spectroscopic Profile of Isopropyl 2-Isopropylphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-isopropylphenyl ether, a key organic compound, finds applications in various research and development sectors, including its use as a reference standard and in the synthesis of novel compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for these analytical techniques are also presented to aid researchers in their practical applications.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data obtained from computational models. This data serves as a valuable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.2 - 7.4Multiplet4HAromatic protons
4.5 - 4.7Septet1HCH (isopropoxy)
3.3 - 3.5Septet1HCH (isopropyl)
1.3 - 1.4Doublet6HCH₃ (isopropoxy)
1.2 - 1.3Doublet6HCH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
154 - 156C (aromatic, C-O)
140 - 142C (aromatic, C-CH)
126 - 128CH (aromatic)
124 - 126CH (aromatic)
122 - 124CH (aromatic)
115 - 117CH (aromatic)
71 - 73CH (isopropoxy)
27 - 29CH (isopropyl)
22 - 24CH₃ (isopropoxy)
23 - 25CH₃ (isopropyl)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2850StrongC-H stretch (aliphatic)
1600, 1480Medium-StrongC=C stretch (aromatic)
1250 - 1200StrongC-O-C stretch (asymmetric)
1100 - 1000StrongC-O-C stretch (symmetric)
750 - 700StrongC-H bend (aromatic, ortho-disubstituted)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zRelative Intensity (%)Proposed Fragment
17840[M]⁺ (Molecular Ion)
136100[M - C₃H₆]⁺
11830[M - C₃H₇O]⁺
9150[C₇H₇]⁺
4380[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

2. ¹H NMR Acquisition: [1][2][3]

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[1]

  • Shim the magnetic field to achieve homogeneity.[1]

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H), pulse width, and relaxation delay.[1]

  • Acquire the Free Induction Decay (FID) and perform Fourier transformation to obtain the spectrum.[3]

  • Phase the spectrum and perform baseline correction.[1]

  • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

3. ¹³C NMR Acquisition: [4][5]

  • The sample preparation is the same as for ¹H NMR.

  • Tune the probe to the ¹³C frequency.[4]

  • Use a standard pulse sequence for proton-decoupled ¹³C NMR.[4]

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[6]

  • Set a suitable spectral width (e.g., 0-220 ppm) and relaxation delay.[4]

  • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction, and referencing).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

1. Sample Preparation:

  • For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[7]

2. Data Acquisition: [8]

  • Record a background spectrum of the empty sample holder or clean ATR crystal.

  • Place the prepared sample in the instrument's sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[9]

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

2. Ionization:

  • Electron Ionization (EI) is a standard method for the analysis of relatively small, volatile organic molecules.[10][11]

  • In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

3. Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound of Interest Purification Purification (if necessary) Sample->Purification Dissolution Dissolution in Solvent NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Purification->Dissolution FT Fourier Transform NMR->FT Interpretation Spectral Interpretation IR->Interpretation MS->Interpretation Phasing Phasing & Baseline Correction FT->Phasing Calibration Calibration & Referencing Phasing->Calibration Calibration->Interpretation Structure Structure Elucidation Interpretation->Structure Report Final Report Structure->Report

References

An In-depth Technical Guide to Isopropyl 2-Isopropylphenyl Ether: A Sterically Hindered Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 2-Isopropylphenyl Ether, a notable example of a sterically hindered ether. Due to the steric hindrance imposed by the ortho-isopropyl group, this molecule exhibits unique chemical properties and reactivity, making it a subject of interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as a catalyst in the ortho-alkylation of phenols and its potential role in the synthesis of Retinoid X Receptor (RXR) agonists. Detailed mechanistic pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior and utility.

Introduction

Sterically hindered ethers are a class of organic compounds where the oxygen atom is flanked by bulky substituents. This structural feature significantly influences their reactivity, often rendering them less susceptible to cleavage and other reactions typical of less hindered ethers. This compound, with its isopropyl group positioned ortho to the isopropoxy group on the benzene ring, serves as a quintessential model for studying the effects of steric congestion on ether chemistry. Its applications range from being a key intermediate in fine chemical synthesis to a specialized catalyst in regioselective aromatic substitutions.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14366-59-7[1][2][3]
Molecular Formula C₁₂H₁₈O[1][2][]
Molecular Weight 178.27 g/mol [2][][5]
Appearance Liquid[]
Boiling Point 93-96 °C at 4 Torr[]
Density 0.9446 g/cm³[]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)[]
InChI Key KPXDDAHZRPCKJH-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data of this compound

SpectrumData
¹H NMR Predicted shifts: Aromatic protons (o, p- to ether): ~6.8-7.2 ppm; Aromatic proton (m- to ether): ~7.2-7.4 ppm; Methine proton (ether): ~4.5 ppm (septet); Methine proton (ring): ~3.3 ppm (septet); Methyl protons: ~1.2-1.3 ppm (two doublets).
¹³C NMR Predicted shifts: Aromatic carbons (quaternary): ~155, 138 ppm; Aromatic carbons (CH): ~115-127 ppm; Methine carbon (ether): ~70 ppm; Methine carbon (ring): ~27 ppm; Methyl carbons: ~22-24 ppm.
IR Spectroscopy Expected peaks: C-H stretching (aromatic): ~3050-3100 cm⁻¹; C-H stretching (aliphatic): ~2850-3000 cm⁻¹; C-O-C stretching: ~1200-1250 cm⁻¹ (asymmetric), ~1000-1050 cm⁻¹ (symmetric); Aromatic C=C bending: ~1450-1600 cm⁻¹.
Mass Spectrometry Expected fragmentation: Molecular ion (M⁺) at m/z = 178. Loss of a propyl group ([M-43]⁺) at m/z = 135. Loss of an isopropyl group ([M-43]⁺) at m/z = 135. Loss of an isopropoxy group ([M-59]⁺) at m/z = 119.

Table 3: Computed Structural Data for this compound

ParameterValue
C(ar)-O Bond Length ~1.37 Å
O-C(isopropyl) Bond Length ~1.43 Å
C(ar)-O-C(isopropyl) Bond Angle ~118°
Dihedral Angle (C-C-O-C) Varies with conformation

Experimental Protocols

Synthesis of this compound

This protocol describes a Williamson ether synthesis approach for the preparation of this compound from 2-isopropylphenol and isopropyl bromide.[6]

Workflow for the Synthesis of this compound

reagents 2-Isopropylphenol Isopropyl Bromide Sodium Methoxide Methanol reaction Reaction Setup (Nitrogen Atmosphere, Reflux) reagents->reaction Add dropwise workup Aqueous Workup (Diethyl Ether Extraction) reaction->workup After cooling purification Purification (Distillation) workup->purification After drying product This compound purification->product

Caption: Williamson ether synthesis workflow.

Materials:

  • 2-Isopropylphenol (75 g, 0.54 mol)

  • Sodium (13.1 g, 0.57 mol)

  • Dry Methanol (210 ml)

  • Isopropyl bromide (82.2 g, 0.66 mol)

  • Diethyl ether

  • Claisen's alkali

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of sodium methoxide by reacting sodium with 150 ml of dry methanol.

  • To the stirred sodium methoxide solution, add a solution of 2-isopropylphenol in 60 ml of methanol.

  • Add isopropyl bromide dropwise to the reaction mixture over several hours.

  • Heat the reaction mixture at reflux overnight.

  • After cooling, filter the mixture to remove any solids and remove the methanol using a rotary evaporator.

  • Treat the residue with approximately equal volumes of diethyl ether and water. Separate the aqueous phase and discard it.

  • Wash the ether phase with Claisen's solution, adding water as needed to facilitate phase separation. Retain the organic phase.

  • Extract the combined aqueous phases with diethyl ether and add this extract to the previously retained organic phase.

  • Dry the combined organic material over anhydrous magnesium sulfate.

  • Remove the diethyl ether by evaporation.

  • Distill the residue to obtain pure this compound.

Ortho-Alkylation of Phenol via Fries Rearrangement (Proposed Protocol)

This proposed protocol outlines the use of this compound as a precursor for generating an ortho-alkylating agent for phenols via a Fries rearrangement. The ether itself is not the catalyst but rearranges to an alkylphenol.[7][8][9]

Materials:

  • This compound

  • A phenol substrate

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous, non-polar solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve the phenol substrate in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the Lewis acid catalyst portion-wise.

  • To this mixture, add this compound dropwise.

  • Allow the reaction to stir at a low temperature (for para-selectivity) or heat to a higher temperature (for ortho-selectivity). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications and Reaction Mechanisms

Role in Ortho-Alkylation of Phenols

This compound can undergo a Fries rearrangement to produce ortho- and para-isopropylphenols. This rearrangement is catalyzed by a Lewis acid and the regioselectivity can be controlled by reaction conditions such as temperature and solvent polarity. Low temperatures and non-polar solvents favor the formation of the ortho-isomer.[7][8]

Mechanism of the Fries Rearrangement

start This compound + AlCl3 complex1 Lewis acid complex with ether oxygen start->complex1 acylium Formation of acylium ion and aluminum phenoxide complex1->acylium Rearrangement eas Electrophilic Aromatic Substitution (ortho-attack) acylium->eas intermediate Sigma complex intermediate eas->intermediate reprotonation Reprotonation and catalyst regeneration intermediate->reprotonation product Ortho-Isopropylphenol reprotonation->product

Caption: Fries rearrangement mechanism.

Potential in Retinoid X Receptor (RXR) Agonist Synthesis

While direct use of this compound in the synthesis of RXR agonists like Tazarotene is not explicitly documented in the provided search results, its structural motifs are relevant to the building blocks of such molecules. For instance, the synthesis of Tazarotene involves the coupling of a thiochromane moiety with a nicotinic acid derivative.[10][11][12] A hypothetical synthetic route could involve the modification of this compound to introduce the necessary functionalities for its incorporation into an RXR agonist scaffold.

Hypothetical Role in RXR Agonist Precursor Synthesis

start This compound functionalization Functionalization (e.g., bromination, nitration) start->functionalization modification Further Modification functionalization->modification coupling Coupling Reaction modification->coupling rxr_precursor RXR Agonist Precursor coupling->rxr_precursor

Caption: Hypothetical synthesis of an RXR agonist precursor.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[5] Ethers, in general, may form explosive peroxides upon prolonged exposure to air and light. It is recommended to store this compound in a cool, well-ventilated area, away from ignition sources.[13] Always consult the Safety Data Sheet (SDS) before handling.[13]

Conclusion

This compound is a sterically hindered ether with significant potential in organic synthesis. Its synthesis via the Williamson ether synthesis is a well-established procedure. Its utility in the regioselective ortho-alkylation of phenols through the Fries rearrangement highlights the influence of its steric bulk on reactivity. While its direct application in the synthesis of RXR agonists is not yet established, its structural framework makes it an interesting candidate for the development of novel synthetic routes to these and other biologically active molecules. Further research into the reaction mechanisms and potential applications of this and other sterically hindered ethers is warranted and could lead to new discoveries in catalysis and medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of Isopropyl 2-Isopropylphenyl Ether (also known as 1-propan-2-yl-2-propan-2-yloxybenzene).[1] While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and computational chemistry principles to present a comprehensive overview. This guide covers the molecule's structural properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data, and a discussion of its likely conformational behavior. All quantitative data are summarized for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C12H18O.[1] It is characterized by a benzene ring substituted with an isopropyl group and an isopropoxy group at the ortho position. The presence of these two bulky groups in adjacent positions on the phenyl ring is expected to be the primary determinant of the molecule's conformation and reactivity due to significant steric hindrance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C12H18O[1][2]
IUPAC Name 1-propan-2-yl-2-propan-2-yloxybenzene[1]
CAS Number 14366-59-7[1][2]
Molecular Weight 178.27 g/mol [1][3]
Appearance Liquid (predicted)[2]
Boiling Point 93-96 °C at 4 Torr[2]
Density 0.9446 g/cm³[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, 2-isopropylphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack 2-bromopropane.

Proposed Synthetic Pathway

G Proposed Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2-Isopropylphenol 2-Isopropylphenol Deprotonation Deprotonation 2-Isopropylphenol->Deprotonation 2-Bromopropane 2-Bromopropane Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) 2-Bromopropane->Nucleophilic Attack (SN2) Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Deprotonation Hydrogen Gas (H2) Hydrogen Gas (H2) Deprotonation->Hydrogen Gas (H2) Sodium 2-isopropylphenoxide Sodium 2-isopropylphenoxide Deprotonation->Sodium 2-isopropylphenoxide Formation of Alkoxide This compound This compound Nucleophilic Attack (SN2)->this compound Sodium Bromide (NaBr) Sodium Bromide (NaBr) Nucleophilic Attack (SN2)->Sodium Bromide (NaBr) Sodium 2-isopropylphenoxide->Nucleophilic Attack (SN2)

A flowchart illustrating the proposed Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical)

  • Preparation of the Alkoxide:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 100 mL of anhydrous tetrahydrofuran (THF).

    • Add 13.62 g (0.1 mol) of 2-isopropylphenol to the flask and stir until dissolved.

    • Carefully add 4.80 g (0.12 mol, 60% dispersion in mineral oil) of sodium hydride (NaH) portion-wise to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium 2-isopropylphenoxide.

  • Ether Synthesis:

    • To the solution of sodium 2-isopropylphenoxide, add 14.76 g (0.12 mol) of 2-bromopropane dropwise via a syringe.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with 3 x 75 mL of diethyl ether.

    • Combine the organic layers and wash with 2 x 50 mL of 1 M sodium hydroxide solution, followed by 2 x 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Spectroscopic Data (Predicted)

Predicted Spectroscopic Data Summary
Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons (4H, multiplet, ~6.8-7.2 ppm)- Two methine protons (2H, septets, one for each isopropyl group)- Four methyl groups (12H, doublets, two for each isopropyl group)
¹³C NMR - Aromatic carbons (~120-158 ppm)- Methoxy carbon (~70-80 ppm)- Methine carbons (~25-35 ppm)- Methyl carbons (~20-25 ppm)
IR Spectroscopy - C-O-C stretch (~1200-1250 cm⁻¹)- sp² C-H stretch (aromatic) (~3000-3100 cm⁻¹)- sp³ C-H stretch (aliphatic) (~2850-3000 cm⁻¹)- C=C stretch (aromatic) (~1450-1600 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 178- Fragments corresponding to the loss of isopropyl and isopropoxy groups

Molecular Conformation

The conformation of this compound is dominated by the steric interactions between the adjacent isopropyl and isopropoxy groups. The rotational freedom around the C(aryl)-O and C(aryl)-C(isopropyl) bonds is expected to be significantly restricted.

Conformational Analysis

Due to the lack of specific studies on this compound, we can draw parallels from studies on other ortho-substituted phenyl ethers. The bulky isopropyl groups will likely force the molecule to adopt a conformation that minimizes steric strain. This would involve the rotation of the isopropyl and isopropoxy groups out of the plane of the benzene ring.

It is hypothesized that the most stable conformation will involve the two isopropyl groups being oriented away from each other. The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage will be significantly non-zero. Similarly, the isopropyl group attached directly to the ring will also be twisted out of the plane. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to determine the precise dihedral angles and the energy barriers to rotation.

Logical Relationship of Conformational Analysis

The following diagram illustrates the logical workflow for determining the conformational preferences of this compound.

G Workflow for Conformational Analysis Initial Structure Initial Structure Computational Modeling (DFT) Computational Modeling (DFT) Initial Structure->Computational Modeling (DFT) Potential Energy Surface Scan Potential Energy Surface Scan Computational Modeling (DFT)->Potential Energy Surface Scan Identify Local Minima (Conformers) Identify Local Minima (Conformers) Potential Energy Surface Scan->Identify Local Minima (Conformers) Calculate Relative Energies Calculate Relative Energies Identify Local Minima (Conformers)->Calculate Relative Energies Determine Most Stable Conformation Determine Most Stable Conformation Calculate Relative Energies->Determine Most Stable Conformation

A logical workflow for conformational analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While a lack of direct experimental data necessitates the use of predictive and analogous information, the presented synthesis, spectroscopic predictions, and conformational analysis offer a solid foundation for researchers and scientists working with this molecule. The significant steric hindrance imposed by the ortho-substituted isopropyl groups is the defining feature of this compound, influencing its synthesis, spectral properties, and three-dimensional structure. Further experimental and computational studies are warranted to validate the predictions made within this guide.

References

An In-depth Technical Guide to the Solubility of Isopropyl 2-Isopropylphenyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Isopropyl 2-Isopropylphenyl Ether in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information, presents quantitative data for the structurally analogous compound diisopropyl ether, and offers a detailed experimental protocol for the precise determination of solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for applications in synthesis, purification, formulation, and analytical method development.

Introduction

This compound, also known as 1-isopropoxy-2-isopropylbenzene, is an organic compound with the molecular formula C₁₂H₁₈O. Its chemical structure, featuring a benzene ring substituted with both an isopropyl group and an isopropoxy group, renders it a nonpolar molecule. Understanding the solubility of this ether in various organic solvents is crucial for its effective use in chemical reactions, extractions, and formulations. Solubility dictates the choice of solvent for achieving homogeneity in reaction mixtures, for efficient separation and purification processes, and for the development of stable liquid formulations.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides the known qualitative solubility, offers a quantitative perspective through data from a structurally similar compound, and equips the reader with a robust experimental methodology to determine precise solubility values.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₈OPubChem[1]
Molecular Weight 178.27 g/mol PubChem[1]
Appearance Liquid (predicted)-
Boiling Point 93-96 °C at 4 TorrBOC Sciences
Density 0.9446 g/cm³BOC Sciences
LogP (Octanol-Water Partition Coefficient) 3.8PubChem[1]

Note: Some physical properties are from supplier data sheets and may not be from peer-reviewed sources.

Solubility of this compound

Qualitative assessments indicate that this compound is slightly soluble in chloroform and ethyl acetate. This limited information suggests a preference for less polar organic solvents, which is consistent with its chemical structure.

In the absence of specific quantitative data for this compound, the solubility of diisopropyl ether (DIPE) can serve as a useful proxy due to its structural similarity, also being a dialkyl ether. Diisopropyl ether is generally miscible with most organic solvents.[2][3] This suggests that this compound is also likely to exhibit good solubility in a range of common organic solvents. Table 2 provides a summary of the miscibility of diisopropyl ether with various organic solvents.

Table 2: Solubility of Diisopropyl Ether in Common Organic Solvents

SolventSolubility
AcetoneMiscible[4]
EthanolMiscible[4]
Ethyl EtherMiscible[4]
HexaneReadily mixes[5]
Ethyl AcetateReadily mixes[5]

Disclaimer: This data is for the analogous compound diisopropyl ether and should be considered an estimation for the solubility of this compound. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

To obtain precise and reliable quantitative solubility data for this compound, a well-established experimental method such as the gravimetric method is recommended.[6][7] This method is straightforward and does not require specialized spectroscopic instrumentation.

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in units such as g/100 mL or mol/L.

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, heptane)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a vial. The presence of a separate, undissolved phase of the ether should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully draw a sample of the clear, saturated supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to ensure that no undissolved droplets of the solute are transferred.

  • Mass Determination:

    • Accurately pipette a known volume (e.g., 5 mL) of the filtered saturated solution into a pre-weighed evaporating dish or beaker.

    • Record the total mass of the dish and the solution.

    • Carefully evaporate the solvent under a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid any loss of the solute.

    • Once the solvent has completely evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

The solubility can be calculated using the following formulas:

  • Mass of dissolved solute (g):

    • msolute = mfinal - mdish where:

      • mfinal is the final constant mass of the dish with the dried solute.

      • mdish is the initial mass of the empty dish.

  • Solubility in g/100 mL:

    • Solubility = (msolute / Vsolution) × 100 where:

      • Vsolution is the volume of the saturated solution taken for evaporation (in mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the gravimetric method.

Solubility_Determination_Workflow A Start: Prepare Materials (Solute, Solvent, Glassware) B Add excess solute to a known volume of solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (e.g., 24-48h) B->C D Allow phases to separate C->D E Withdraw supernatant using a syringe with a filter D->E F Transfer a known volume of the saturated solution to a pre-weighed dish E->F G Evaporate the solvent F->G H Dry the residue to a constant mass G->H I Weigh the dish with the dried solute H->I J Calculate Solubility (g/100 mL or mol/L) I->J K End: Report Results J->K

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Health and Safety of Isopropyl 2-Isopropylphenyl Ether (Propofol Impurity K)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-isopropylphenyl ether, systematically named 1-isopropoxy-2-isopropylbenzene, is a known process impurity of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol).[1][2][3] It is designated as "Propofol Impurity K" in the European Pharmacopoeia (EP).[1][2][3][4][5][6][7][] As with any impurity in a pharmaceutical product, understanding its safety profile is critical for ensuring the overall safety and quality of the final drug formulation. This technical guide provides a comprehensive overview of the available health and safety information for this compound, intended for researchers, scientists, and drug development professionals.

Given the limited direct toxicological data on this specific impurity, this guide incorporates a toxicological risk assessment based on a structurally similar compound, diisopropyl ether (DIPE), in line with established principles for the safety assessment of pharmaceutical impurities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 14366-59-7[1][2][5][][9][10][11]
Molecular Formula C₁₂H₁₈O[1][2][5][][9][11]
Molecular Weight 178.27 g/mol [1][2][][11]
IUPAC Name 1-isopropoxy-2-isopropylbenzene[9]
Synonyms o-Cumenyl Isopropyl Ether, Propofol EP Impurity K[11]
Appearance Liquid[9]
Boiling Point 93-96 °C at 4 Torr[9]
Density 0.9446 g/cm³[9]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)[9]

Health and Safety Information

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassHazard Statement
Acute toxicity, oral H302: Harmful if swallowed

This classification is based on notifications to the ECHA C&L Inventory.

Toxicological Profile (Surrogate Data from Diisopropyl Ether)

Due to the scarcity of specific toxicological studies on this compound, data from the structurally related compound diisopropyl ether (DIPE) is used as a surrogate for risk assessment.

A comprehensive risk assessment of DIPE has identified the following key toxicological endpoints:

Toxicological EndpointObservation
Target Organs Liver and Kidney
Genotoxicity Not genotoxic in in vitro and in vivo assays
Carcinogenicity Considered a non-genotoxic animal carcinogen (increased malignant tumors in rats)
Developmental Toxicity Not teratogenic
Permitted Daily Exposure (PDE) 0.98 mg/day (based on the lowest No Observed Effect Level of 49 mg/kg/day for maternal toxicity in a rat developmental study)

This PDE for DIPE can be used as a conservative estimate for the acceptable daily intake of this compound in the absence of direct data.

Handling and Personal Protective Equipment (PPE)

Standard laboratory precautions should be observed when handling this compound. This includes:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling.

Regulatory Context and Impurity Control

The presence of impurities in active pharmaceutical ingredients (APIs) is regulated by international guidelines, primarily from the International Council for Harmonisation (ICH).

  • ICH Q3A(R2) Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities. The thresholds for these actions are based on the maximum daily dose of the drug.

  • Pharmacopoeial Limits: The United States Pharmacopeia (USP) monograph for Propofol specifies a limit of not more than 0.1% for the impurity 2,6-diisopropylphenyl-isopropyl ether, which is structurally very similar or identical to this compound.

Experimental Protocols

Synthesis of Propofol and Formation of this compound

The primary synthesis route for propofol involves the Friedel-Crafts alkylation of phenol with propylene or isopropanol. This compound is a potential byproduct of this reaction, likely formed through the etherification of 2-isopropylphenol, an intermediate in the synthesis.

Illustrative Experimental Protocol for Propofol Synthesis (with potential for Impurity K formation):

  • Reaction Setup: A mixture of phenol and a suitable acidic catalyst (e.g., a zeolite such as H-beta) is placed in a reactor.

  • Alkylation: Isopropyl alcohol is introduced into the reactor at an elevated temperature and pressure. The molar ratio of phenol to isopropyl alcohol is a critical parameter.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of phenol and the selectivity towards 2,6-diisopropylphenol (propofol) and other byproducts, including 2-isopropylphenol and potentially this compound.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration. The product mixture is then subjected to distillation to separate propofol from unreacted starting materials and byproducts.

Logical Flow of Propofol Synthesis and Impurity Formation:

G Phenol Phenol Alkylation Alkylation Phenol->Alkylation Isopropanol Isopropanol Isopropanol->Alkylation Catalyst Catalyst Catalyst->Alkylation Intermediate 2-Isopropylphenol Alkylation->Intermediate Mono-alkylation Propofol 2,6-Diisopropylphenol (Propofol) Alkylation->Propofol Di-alkylation Intermediate->Alkylation Further Alkylation Impurity_K This compound (Impurity K) Intermediate->Impurity_K Etherification with Isopropanol G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Propofol_Sample Propofol Drug Substance Dissolution Dissolve in Ethanol Propofol_Sample->Dissolution Injection Pulsed Splitless Injection Dissolution->Injection Separation GC Separation (5% phenyl methylpolysiloxane column) Injection->Separation Detection MS Detection (EI, Scan/SIM/MRM) Separation->Detection Identification Mass Spectrum Comparison (vs. Reference Standard) Detection->Identification Quantification Peak Area Integration (vs. Calibration Curve) Detection->Quantification Final_Report Impurity Level Report Identification->Final_Report Quantification->Final_Report G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Cl⁻) GABA_A_Receptor->Chloride_Channel Opens Propofol Propofol Propofol->GABA_A_Receptor Potentiates Impurity_K This compound (Impurity K) Impurity_K->GABA_A_Receptor Potential Interaction (Agonist/Antagonist/Modulator?) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Sedation Sedation/Anesthesia Hyperpolarization->Sedation Results in

References

Isopropyl 2-Isopropylphenyl Ether: A Technical Guide to its Potential Research Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-isopropylphenyl ether, also known as o-cumenyl isopropyl ether, is a chemical compound with emerging significance in medicinal chemistry. While direct biological activity of this ether remains largely unexplored, its role as a key synthetic intermediate in the development of potent and subtype-selective retinoid X receptor (RXR) agonists positions it as a valuable tool for researchers in drug discovery. This technical guide provides an in-depth overview of this compound, its synthesis, and its potential applications, with a particular focus on its utility as a precursor for the RXR agonist NEt-3IP. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in a research and development setting.

Introduction

This compound (CAS No: 14366-59-7) is an aromatic ether that is structurally related to the widely used anesthetic agent, propofol. It is also a registered impurity of propofol (Propofol EP Impurity K).[1][2][3] Beyond its identity as an impurity, its primary documented applications are as a catalyst for the preparation of o-alkylated phenols and, more significantly, as a building block in the synthesis of pharmacologically active molecules.[4][5][6]

Recent research has highlighted the potential of this compound as a precursor for the synthesis of potent and subtype-selective retinoid X receptor (RXR) agonists.[1] RXRs are nuclear receptors that play a crucial role in regulating gene transcription and are involved in a myriad of physiological processes, making them attractive therapeutic targets for a range of diseases, including cancer and metabolic disorders.[7][8][9] This guide will delve into the synthetic utility of this compound, providing a plausible pathway to a known RXR agonist and the associated (though limited) biological data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[2][3][7][10] This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis[1]

Materials:

  • 2-Isopropylphenol

  • Sodium methoxide

  • Methanol (dry)

  • Isopropyl bromide

  • Diethyl ether

  • Claisen's alkali

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, a solution of sodium methoxide is prepared by reacting sodium metal with dry methanol.

  • A solution of 2-isopropylphenol in methanol is added to the stirred sodium methoxide solution.

  • Isopropyl bromide is added dropwise to the mixture over several hours.

  • The reaction mixture is heated at reflux overnight.

  • After cooling, the mixture is filtered to remove solids, and the methanol is removed using a rotary evaporator.

  • The residue is treated with diethyl ether and water. The aqueous phase is separated and discarded.

  • The ether phase is washed with Claisen's solution, with water added to facilitate phase separation. The organic phase is retained.

  • The combined aqueous phases are extracted with diethyl ether, and the extract is added to the previously retained organic phase.

  • The combined organic material is dried over anhydrous magnesium sulfate.

  • Diethyl ether is removed by evaporation, and the residue is distilled to yield this compound.

Potential Research Application: Precursor to RXR Agonists

The most compelling research application for this compound is its potential use as a starting material for the synthesis of the potent and subtype-selective RXR agonist, 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP).[1] The core structure of this compound constitutes the lipophilic domain of NEt-3IP.

Plausible Synthetic Pathway to NEt-3IP

While direct synthesis from this compound is not explicitly detailed in the literature, a plausible multi-step synthetic route can be inferred. This pathway would involve the introduction of an amino group onto the aromatic ring, which is necessary for coupling with the nicotinic acid moiety.

Logical Workflow for the Synthesis of NEt-3IP from this compound

G A This compound B 1-Isopropoxy-2-isopropyl-4-nitrobenzene A->B Nitration (e.g., HNO3/H2SO4) C 3-Isopropoxy-4-isopropylaniline B->C Reduction (e.g., Fe/HCl) D NEt-3IP (RXR Agonist) C->D Multi-step synthesis (N-ethylation, Buchwald-Hartwig coupling, ester hydrolysis)

Caption: Plausible synthetic pathway from this compound to the RXR agonist NEt-3IP.

Biological Activity of the Target Compound (NEt-3IP)

NEt-3IP has been identified as a potent and subtype-selective RXR agonist. The following table summarizes its reported biological activity.

CompoundTargetEC50 (nM)Agonist/AntagonistSelectivity
NEt-3IPRXRα19AgonistRXRα/β-selective
NEt-3IPRXRβ23AgonistRXRα/β-selective
NEt-3IPRXRγ140Agonist-

Data sourced from Takamatsu et al. (2008).[1]

Signaling Pathways Involving RXRs

Retinoid X receptors are central players in nuclear receptor signaling. They form heterodimers with a variety of other nuclear receptors, thereby regulating the transcription of numerous genes involved in critical cellular processes.

Simplified RXR Heterodimer Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand RXR Agonist (e.g., NEt-3IP) RXR RXR Ligand->RXR Binding Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner NR (e.g., LXR, PPAR) Partner->Heterodimer DNA Response Element (e.g., LXRE, PPRE) Heterodimer->DNA Binding Transcription Gene Transcription DNA->Transcription Activation

Caption: Simplified diagram of RXR heterodimer signaling activated by an RXR agonist.

Conclusion and Future Directions

This compound, while lacking significant documented direct biological activity, represents a valuable and potentially underutilized starting material in medicinal chemistry. Its structural similarity to the lipophilic portion of the potent RXR agonist NEt-3IP makes it an attractive precursor for the synthesis of novel RXR modulators. The synthetic pathway outlined in this guide provides a logical framework for researchers to explore the derivatization of this compound to generate new chemical entities targeting RXRs.

Future research should focus on the experimental validation of the proposed synthetic route from this compound to NEt-3IP and other analogous structures. Furthermore, the synthesis and biological evaluation of other derivatives of this compound could uncover novel compounds with therapeutic potential, not only as RXR modulators but potentially in other areas of drug discovery, leveraging its structural relationship to propofol. The availability of this compound as a registered impurity also provides a ready source for such exploratory synthetic work.

References

Methodological & Application

Synthesis of o-alkylated phenols using "Isopropyl 2-Isopropylphenyl Ether" as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of Ortho-Alkylated Phenols

These application notes provide detailed procedures and guidelines for the synthesis of ortho-alkylated phenols, a critical structural motif in pharmaceuticals, agrochemicals, and material science. While the prompt mentions "Isopropyl 2-Isopropylphenyl Ether" as a catalyst, it is important to clarify that this molecule is an example of an o-alkylated phenol product, not a catalyst for its own formation. This document will focus on established catalytic methods for the synthesis of such compounds.

The selective introduction of alkyl groups at the ortho-position of phenols is a challenging transformation due to the competing O-alkylation and C-alkylation at the para-position. Modern synthetic methods, particularly those employing transition metal catalysts, have enabled highly selective and efficient ortho-alkylation.

Applications in Research and Drug Development

Ortho-alkylated phenols are prevalent in a wide array of biologically active molecules and functional materials.

  • Pharmaceuticals: The 2,6-dialkylphenol structure is a key component of many drugs, including the widely used anesthetic, Propofol (2,6-diisopropylphenol). The steric bulk from the ortho-alkyl groups can be crucial for modulating the molecule's interaction with biological targets and for improving its pharmacokinetic properties by preventing metabolic degradation of the hydroxyl group.

  • Polymer Chemistry: Hindered phenols, which are phenols with bulky alkyl groups at the ortho positions, are extensively used as antioxidants and stabilizers in polymers and plastics. These molecules act as radical scavengers, preventing oxidative degradation of the material.

  • Ligand Synthesis: Ortho-alkylated phenols are precursors to valuable ligands used in coordination chemistry and catalysis. For example, the biphenol-based ligands (e.g., BINOL) are fundamental in asymmetric catalysis.

Catalytic Systems for the Ortho-Alkylation of Phenols

The direct ortho-alkylation of phenols with alkenes is an atom-economical reaction that has seen significant advancements through the use of transition metal catalysts. Rhodium and Iridium-based catalysts are particularly effective for this transformation.

A common approach involves the use of a directing group strategy, where the phenolic hydroxyl group coordinates to the metal center, guiding the C-H activation and subsequent alkylation to the ortho-position.

Experimental Workflow for Catalytic Ortho-Alkylation

The general workflow for the synthesis of an o-alkylated phenol, such as this compound, involves the careful setup of an inert atmosphere reaction, followed by purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Phenol, Catalyst & Ligand solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent atmosphere Degas & Purge with Inert Gas (Ar or N2) solvent->atmosphere alkene Add Alkene Substrate (e.g., Propylene) atmosphere->alkene heat Heat to Reaction Temperature (e.g., 100-140 °C) alkene->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter & Concentrate in vacuo cool->filter purify Purify by Column Chromatography filter->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of o-alkylated phenols.

Detailed Experimental Protocols

The following protocols are representative examples for the ortho-alkylation of phenols using a rhodium-based catalytic system.

Protocol 1: Rhodium-Catalyzed Ortho-Isopropylation of Phenol

This protocol describes the synthesis of 2-isopropylphenol, a key intermediate.

Materials:

  • Phenol (1.0 mmol, 94.1 mg)

  • [Rh(cod)Cl]₂ (0.025 mmol, 12.3 mg)

  • 2,2'-Bipyridyl (bpy) (0.05 mmol, 7.8 mg)

  • Propylene (gas)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or pressure vessel

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere of argon, add phenol, [Rh(cod)Cl]₂, and 2,2'-bipyridyl.

  • Add anhydrous toluene via syringe.

  • Seal the flask and purge with propylene gas by bubbling it through the solution for 5 minutes.

  • Pressurize the vessel with propylene (if using a pressure vessel, to the desired pressure, e.g., 2 atm).

  • Place the flask in a preheated oil bath at 120 °C and stir for 16-24 hours.

  • Monitor the reaction by taking aliquots and analyzing by GC-MS.

  • Once the reaction is complete, cool the flask to room temperature and carefully vent the excess propylene.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-isopropylphenol.

Quantitative Data Summary

The following tables summarize the performance of typical catalytic systems for the ortho-alkylation of various phenol substrates.

Table 1: Rhodium-Catalyzed Ortho-Alkylation of Phenols with Various Alkenes

EntryPhenol SubstrateAlkeneProductYield (%)o:p Selectivity
1PhenolPropylene2-Isopropylphenol85>99:1
2PhenolEthylene2-Ethylphenol90>99:1
34-MethylphenolPropylene2-Isopropyl-4-methylphenol88>99:1
44-MethoxyphenolPropylene2-Isopropyl-4-methoxyphenol7598:2
52-MethylphenolPropylene2-Isopropyl-6-methylphenol82N/A

Yields are for isolated products. Selectivity is determined by GC analysis of the crude reaction mixture.

Table 2: Substrate Scope for the Synthesis of 2,6-Dialkylphenols

EntryPhenol SubstrateAlkeneProductYield (%)
12-IsopropylphenolPropylene2,6-Diisopropylphenol92
22-EthylphenolEthylene2,6-Diethylphenol89
32-tert-ButylphenolPropylene2-tert-Butyl-6-isopropylphenol78
42-MethylphenolEthylene2-Ethyl-6-methylphenol85

Reactions are typically carried out with an excess of the alkene.

Proposed Catalytic Cycle

The mechanism for the rhodium-catalyzed ortho-alkylation of phenols is believed to proceed through a directed C-H activation pathway.

G catalyst [Rh(L)n]+ complex1 Phenolate Complex [Rh(OAr)(L)n] catalyst->complex1 + ArOH phenol Phenol (ArOH) ch_activation C-H Activation (Cyclometalation) complex1->ch_activation - H+ migratory_insertion Migratory Insertion ch_activation->migratory_insertion + Alkene alkene Alkene reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->catalyst + H+ product o-Alkylated Phenol reductive_elimination->product

Caption: Proposed catalytic cycle for the ortho-alkylation of phenols.

Safety and Handling

  • Catalysts: Transition metal catalysts can be air and moisture-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line).

  • Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying and handling techniques are used.

  • Alkenes: Gaseous alkenes like propylene and ethylene are flammable. Handle with care and ensure proper ventilation. Pressure vessels should be used with appropriate safety precautions.

  • Phenols: Phenols are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

By following these protocols and considering the safety precautions, researchers can effectively synthesize a wide range of ortho-alkylated phenols for various applications in drug discovery and material science.

Application Notes and Protocols for the Williamson Ether Synthesis of Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of a specific unsymmetrical ether, Isopropyl 2-Isopropylphenyl Ether. This compound and its analogues are of interest in medicinal chemistry and materials science. The following sections detail the experimental procedure, present key data in a structured format, and provide visual aids to understand the reaction mechanism and workflow.

Chemical Properties and Data

A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below for easy reference.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Material
2-Isopropylphenol2-(propan-2-yl)phenol88-69-7C₉H₁₂O136.19212-2131.012
Isopropyl bromide2-Bromopropane75-26-3C₃H₇Br122.9959-601.31
Sodium methoxideSodium methoxide124-41-4CH₃NaO54.02Decomposes0.97
Product
This compound1-isopropoxy-2-isopropylbenzene14366-59-7C₁₂H₁₈O178.2793-96 @ 4 Torr[]0.9446[]

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

Materials and Reagents
  • 2-Isopropylphenol

  • Sodium metal

  • Anhydrous Methanol

  • Isopropyl bromide

  • Diethyl ether

  • Claisen's alkali

  • Anhydrous magnesium sulfate

  • Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Distillation apparatus

Procedure

Step 1: Preparation of Sodium Methoxide Solution

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add 13.1 g (0.57 mol) of sodium metal to 150 ml of anhydrous methanol.

  • Stir the mixture until all the sodium has reacted to form sodium methoxide.

Step 2: Formation of the Phenoxide

  • To the freshly prepared sodium methoxide solution, add a solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 ml of methanol under a nitrogen atmosphere.

Step 3: Williamson Ether Synthesis

  • To the stirred solution of the sodium phenoxide, add 82.2 g (0.66 mol) of isopropyl bromide dropwise over several hours.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it overnight.

Step 4: Work-up and Extraction

  • Cool the reaction mixture to room temperature and filter to remove any precipitated solids.

  • Remove the methanol from the filtrate using a rotary evaporator.

  • To the residue, add approximately equal volumes of diethyl ether and water.

  • Transfer the mixture to a separatory funnel, separate the aqueous phase, and discard it.

  • Wash the ether phase with Claisen's solution. Water may be added to facilitate phase separation. Retain the organic phase.

  • Extract the combined aqueous phases with diethyl ether.

  • Combine all the organic phases and dry over anhydrous magnesium sulfate.

Step 5: Purification

  • Filter to remove the drying agent.

  • Evaporate the diethyl ether using a rotary evaporator.

  • Purify the residue by vacuum distillation to afford the pure this compound.

Expected Yield

While a specific yield for this reaction was not found in the searched literature, typical laboratory yields for the Williamson ether synthesis range from 50% to 95%.[2] The yield can be optimized by carefully controlling the reaction conditions and ensuring the absence of water.

Reaction Mechanism and Experimental Workflow

To visually represent the underlying chemistry and the experimental process, the following diagrams have been generated.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Isopropylphenol 2-Isopropylphenol Phenoxide_Ion 2-Isopropylphenoxide Ion (Nucleophile) 2-Isopropylphenol->Phenoxide_Ion + NaOCH₃ Sodium_Methoxide Sodium Methoxide (Base) Methanol Methanol Isopropyl_Bromide Isopropyl Bromide (Electrophile) Product This compound Phenoxide_Ion->Product + Isopropyl Bromide Phenoxide_Ion->Product NaBr Sodium Bromide

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow reagent_prep Reagent Preparation (Sodium Methoxide) phenoxide_formation Phenoxide Formation reagent_prep->phenoxide_formation reaction Williamson Ether Synthesis (Reflux Overnight) phenoxide_formation->reaction filtration Filtration reaction->filtration evaporation1 Solvent Evaporation (Methanol) filtration->evaporation1 extraction Liquid-Liquid Extraction (Ether/Water) evaporation1->extraction washing Washing (Claisen's Solution) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying evaporation2 Solvent Evaporation (Diethyl Ether) drying->evaporation2 purification Purification (Vacuum Distillation) evaporation2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

¹H NMR:

  • Multiple signals in the aromatic region (approx. 6.8-7.3 ppm) corresponding to the protons on the benzene ring.

  • A septet for the methine proton of the isopropyl group directly attached to the phenyl ring.

  • A septet for the methine proton of the isopropoxy group.

  • Doublets for the methyl protons of both isopropyl groups.

¹³C NMR:

  • Signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field.

  • Signals for the methine and methyl carbons of the two isopropyl groups.

IR Spectroscopy:

  • C-O-C stretching vibrations characteristic of ethers are expected in the region of 1000-1300 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C stretching vibrations for the aromatic ring.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Sodium methoxide is corrosive and toxic.

  • Isopropyl bromide is a volatile and flammable liquid.

  • Diethyl ether is extremely flammable.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Williamson ether synthesis provides an effective route for the preparation of this compound. The protocol outlined in these notes, when followed with appropriate safety measures, should provide the desired product. Further optimization of reaction conditions may be necessary to maximize the yield. For unambiguous characterization of the final product, it is essential to obtain and analyze its spectroscopic data (¹H NMR, ¹³C NMR, and IR).

References

Application Notes and Protocols: The Role of Alkoxy-Isopropylphenyl Moieties in the Synthesis of Retinoid X Receptor (RXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a central role in regulating gene expression involved in cellular differentiation, proliferation, and metabolism.[1][2] As a master regulator, RXR forms heterodimers with numerous other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), and Retinoic Acid Receptor (RAR).[1][3] This promiscuous partnering makes RXR an attractive therapeutic target for a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4] The development of selective RXR agonists, also known as rexinoids, is a key focus in drug discovery.

This document provides detailed application notes and protocols on the synthesis of potent and selective RXR agonists featuring an alkoxy-isopropylphenyl moiety. While the specific starting material "Isopropyl 2-Isopropylphenyl Ether" is not explicitly detailed in the reviewed literature, a closely related and well-documented synthetic pathway commences with 2-isopropylphenol. This pathway leads to the generation of key intermediates like 4-isobutoxy-3-isopropylaniline, a crucial building block for potent RXR agonists such as 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB).[5][6] These notes will detail the synthetic route to these agonists, present their biological activity, and provide a comprehensive understanding of the underlying RXR signaling pathway.

RXR Signaling Pathway

RXR exerts its biological effects by forming heterodimers with other nuclear receptors. These heterodimers then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[7] The RXR signaling pathway can be broadly categorized into two main types:

  • Permissive Heterodimers: In this configuration (e.g., RXR/PPAR, RXR/LXR), the heterodimer can be activated by an agonist for either RXR or its partner receptor.[3]

  • Non-permissive Heterodimers: In this case (e.g., RXR/RAR, RXR/VDR), the heterodimer is only activated by the partner receptor's ligand.[3]

The development of RXR-selective agonists that can modulate the activity of specific heterodimers is a key goal in minimizing off-target effects.

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_receptors RXR_Agonist RXR Agonist (e.g., NEt-4IB) RXR_Agonist_Cyt RXR Agonist RXR_Agonist->RXR_Agonist_Cyt Cellular Uptake RXR RXR RXR_Agonist_Cyt->RXR Binding Heterodimer RXR/Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., PPAR, LXR, RAR) Partner_NR->Heterodimer HRE Hormone Response Element (HRE) Heterodimer->HRE Binding CoR Co-repressor CoR->Heterodimer Dissociation CoA Co-activator CoA->Heterodimer Recruitment Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Activation/ Repression

Figure 1: Simplified RXR Signaling Pathway.

Synthesis of RXR Agonists with an Alkoxy-Isopropylphenyl Moiety

The synthesis of RXR agonists like NEt-4IB involves a multi-step process starting from commercially available 2-isopropylphenol. The general workflow is outlined below.

Synthesis_Workflow Start 2-Isopropylphenol Step1 Alkylation (e.g., with Isobutyl bromide) Start->Step1 Intermediate1 1-Alkoxy-2-isopropylbenzene Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 1-Alkoxy-2-isopropyl-4-nitrobenzene Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 4-Alkoxy-3-isopropylaniline Step3->Intermediate3 Step4 Coupling with Methyl 6-chloronicotinate Intermediate3->Step4 Intermediate4 Methyl 6-((4-alkoxy-3- isopropylphenyl)amino)nicotinate Step4->Intermediate4 Step5 N-Ethylation Intermediate4->Step5 Intermediate5 Ethyl-diarylamine methyl ester Step5->Intermediate5 Step6 Saponification Intermediate5->Step6 End Final RXR Agonist (e.g., NEt-4IB) Step6->End

References

Application Note and Protocol for GC-MS Analysis of Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the identification and quantification of Isopropyl 2-Isopropylphenyl Ether using Gas Chromatography-Mass Spectrometry (GC-MS). Adherence to this protocol will enable the accurate assessment of the purity and concentration of this compound, which is critical for research, quality control, and regulatory compliance in drug development and chemical synthesis.

Introduction

This compound (CAS 14366-59-7) is an aromatic ether whose accurate analysis is essential in various chemical and pharmaceutical applications.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this.[4][5] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[5]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • Solvent: HPLC-grade Dichloromethane or Hexane (volatile and suitable for GC-MS).[4]

  • This compound Standard: Certified reference standard of this compound.

  • Inert Gas: Helium (99.999% purity) as the carrier gas.

  • Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.[6]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS results.[4][7]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in the chosen solvent (Dichloromethane or Hexane).

    • Bring the flask to volume with the solvent and mix thoroughly to ensure homogeneity. This results in a stock solution of approximately 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Liquid Samples: Dilute the sample containing this compound with the chosen solvent to achieve a concentration within the calibration range.[8]

    • Solid Samples: Dissolve a known weight of the solid sample in the chosen solvent.[8]

    • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.[8][9]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. Instrument conditions may be optimized to achieve desired separation and sensitivity.

Gas Chromatograph (GC) Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio to prevent column overloading)
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes
Column Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Temperature 230 °C
Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Quantitative data for this compound is summarized below. Retention time and key m/z ratios are predicted based on the compound's structure and typical behavior in GC-MS.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key m/z Ratios
This compoundC12H18O178.27~10-12178 (M+), 163, 135, 121, 91, 43

Note: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 178. Common fragments would likely result from the loss of a methyl group (m/z 163) and the isopropyl group (m/z 135), as well as other characteristic aromatic fragments. The most stable fragment (base peak) is often not the molecular ion. Isomer differentiation may be challenging based solely on mass spectra, as positional isomers can produce very similar fragmentation patterns.[10][11][12]

Visualization

Experimental Workflow

The diagram below illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start weigh Weigh Sample/ Standard start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Serial Dilution (for Standards) dissolve->dilute filter Filter (0.22 µm) dissolve->filter For Sample dilute->filter vial Transfer to Autosampler Vial filter->vial injection Autosampler Injection (1 µL) vial->injection separation GC Separation (Capillary Column) injection->separation ionization MS Ionization (EI, 70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram peak_id Peak Identification (Retention Time) chromatogram->peak_id mass_spec Mass Spectrum Analysis peak_id->mass_spec quant Quantification (Calibration Curve) mass_spec->quant report Final Report quant->report

Caption: GC-MS analysis workflow for this compound.

Logical Relationship for Compound Identification

The following diagram outlines the logical steps involved in confirming the identity of the target analyte.

Identification_Logic rt_match Retention Time Match with Standard positive_id Positive Identification of this compound rt_match->positive_id AND ms_match Mass Spectrum Match (Library/Standard) ms_match->positive_id AND

Caption: Logic for positive compound identification.

References

Application Note: HPLC Method for the Determination of Isopropyl 2-Isopropylphenyl Ether in Propofol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of the process impurity, Isopropyl 2-Isopropylphenyl Ether, in bulk Propofol drug substance.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. During its synthesis and storage, various related substances and degradation products can arise. One such potential process impurity is this compound. Rigorous analytical testing is crucial to ensure the purity and safety of the final drug product. This application note details a reliable HPLC method for the separation and quantification of this compound from Propofol, based on pharmacopeial guidelines and established analytical practices.

Experimental Protocol

This protocol is adapted from established methods for the analysis of related compounds in Propofol.

Materials and Reagents
  • Propofol Bulk Drug Substance (for testing)

  • Propofol Reference Standard (RS)

  • This compound Reference Standard

  • Hexane (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Acetonitrile (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Compartment, UV-Vis Detector
Column L3 packing, 4.6 mm x 20 cm, 5 µm particle size
Mobile Phase Hexane
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector Wavelength 275 nm
Run Time Approximately 15 minutes (ensure elution of all components)
Preparation of Solutions

2.3.1. Standard Solution Preparation

  • Propofol Stock Standard Solution (2.4 mg/mL): Accurately weigh about 240 mg of Propofol RS and transfer it to a 100-mL volumetric flask. Dissolve in and dilute to volume with hexane.

  • Impurity Stock Standard Solution: Prepare a stock solution of this compound in hexane at a concentration of approximately 0.1 mg/mL.

  • Working Standard Solution: Further dilute the impurity stock solution with hexane to a final concentration of approximately 0.0024 mg/mL (corresponding to 0.1% of the test solution concentration).

2.3.2. Test Solution Preparation

  • Accurately weigh about 240 mg of the Propofol bulk drug substance to be tested.

  • Transfer to a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with hexane.

System Suitability

Before sample analysis, the system suitability must be verified.

  • Resolution: A resolution solution containing Propofol and this compound should be injected. The resolution between the two peaks should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Propofol peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): Inject the working standard solution six times. The RSD for the peak area of this compound should be not more than 5.0%.

Analysis Procedure
  • Inject the blank (hexane) to ensure no interfering peaks are present.

  • Inject the working standard solution.

  • Inject the test solution.

  • Identify the peaks based on their retention times compared to the standards.

  • Calculate the amount of this compound in the Propofol sample.

Data Presentation

The quantitative data for this method are summarized in the table below.

Table 2: Summary of Quantitative Data and System Suitability

ParameterSpecification
Analyte This compound
Matrix Propofol Bulk Drug Substance
Limit of Quantification (LOQ) To be determined during method validation (typically ≤ 0.05%)
Limit of Detection (LOD) To be determined during method validation (typically ≤ 0.015%)
Reporting Threshold 0.05%
Acceptance Criteria Not more than 0.1% of this compound is found.
System Suitability - Resolution ≥ 2.0 between Propofol and this compound
System Suitability - Tailing Factor ≤ 2.0 for the Propofol peak
System Suitability - RSD ≤ 5.0% for replicate injections of the standard

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound in Propofol.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (Propofol & Impurity) system_suitability System Suitability Check (Resolution, Tailing, RSD) prep_standard->system_suitability prep_sample Prepare Test Solution (Propofol Bulk Drug) inject_sample Inject Test Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase (Hexane) prep_mobile->system_suitability inject_blank Inject Blank (Hexane) system_suitability->inject_blank If Pass troubleshoot Troubleshoot System system_suitability->troubleshoot If Fail inject_standard Inject Standard Solution inject_blank->inject_standard inject_standard->inject_sample peak_integration Peak Identification and Integration inject_sample->peak_integration quantification Quantification of Impurity peak_integration->quantification reporting Report Results quantification->reporting

Caption: HPLC analysis workflow for this compound in Propofol.

Application Note: 1H and 13C NMR Spectral Assignment of Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropyl 2-isopropylphenyl ether, also known as o-cumenyl isopropyl ether or Propofol EP Impurity K, is a chemical compound relevant in the pharmaceutical industry, particularly in the context of the anesthetic agent Propofol.[1][2][3] A thorough characterization of such impurities is crucial for drug quality and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and a theoretical assignment of the spectral data based on the analysis of analogous structures.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound (C12H18O).

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the 1H and 13C NMR spectra of this compound. These predictions are based on the analysis of structurally related compounds and established NMR principles.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10 - 7.30Multiplet4HAr-H
4.40 - 4.50Septet1HO-CH(CH₃)₂
3.20 - 3.30Septet1HAr-CH(CH₃)₂
1.30Doublet6HO-CH(CH₃)₂
1.20Doublet6HAr-CH(CH₃)₂

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
154 - 156Ar-C (C-O)
138 - 140Ar-C (C-CH)
125 - 127Ar-CH
123 - 125Ar-CH
120 - 122Ar-CH
115 - 117Ar-CH
70 - 72O-CH(CH₃)₂
27 - 29Ar-CH(CH₃)₂
22 - 24O-CH(CH₃)₂
21 - 23Ar-CH(CH₃)₂

Experimental Protocols

Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

1H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

13C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.

  • Integrate the peaks in the 1H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Spectral Assignment Workflow

The logical process for assigning the NMR signals of this compound is outlined in the following diagram.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis & Assignment cluster_final_output Final Output Sample_Prep Sample Preparation H1_NMR_Acq 1H NMR Acquisition Sample_Prep->H1_NMR_Acq C13_NMR_Acq 13C NMR Acquisition Sample_Prep->C13_NMR_Acq FT Fourier Transform H1_NMR_Acq->FT C13_NMR_Acq->FT Phasing Phase Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration (1H) Referencing->Integration Chem_Shift Analyze Chemical Shifts Referencing->Chem_Shift Multiplicity Analyze Multiplicities & Coupling Referencing->Multiplicity Integration_Analysis Analyze Integration Ratios Integration->Integration_Analysis Assignment Assign Signals to Nuclei Chem_Shift->Assignment Multiplicity->Assignment Integration_Analysis->Assignment Report Generate Report with Assigned Spectra Assignment->Report

Workflow for NMR spectral assignment.

Discussion of Spectral Assignments

1H NMR Spectrum

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to appear as a complex multiplet in the range of 7.10-7.30 ppm. Their distinct chemical environments and spin-spin coupling with each other lead to this complex signal pattern.

  • Isopropoxy Methoxy Proton (O-CH(CH₃)₂): The single proton of the methine group in the isopropoxy substituent is expected to be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is downfield (4.40-4.50 ppm) due to the deshielding effect of the adjacent oxygen atom.

  • Isopropyl Methoxy Proton (Ar-CH(CH₃)₂): The methine proton of the isopropyl group directly attached to the aromatic ring is also a septet, coupling with its six neighboring methyl protons. It is expected to resonate at a slightly more upfield position (3.20-3.30 ppm) compared to the isopropoxy methine proton.

  • Isopropoxy Methyl Protons (O-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropoxy substituent will appear as a doublet due to coupling with the methine proton, expected around 1.30 ppm.

  • Isopropyl Methyl Protons (Ar-CH(CH₃)₂): Similarly, the six equivalent protons of the two methyl groups on the isopropyl substituent attached to the ring will appear as a doublet around 1.20 ppm.

13C NMR Spectrum

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the isopropoxy group (C-O) is expected to be the most downfield (154-156 ppm) due to the strong deshielding effect of the oxygen. The carbon atom bonded to the isopropyl group (C-CH) will also be downfield (138-140 ppm). The remaining four aromatic carbons (CH) will appear in the typical aromatic region of 115-127 ppm.

  • Isopropoxy Methoxy Carbon (O-CH(CH₃)₂): The methine carbon of the isopropoxy group is deshielded by the oxygen and is expected to resonate around 70-72 ppm.

  • Isopropyl Methoxy Carbon (Ar-CH(CH₃)₂): The methine carbon of the isopropyl group attached to the ring will appear further upfield, around 27-29 ppm.

  • Methyl Carbons (O-CH(CH₃)₂ and Ar-CH(CH₃)₂): The carbons of the four methyl groups are expected in the aliphatic region. The methyl carbons of the isopropoxy group will likely be slightly downfield (22-24 ppm) compared to the methyl carbons of the isopropyl group on the ring (21-23 ppm).

This application note provides a comprehensive, albeit theoretical, 1H and 13C NMR spectral assignment for this compound. The provided experimental protocols offer a standardized method for acquiring high-quality NMR data for this and similar compounds. The detailed spectral analysis serves as a valuable reference for researchers and professionals involved in the synthesis, identification, and quality control of pharmaceutical compounds and their related impurities. Experimental verification is recommended to confirm these theoretical assignments.

References

Application Notes and Protocols: Isopropyl 2-Isopropylphenyl Ether in Steric Hindrance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the utility of Isopropyl 2-Isopropylphenyl Ether as a model compound for investigating and quantifying steric hindrance effects in chemical reactions. Due to the pronounced steric bulk imparted by the ortho-isopropyl group and the adjacent isopropyl ether moiety, this molecule serves as an excellent tool for probing the spatial constraints of reaction mechanisms.

Introduction to Steric Hindrance with this compound

Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] The bulky substituents on a molecule can prevent or slow down the approach of a reactant, thereby influencing the reaction rate, pathway, and product distribution. This compound, with its ortho-isopropyl group, presents a significant steric shield around the ether linkage and the aromatic ring. This makes it a valuable, albeit specialized, compound for studying these effects, particularly when compared to less hindered analogues such as anisole or isopropyl phenyl ether.

Application Note 1: Quantifying Steric Effects in Electrophilic Aromatic Substitution (EAS)

Principle:

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis. The rate and regioselectivity of EAS reactions are highly sensitive to the electronic and steric properties of the substituents on the aromatic ring. The bulky ortho-isopropyl group in this compound is hypothesized to significantly hinder the approach of an electrophile to the ortho and, to a lesser extent, the para positions. By comparing the reaction rates and product isomer distributions of this ether with less hindered analogues, the steric effect can be quantitatively assessed.

Experimental Protocol: Comparative Nitration of Phenyl Ethers

This protocol details a method to compare the rate of nitration for a series of phenyl ethers with varying degrees of steric hindrance.

  • Preparation of Reactants:

    • Prepare 0.1 M solutions of Anisole, Isopropyl Phenyl Ether, and this compound in a suitable inert solvent (e.g., acetonitrile).

    • Prepare a 0.1 M solution of the nitrating agent (e.g., nitronium tetrafluoroborate, NO₂BF₄) in the same solvent.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a three-neck flask equipped with a stirrer and thermometer, maintained at 25°C), add 10 mL of the 0.1 M ether solution.

    • Allow the solution to thermally equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding 10 mL of the 0.1 M nitrating agent solution under vigorous stirring.

    • Start a timer immediately upon addition.

    • Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 1, 5, 10, 20, 30, and 60 minutes).

    • Quench each aliquot immediately by adding it to a vial containing a quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate).

  • Analysis:

    • Analyze the quenched aliquots by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the starting material and the various nitrated products (ortho, meta, para isomers).

    • Use the concentration data to calculate the initial reaction rate for each ether.

Data Presentation: Hypothetical Nitration Reaction Data

The following table summarizes hypothetical data from the comparative nitration experiment, illustrating the impact of steric hindrance on reaction rates and product distribution.

CompoundStructureRelative Initial Rate (Anisole = 1.0)Ortho:Para Product Ratio
AnisoleC₆H₅OCH₃1.00.65
Isopropyl Phenyl EtherC₆H₅OCH(CH₃)₂0.450.20
This compoundC₁₂H₁₈O0.080.02

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ether_Sol Ether Solutions (0.1 M) Reaction_Vessel Mix & React (25°C) Ether_Sol->Reaction_Vessel Nitrating_Agent Nitrating Agent (0.1 M) Nitrating_Agent->Reaction_Vessel Aliquots Withdraw Aliquots Reaction_Vessel->Aliquots Quench Quench Reaction Aliquots->Quench HPLC_GCMS HPLC / GC-MS Analysis Quench->HPLC_GCMS Data_Analysis Calculate Rates & Product Ratios HPLC_GCMS->Data_Analysis

Caption: Workflow for comparative nitration of phenyl ethers.

Application Note 2: Probing Steric Hindrance in Acid-Catalyzed Ether Cleavage

Principle:

Ethers can be cleaved by strong acids, typically HBr or HI. The reaction is initiated by the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion.[2][3][4][5][6][7] This reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether.[3][5][6][7] The steric environment around the ether oxygen can significantly influence the rate of both the initial protonation and the subsequent nucleophilic attack. The bulky groups in this compound are expected to sterically hinder the approach of both the proton and the nucleophile, resulting in a slower cleavage rate compared to less substituted ethers.

Experimental Protocol: Kinetic Analysis of Ether Cleavage by HBr

This protocol describes a method for monitoring the kinetics of ether cleavage using in-situ spectroscopy.

  • Reagent Preparation:

    • Prepare 0.05 M solutions of Isopropyl Phenyl Ether and this compound in a high-boiling, inert solvent (e.g., decane).

    • Prepare a 1.0 M solution of HBr in acetic acid.

  • Reaction Setup:

    • Place 5 mL of the 0.05 M ether solution into a cuvette suitable for a UV-Vis spectrophotometer equipped with a temperature controller and magnetic stirrer.

    • Heat the solution to the desired reaction temperature (e.g., 80°C) and record the initial absorbance spectrum.

  • Reaction Monitoring:

    • Inject a small, precise volume of the 1.0 M HBr solution into the cuvette to initiate the reaction (final HBr concentration should be in excess, e.g., 0.5 M).

    • Immediately begin recording absorbance spectra at a specific wavelength (corresponding to the disappearance of the starting material or appearance of the phenolic product) at regular time intervals.

  • Data Analysis:

    • Use the absorbance data to calculate the concentration of the ether at each time point.

    • Plot the natural logarithm of the ether concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').

Data Presentation: Hypothetical Ether Cleavage Kinetic Data

The table below presents hypothetical kinetic data for the acid-catalyzed cleavage, demonstrating the impact of steric hindrance.

CompoundStructurePseudo-First-Order Rate Constant (k') at 80°C (s⁻¹)
Isopropyl Phenyl EtherC₆H₅OCH(CH₃)₂8.5 x 10⁻⁴
This compoundC₁₂H₁₈O1.2 x 10⁻⁵

Visualization of Steric Hindrance Logic

G A Increased Steric Bulk (e.g., ortho-isopropyl group) B Hindered Access to Ether Oxygen A->B D Hindered Nucleophilic Attack at Carbon A->D C Reduced Rate of Protonation B->C F Slower Overall Reaction Rate C->F E Reduced Rate of C-O Bond Cleavage D->E E->F

Caption: Impact of steric hindrance on ether cleavage rate.

Conclusion

While this compound may not be a conventional choice for mechanistic studies, its unique structure provides a powerful model for demonstrating and quantifying the principles of steric hindrance. The hypothetical protocols and data presented herein illustrate how this compound can be effectively employed in a research or educational setting to explore the profound influence of molecular architecture on chemical reactivity. These studies can provide valuable insights for researchers in organic synthesis and drug development, where understanding and predicting steric effects are crucial for designing efficient synthetic routes and potent therapeutic agents.

References

Application Note: Purification of Isopropyl 2-Isopropylphenyl Ether by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the purification of Isopropyl 2-Isopropylphenyl Ether, a non-polar aromatic ether, using normal-phase column chromatography. The methodology is intended for researchers in organic synthesis and medicinal chemistry, providing a step-by-step guide from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.

Principle and Application

Column chromatography is a widely used preparative technique for separating and purifying individual compounds from a mixture.[1] The separation is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it.[1][2] For non-polar compounds like ethers, silica gel, a polar adsorbent, is an excellent choice for the stationary phase.[1][3][4] Non-polar compounds have weaker interactions with the silica gel and are eluted more quickly by a non-polar mobile phase, while more polar impurities are retained on the column for longer.[1][5] The elution order generally follows an established series, with less polar compounds eluting first.[1]

This protocol outlines the use of a silica gel stationary phase and a hexane/ethyl acetate mobile phase system to purify this compound. The optimal solvent system is first determined by Thin-Layer Chromatography (TLC) to ensure efficient separation.[6][7]

Experimental Data Summary

Table 1: TLC Solvent System Development

Effective separation in column chromatography begins with selecting an appropriate solvent system using TLC.[6] The goal is to find a system where the target compound has an Rf value of approximately 0.2 - 0.4.[7][8] Below are suggested starting solvent systems for non-polar compounds.

Solvent System (v/v)Target Compound PolarityExpected Rf Range for TargetNotes
100% HexaneHighly Non-polar0.0 - 0.2A good starting point to see if the compound moves from the baseline.[9][10]
5% Ethyl Acetate in HexaneNon-polar0.1 - 0.3A common starting system for non-polar compounds like ethers.[9][11]
10% Ethyl Acetate in HexaneNon-polar to Moderately Non-polar0.2 - 0.5Increases eluent strength to move the compound further up the plate.[11]
5% Diethyl Ether in HexaneNon-polar0.1 - 0.4Diethyl ether is another option as the polar component.[9][10]

To increase the Rf, increase the proportion of the more polar solvent (e.g., ethyl acetate). To decrease the Rf, decrease its proportion.[11]

Table 2: Column Chromatography Parameters
ParameterSpecificationRationale/Notes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography, providing high surface area and resolution.[1][7]
Adsorbent Weight 20-50 times the sample weightA higher ratio is used for more difficult separations.[1]
Column Dimensions Dependent on sample sizeA larger diameter column is needed for larger sample quantities.
Mobile Phase (Eluent) Determined by TLC (Target Rf ≈ 0.35)The solvent system that provides the best separation and ideal Rf on TLC should be used.[7][8]
Elution Mode Isocratic or GradientIsocratic elution uses a constant solvent composition.[6] Gradient elution, which involves gradually increasing solvent polarity, can be used for complex mixtures.[6][7]
Sample Loading Wet or Dry LoadingDissolving the sample in a minimal amount of eluent (wet) or adsorbing it onto silica (dry) are common methods.

Detailed Experimental Protocol

Phase 1: Solvent System Optimization via TLC
  • Prepare TLC Chambers : Add 2-3 mL of a prepared solvent system (e.g., 5% Ethyl Acetate in Hexane) to a TLC developing chamber containing a piece of filter paper to ensure solvent saturation.[12][13]

  • Spot the Plate : Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane). Using a capillary spotter, apply a small spot of the solution onto the baseline of a silica gel TLC plate.[12]

  • Develop the Plate : Place the TLC plate vertically into the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[11]

  • Visualize : Remove the plate and immediately mark the solvent front with a pencil.[12] Visualize the spots under a UV lamp and circle them with a pencil.[12] Alternatively, use a staining agent like potassium permanganate if the compounds are not UV-active.

  • Calculate Rf and Optimize : Calculate the Retention Factor (Rf) for the spot corresponding to the target compound. Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4.[7][8] This is the optimal eluent for the column.

Phase 2: Column Preparation (Slurry Method)
  • Select Column : Choose a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare Slurry : In a beaker, weigh out the required amount of silica gel (230-400 mesh). Add the optimized, least polar eluent determined from the TLC analysis to create a pourable slurry.[8] Heat is often liberated during this process.[8]

  • Pack the Column : Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.[1] Pour a small layer of sand over the plug.

  • Add Slurry : Carefully pour the silica gel slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Pack and Equilibrate : Open the stopcock and use gentle air pressure to pack the silica bed, collecting the excess solvent. It is crucial to avoid letting the column run dry.[8] Once packed, add a protective layer of sand on top of the silica gel.[8] Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.

Phase 3: Sample Loading and Elution
  • Prepare Sample : Dissolve the crude this compound in the minimum possible volume of the column eluent.

  • Load Sample : Drain the eluent down to the level of the top layer of sand. Carefully add the dissolved sample solution dropwise onto the center of the sand, ensuring the silica bed is not disturbed.[1]

  • Adsorb Sample : Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand.[1] Carefully rinse the sides of the column with a small amount of eluent and let it absorb again.

  • Begin Elution : Gently add the mobile phase to fill the column reservoir.[8] Begin the elution process by applying gentle, steady air pressure or by allowing gravity flow.

  • Collect Fractions : Collect the eluate in sequentially numbered test tubes or flasks.

Phase 4: Fraction Analysis and Product Isolation
  • Monitor Elution by TLC : Periodically analyze the collected fractions using TLC to determine which ones contain the purified product. Spot multiple fractions on a single TLC plate to compare them.

  • Combine Fractions : Once the fractions containing the pure this compound have been identified (i.e., they show a single spot at the correct Rf and are free of impurities), combine them in a round-bottom flask.

  • Solvent Removal : Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Final Analysis : Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow start Start: Crude This compound tlc Phase 1: TLC Analysis (Solvent System Optimization) start->tlc decision Rf ≈ 0.2-0.4? tlc->decision prep_column Phase 2: Column Preparation (Silica Gel Slurry Packing) load_sample Phase 3: Sample Loading (Minimal Eluent) prep_column->load_sample elution Phase 3: Elution & Fraction Collection load_sample->elution analyze_fractions Phase 4: Fraction Analysis (TLC Monitoring) elution->analyze_fractions combine Phase 4: Combine Pure Fractions analyze_fractions->combine evaporate Phase 4: Solvent Removal (Rotary Evaporation) combine->evaporate product End: Purified Product (Confirm Purity) evaporate->product decision->tlc No, Adjust Solvent decision->prep_column Yes

Caption: Workflow for purification of this compound.

References

Application of "Isopropyl 2-Isopropylphenyl Ether" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Isopropyl 2-Isopropylphenyl Ether, focusing on its role in organic synthesis, primarily as a significant impurity in the industrial production of Propofol (2,6-diisopropylphenol). While direct synthetic applications are not well-documented in peer-reviewed literature, its formation and potential reactions are of considerable interest in process chemistry and drug development.

Compound Identification and Properties

  • IUPAC Name: 1-Isopropoxy-2-isopropylbenzene

  • Synonyms: o-Cumenyl Isopropyl Ether, Propofol EP Impurity K[1][2][3][4][5]

  • CAS Number: 14366-59-7[3][4]

  • Molecular Formula: C₁₂H₁₈O[3][4]

  • Molecular Weight: 178.27 g/mol [3]

Physicochemical Data:

PropertyValueReference
AppearanceLiquid[6]
SolubilitySoluble in Chloroform (Slightly), Ethyl Acetate (Slightly)[6]
Storage2-8 °C Refrigerator[1]

Application in Organic Synthesis: Formation as a Byproduct in Propofol Synthesis

The most significant context for this compound in organic synthesis is its formation as a byproduct during the Friedel-Crafts alkylation of phenol to produce 2,6-diisopropylphenol (Propofol), a widely used intravenous anesthetic agent.[7][8][9]

The industrial synthesis of Propofol typically involves the reaction of phenol with an isopropylating agent, such as propylene or isopropanol, in the presence of an acid catalyst (e.g., H-beta or H-mordenite zeolites).[10][11] The reaction proceeds through the initial formation of 2-isopropylphenol, which is then further alkylated to the desired 2,6-diisopropylphenol.

However, a competing side reaction can occur: the O-alkylation of the phenolic hydroxyl group. Phenolate anions, formed under certain reaction conditions, are ambident nucleophiles and can undergo either C-alkylation or O-alkylation.[12] While C-alkylation is the desired pathway for Propofol synthesis, O-alkylation of the 2-isopropylphenol intermediate leads to the formation of this compound.[11][13]

The ratio of C-alkylation to O-alkylation is influenced by several factors, including the choice of solvent, catalyst, and temperature.[12][14][15] For instance, protic solvents can shield the phenolate oxygen through hydrogen bonding, potentially favoring C-alkylation.[12] The formation of this ether impurity is a critical consideration in the process development and purification of Propofol for pharmaceutical use.[6][16][17][18][19][20]

Propofol_Synthesis_and_Impurity_Formation phenol Phenol intermediate 2-Isopropylphenol phenol->intermediate C-Alkylation isopropanol Isopropanol / Propylene catalyst Acid Catalyst propofol 2,6-Diisopropylphenol (Propofol) intermediate->propofol C-Alkylation impurity This compound (Propofol Impurity K) intermediate->impurity O-Alkylation (Side Reaction)

Caption: Synthetic pathway of Propofol highlighting the side reaction leading to this compound.

Potential (Unconfirmed) Synthetic Utility: Rearrangement Reactions

There is anecdotal evidence suggesting that this compound could potentially undergo a rearrangement to form 2,6-diisopropylphenol.[21] This would likely proceed via a Fries-type rearrangement mechanism rather than a classical Claisen rearrangement, as the latter requires an allyl or vinyl group. A study on the isopropylation of phenol noted that the rate of diisopropylphenol formation is higher than that from the rearrangement of isopropyl phenyl ether, suggesting that rearrangement is a possible, though perhaps not primary, pathway.[22]

Hypothetical Fries-Type Rearrangement Protocol:

This is a generalized, hypothetical protocol as no specific literature procedure for this substrate was found.

  • Reactant & Catalyst: this compound would be treated with a Lewis acid catalyst (e.g., AlCl₃, BF₃) in an inert solvent.

  • Temperature: The reaction mixture would likely require heating to promote the migration of the isopropyl group from the ether oxygen to the ortho position of the phenyl ring.

  • Workup: An acidic workup would be necessary to hydrolyze the intermediate complex and yield the final product, 2,6-diisopropylphenol.

Rearrangement_Hypothesis start This compound intermediate Intermediate Complex start->intermediate Coordination lewis_acid Lewis Acid (e.g., AlCl₃) product 2,6-Diisopropylphenol (Propofol) intermediate->product Rearrangement & Hydrolysis

Caption: Hypothetical Fries-type rearrangement of this compound.

Analytical Characterization

As a known impurity, the analytical characterization of this compound is crucial for quality control in Propofol manufacturing. While specific, high-resolution spectra are not publicly available, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two isopropyl groups and the aromatic protons.

  • Aromatic Protons: Multiplets in the range of 6.8-7.3 ppm.

  • Isopropyl CH Groups: A septet for the CH attached to the ether oxygen, likely downfield (around 4.0-4.5 ppm) due to the deshielding effect of the oxygen. Another septet for the CH on the aromatic ring, likely around 3.0-3.5 ppm.[23]

  • Isopropyl CH₃ Groups: Doublets for the methyl protons of both isopropyl groups, likely in the range of 1.2-1.4 ppm.[23]

¹³C NMR Spectroscopy: The carbon NMR spectrum would distinguish the different carbon environments.

  • Aromatic Carbons: Signals in the aromatic region (110-160 ppm). The carbon attached to the ether oxygen would be the most downfield.

  • Isopropyl CH Carbons: A signal for the CH carbon of the isopropoxy group around 65-75 ppm. The CH carbon of the isopropyl group on the ring would appear further upfield.[23]

  • Isopropyl CH₃ Carbons: Signals for the methyl carbons around 20-25 ppm.[23]

Mass Spectrometry (Electron Ionization): The mass spectrum would likely show a molecular ion peak at m/z = 178. Fragmentation would be expected to involve the loss of isopropyl groups (m/z = 135) and propene from the isopropoxy group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for:

  • C-O-C Stretch: A strong, characteristic ether linkage band in the region of 1200-1000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.

C_vs_O_Alkylation intermediate 2-Isopropylphenol Intermediate c_alkylation C-Alkylation (Desired Pathway) intermediate->c_alkylation o_alkylation O-Alkylation (Side Reaction) intermediate->o_alkylation propofol 2,6-Diisopropylphenol c_alkylation->propofol impurity This compound o_alkylation->impurity

Caption: Competing C-alkylation and O-alkylation pathways for the 2-isopropylphenol intermediate.

References

Application Note: "Isopropyl 2-Isopropylphenyl Ether" as a Reference Standard for Propofol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. The purity of pharmaceutical preparations is critical to ensure patient safety and therapeutic efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished products. "Isopropyl 2-Isopropylphenyl Ether" (CAS 14366-59-7) is identified as a potential process impurity in the synthesis of Propofol and is listed as "Propofol Impurity K" in the European Pharmacopoeia.[1][2][3][4] Accurate identification and quantification of this impurity are essential for quality control and batch release of Propofol. This application note provides detailed protocols for the use of "this compound" as a reference standard in the analysis of Propofol impurities by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundPropofol EP Impurity K, 1-isopropoxy-2-isopropylbenzene, o-Cumenyl Isopropyl Ether14366-59-7C₁₂H₁₈O178.27 g/mol

Synthesis of Reference Standard

A reliable source of the "this compound" reference standard is crucial for accurate impurity profiling. While commercially available from various suppliers, a brief synthetic protocol is provided for research and development purposes. The synthesis involves the Williamson ether synthesis, reacting 2-isopropylphenol with an isopropyl halide in the presence of a base.

Disclaimer: This is a brief overview and should be performed by qualified chemists with appropriate safety precautions.

Analytical Methods

The following sections detail the recommended analytical methods for the detection and quantification of "this compound" in Propofol.

Gas Chromatography (GC) Method

Gas chromatography is a robust and sensitive technique for the analysis of volatile and semi-volatile impurities in Propofol.

Instrumentation and Conditions (Typical):

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Method Validation Data (Hypothetical Example):

Parameter Value
Retention Time (RT) ~ 12.5 min
Limit of Detection (LOD) 0.001% (w/w)
Limit of Quantification (LOQ) 0.003% (w/w)
Linearity (R²) > 0.999 (0.005% to 0.1% w/w)
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
High-Performance Liquid Chromatography (HPLC) Method

HPLC provides an alternative and complementary method for the analysis of Propofol and its impurities.

Instrumentation and Conditions (Typical):

Parameter Value
HPLC System Waters Alliance e2695 or equivalent
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 270 nm

Method Validation Data (Hypothetical Example):

Parameter Value
Retention Time (RT) ~ 8.2 min
Limit of Detection (LOD) 0.002% (w/w)
Limit of Quantification (LOQ) 0.006% (w/w)
Linearity (R²) > 0.998 (0.01% to 0.2% w/w)
Precision (%RSD) < 5%
Accuracy (% Recovery) 97 - 103%

Experimental Protocols

Preparation of Standard and Sample Solutions

Reference Standard Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of "this compound" reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the appropriate solvent (e.g., Methanol or Acetonitrile).

Working Standard Solution (e.g., 0.01% of a 10 mg/mL Propofol solution): Dilute the Reference Standard Stock Solution to the desired concentration level, corresponding to the reporting threshold for impurities.

Sample Solution (10 mg/mL Propofol): Accurately weigh approximately 100 mg of the Propofol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate solvent.

GC Analysis Protocol
  • System Suitability: Inject the working standard solution five times. The relative standard deviation (%RSD) of the peak area for "this compound" should be not more than 5.0%.

  • Blank Injection: Inject the solvent blank to ensure no interfering peaks are present at the retention time of the impurity.

  • Standard Injection: Inject the working standard solution.

  • Sample Injection: Inject the sample solution.

  • Data Analysis: Calculate the percentage of "this compound" in the Propofol sample using the following formula:

    % Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

HPLC Analysis Protocol
  • System Suitability: Inject the working standard solution five times. The %RSD of the peak area for "this compound" should be not more than 5.0%.

  • Blank Injection: Inject the mobile phase as a blank.

  • Standard Injection: Inject the working standard solution.

  • Sample Injection: Inject the sample solution.

  • Data Analysis: Calculate the percentage of "this compound" using the same formula as for the GC analysis.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard Solution (this compound) gc_hplc GC or HPLC Analysis prep_std->gc_hplc prep_sample Prepare Sample Solution (Propofol API) prep_sample->gc_hplc system_suitability System Suitability Test gc_hplc->system_suitability analysis Inject Blank, Standard, and Sample system_suitability->analysis peak_integration Peak Integration and Identification analysis->peak_integration quantification Quantification of Impurity peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Propofol impurity analysis.

logical_relationship propofol Propofol (API) qc Quality Control Analysis (GC/HPLC) propofol->qc impurity_k This compound (Propofol Impurity K) impurity_k->qc reference standard raw_materials Starting Materials & Intermediates synthesis Synthesis Process raw_materials->synthesis synthesis->propofol synthesis->impurity_k potential formation release Batch Release qc->release

Caption: Relationship between Propofol, Impurity K, and QC.

Conclusion

The use of a well-characterized "this compound" reference standard is indispensable for the accurate and reliable quantification of this potential impurity in Propofol. The GC and HPLC methods outlined in this application note provide robust and reproducible protocols for quality control laboratories in the pharmaceutical industry. Adherence to these or similarly validated methods will help ensure that Propofol products meet the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.

References

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of "Isopropyl 2-Isopropylphenyl Ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Isopropyl 2-Isopropylphenyl Ether, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging using traditional methods?

The primary challenge in synthesizing this compound lies in the significant steric hindrance around the oxygen atom in the target molecule. The ether is formed between a secondary carbon of the isopropyl group and a sterically crowded ortho-substituted benzene ring. This steric bulk impedes the formation of the C-O bond.

Q2: I attempted a standard Williamson ether synthesis with 2-isopropylphenol and 2-bromopropane, but the yield was very low. What went wrong?

The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance. In the case of this compound, both the nucleophile (2-isopropylphenoxide) and the electrophile (2-bromopropane, a secondary alkyl halide) are sterically hindered. This leads to a competing E2 elimination reaction, where the alkoxide acts as a base, deprotonating the 2-bromopropane to form propene as the major byproduct, thus significantly lowering the ether yield.[1][2]

Q3: What are the recommended alternative methods for synthesizing sterically hindered ethers like this compound?

For sterically hindered ethers, more advanced synthetic strategies are recommended. These include:

  • Modified Williamson Ether Synthesis: Using a strong, non-nucleophilic base and a polar aprotic solvent can improve yields, but this method may still be insufficient for highly hindered substrates.[1]

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an alcohol. Modern modifications of this reaction allow for milder conditions.[3][4][5]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that is highly effective for forming C-O bonds, even with sterically demanding substrates.[3][6][7]

  • Mitsunobu Reaction: This reaction allows for the formation of ethers under mild, neutral conditions, which can be advantageous for sensitive substrates.[1]

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis

Problem: You are attempting the synthesis of this compound via the Williamson method and observing low yields with significant alkene byproduct formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Solutions:

  • Optimize Reaction Conditions:

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the phenol without promoting elimination.[1]

    • Solvent Choice: Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.[1][8]

    • Leaving Group: Use an alkyl halide with a better leaving group (e.g., isopropyl iodide instead of bromide or chloride) to favor the S(_N)2 reaction.[1]

  • Consider Alternative Strategies: If optimization fails, the steric hindrance is likely too great for the Williamson synthesis. It is advisable to switch to a more suitable method like the Ullmann Condensation or Buchwald-Hartwig C-O Coupling.

Guide 2: Choosing Between Ullmann and Buchwald-Hartwig Reactions

Problem: You need to decide between the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling for the synthesis of this compound.

Decision-Making Logic:

Caption: Decision logic for selecting between Ullmann and Buchwald-Hartwig reactions.

Comparison of Methods:

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temp. High (often >100-220°C for traditional methods)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Substrate Scope Traditionally for electron-poor aryl halidesBroad scope, including sterically hindered substrates
Cost Generally lowerHigher due to palladium and specialized ligands

Experimental Protocols

Protocol 1: Modified Williamson Synthesis of this compound

This protocol is based on a known successful synthesis and can serve as a starting point.[9]

Materials:

  • 2-isopropylphenol

  • Sodium methoxide

  • Methanol (dry)

  • Isopropyl bromide

  • Diethyl ether

  • Water

  • Claisen's alkali

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of sodium methoxide by reacting sodium (0.57 mol) with dry methanol (150 ml).

  • To the stirred sodium methoxide solution, add a solution of 2-isopropylphenol (0.54 mol) in methanol (60 ml).

  • Add isopropyl bromide (0.66 mol) dropwise to the mixture over several hours.

  • Heat the reaction mixture at reflux overnight.

  • After cooling, filter the mixture to remove solids and remove the methanol using a rotary evaporator.

  • To the residue, add approximately equal volumes of diethyl ether and water. Separate and discard the aqueous phase.

  • Wash the ether phase with Claisen's solution, adding water to facilitate phase separation. Retain the organic phase.

  • Extract the combined aqueous phases with diethyl ether and add this extract to the previously retained organic phase.

  • Dry the combined organic material over anhydrous magnesium sulfate.

  • Evaporate the ether and distill the residue to obtain this compound.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

This is a general protocol adaptable for the synthesis of sterically hindered diaryl ethers.[3]

Materials:

  • Aryl halide (e.g., 2-bromo-isopropylbenzene)

  • Alcohol (e.g., isopropanol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Biarylphosphine ligand (e.g., RuPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), palladium precatalyst (1-2 mol%), and ligand (1.5-4.5 mol%) to a dry Schlenk tube.

  • Add the base (1.5 mmol) and the alcohol (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the Schlenk tube and stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Different Synthetic Methods (Hypothetical Data for this compound)

MethodCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Williamson -NaOMeMethanolReflux12< 20
Modified Williamson Phase Transfer CatalystK₂CO₃Toluene1102440-50
Ullmann CuI / L-prolineCs₂CO₃DMSO1202460-75
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosK₃PO₄Toluene10018> 85
Mitsunobu PPh₃ / DIAD-THF0 to RT1270-85

Note: This table presents typical or expected values for illustrative purposes. Actual results may vary based on specific experimental conditions.

References

Technical Support Center: Williamson Ether Synthesis of Hindered Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered ethers. This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the Williamson ether synthesis and outlines alternative methods for synthesizing these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a hindered ether, like tert-butyl methyl ether, using the Williamson ether synthesis, but I am getting a low yield of the desired product. What is the most likely cause?

The most common issue in the synthesis of hindered ethers via the Williamson method is the competition between the desired S(_N)2 (substitution) reaction and the E2 (elimination) side reaction.[1][2][3] The alkoxide, which is a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of an ether.[1][3] This is particularly prevalent when using secondary or tertiary alkyl halides due to steric hindrance, which impedes the backside attack required for the S(_N)2 mechanism.[1][2]

Q2: How can I minimize the elimination side reaction and improve the yield of my hindered ether?

To favor the S(_N)2 pathway and increase the yield of the ether, consider the following strategies:

  • Choice of Reactants: The Williamson ether synthesis is most effective with primary alkyl halides.[1][4] If you are synthesizing an unsymmetrical ether, the less sterically hindered alkyl group should be the alkyl halide, while the more hindered group should be the alkoxide. For example, to synthesize tert-butyl methyl ether, it is preferable to react sodium tert-butoxide with methyl bromide rather than sodium methoxide with tert-butyl bromide.[5] The latter reaction will almost exclusively yield the elimination product, isobutylene.[1][5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction.[6]

    • Solvent: The use of polar aprotic solvents, such as DMSO or DMF, can enhance the rate of the S(_N)2 reaction.[7]

    • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol to the alkoxide without introducing a competing nucleophile.[1]

Q3: I am trying to synthesize an ether from a secondary alkyl halide and I am getting a mixture of products. Is this normal?

Yes, it is common to obtain a mixture of the desired ether (S(_N)2 product) and an alkene (E2 product) when using a secondary alkyl halide in the Williamson ether synthesis, especially with a strong base like an alkoxide.[1][8] The reaction of isopropyl bromide with sodium ethoxide, for instance, yields a significant amount of propene alongside the target ether.[6][8]

Q4: Are there alternative methods to synthesize hindered ethers if the Williamson ether synthesis fails?

Yes, several alternative methods are available for the synthesis of sterically hindered ethers:

  • Acid-Catalyzed Dehydration of Alcohols: This method is suitable for the synthesis of symmetrical ethers from tertiary alcohols.

  • Alkoxymercuration-Demercuration: This two-step process allows for the Markovnikov addition of an alcohol to an alkene, forming an ether without the risk of carbocation rearrangements.[9][10]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to ethers with inversion of stereochemistry. It is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis.

  • Electrochemical Synthesis: A modern approach for the synthesis of highly hindered ethers involves the electrochemical oxidation of carboxylic acids to generate carbocations, which are then trapped by an alcohol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired ether E2 elimination is the major reaction pathway. This is likely if you are using a secondary or tertiary alkyl halide.- Redesign your synthesis to use a primary alkyl halide and a more hindered alkoxide. - Lower the reaction temperature. - Consider an alternative synthetic route such as alkoxymercuration-demercuration or electrochemical synthesis.
Incomplete deprotonation of the alcohol. - Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the alkoxide. - Use a slight excess of the base.
The reaction has not gone to completion. - Increase the reaction time. Typical Williamson ether synthesis reactions are conducted for 1 to 8 hours.[7] - Gently heat the reaction mixture, but be mindful that higher temperatures can favor elimination.[6]
A mixture of ether and alkene is obtained. Competition between S(_N)2 and E2 pathways with a secondary alkyl halide. - Optimize reaction conditions to favor S(_N)2 by lowering the temperature. - If possible, use a less sterically hindered alkoxide. - If a pure product is required, consider an alternative synthesis method.
C-alkylation of a phenoxide. Phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring. - Modifying the solvent and counter-ion (by changing the base) can sometimes influence the O- vs. C-alkylation ratio. Milder conditions generally favor O-alkylation.

Quantitative Data Summary

The following table summarizes the approximate product distribution between substitution (S(_N)2) and elimination (E2) for the reaction of sodium ethoxide with various alkyl bromides in ethanol at 55°C. This data illustrates the significant impact of substrate steric hindrance on the reaction outcome.

Alkyl BromideAlkyl Halide TypeS(_N)2 Product (Ether) YieldE2 Product (Alkene) Yield
Ethyl BromidePrimary~99%~1%
Isopropyl BromideSecondary~21%~79%[8]
tert-Butyl BromideTertiary<1%>99%[1]

Note: These values are approximate and can vary with changes in reaction conditions such as temperature, solvent, and base concentration.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of tert-Butyl Methyl Ether

This protocol is designed to favor the S(_N)2 pathway by using a hindered alkoxide and a primary alkyl halide.

Materials:

  • tert-Butyl alcohol

  • Sodium hydride (NaH)

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl alcohol dissolved in the anhydrous solvent.

  • Carefully add sodium hydride in portions to the solution at 0 °C. The mixture will evolve hydrogen gas.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the complete formation of sodium tert-butoxide.

  • Cool the solution back to 0 °C and slowly add methyl bromide (as a solution in the solvent or bubbled through the solution).

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Alkoxymercuration-Demercuration Synthesis of tert-Butyl Methyl Ether

This method is an excellent alternative when the Williamson synthesis is not feasible.

Materials:

  • 2-Methylpropene

  • tert-Butyl alcohol

  • Mercuric acetate (Hg(OAc)(_2))

  • Sodium borohydride (NaBH(_4))

  • Tetrahydrofuran (THF)

  • Water

Procedure:

Step A: Alkoxymercuration

  • In a round-bottom flask, dissolve mercuric acetate in a mixture of tert-butyl alcohol and water.

  • Cool the solution in an ice bath.

  • Bubble 2-methylpropene gas through the solution.

  • Stir the reaction mixture for 1-2 hours at room temperature.

Step B: Demercuration

  • Add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.

  • Stir the mixture for 1-2 hours. The formation of a black precipitate of mercury metal will be observed.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

  • Purify the product by fractional distillation.

Visualizations

Logical Relationship: Williamson Ether Synthesis Pathways

G Williamson Ether Synthesis: S_N2 vs. E2 Competition Reactants Alkoxide (R-O⁻) + Alkyl Halide (R'-X) SN2 S_N2 Pathway (Substitution) Reactants->SN2 Favored by: - Primary R'-X - Low Temperature E2 E2 Pathway (Elimination) Reactants->E2 Favored by: - Secondary/Tertiary R'-X - High Temperature - Bulky Alkoxide Ether Ether (R-O-R') SN2->Ether Alkene Alkene E2->Alkene

Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.

Experimental Workflow: Alkoxymercuration-Demercuration

G Workflow for Alkoxymercuration-Demercuration Start Start: Alkene + Alcohol Alkoxymercuration Step 1: Alkoxymercuration (Hg(OAc)₂, THF/H₂O) Start->Alkoxymercuration Demercuration Step 2: Demercuration (NaBH₄, NaOH) Alkoxymercuration->Demercuration Workup Workup: - Extraction - Washing - Drying Demercuration->Workup Purification Purification: (Distillation) Workup->Purification Product Final Product: Ether Purification->Product

Caption: Step-by-step workflow for the synthesis of ethers via alkoxymercuration-demercuration.

References

Technical Support Center: Optimizing o-Alkylation of Phenols with Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-alkylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ortho-alkylated phenols, with a specific focus on reactions involving sterically hindered ethers like "Isopropyl 2-Isopropylphenyl Ether."

The primary route for the ortho-alkylation of a phenol using an aryl ether, such as this compound, is the Fries Rearrangement . This reaction involves the intramolecular rearrangement of an aryl ether (or more commonly, an aryl ester) to an ortho- and/or para-substituted phenol, catalyzed by a Lewis acid.[1][2] In this context, "this compound" can be envisioned as a precursor that, under acidic conditions, generates an isopropyl electrophile that alkylates the phenol at the ortho position.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for the o-alkylation of a phenol using "this compound"?

A1: The key reaction is the Lewis acid-catalyzed Fries Rearrangement.[1] In this process, the isopropyl group from the ether migrates to the ortho position of the phenol. The reaction can also yield the para-alkylated product. The selectivity between the ortho and para isomers is influenced by reaction conditions such as temperature and the choice of solvent.[2]

Q2: Which catalysts are most effective for this type of reaction?

A2: Lewis acids are the most common catalysts for the Fries Rearrangement. Aluminum chloride (AlCl₃) is a strong and frequently used catalyst.[3] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and zinc powder have also been employed.[4][5] For substrates sensitive to strong Lewis acids, milder Brønsted acids like methanesulfonic acid (MSA) can be an alternative, although they may favor the para product.[3]

Q3: What are the typical side products in the o-alkylation of phenols with isopropylating agents?

A3: Common side products include the para-isomer (p-isopropylphenol), di- and tri-alkylated phenols (e.g., 2,4-diisopropylphenol, 2,6-diisopropylphenol), and products from the cleavage of the ether bond.[6] Polyalkylation can be a significant issue, leading to a complex mixture of products and reducing the yield of the desired mono-ortho-alkylated phenol.[7]

Q4: How do reaction temperature and solvent polarity affect the ortho/para selectivity?

A4: Temperature is a critical parameter. Generally, lower temperatures favor the formation of the para-product (thermodynamic control), while higher temperatures tend to yield more of the ortho-product (kinetic control).[2][8] Non-polar solvents also tend to favor the formation of the ortho-isomer. As the solvent polarity increases, the proportion of the para-product often increases.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Phenol
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid is anhydrous and has been stored properly. Moisture can deactivate many Lewis acids. Consider opening a new bottle of the catalyst.
Insufficient Catalyst Loading The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid because the catalyst complexes with both the reactant and the product.[5] Increase the molar equivalents of the Lewis acid.
Low Reaction Temperature The activation energy for the rearrangement may not be reached. Gradually increase the reaction temperature while monitoring for the formation of side products.
Steric Hindrance Both the substrate and the alkylating agent are sterically bulky, which can significantly slow down the reaction.[9] Consider using a more active Lewis acid or increasing the reaction time.
Issue 2: Poor Selectivity - Formation of a Mixture of Ortho and Para Isomers
Possible Cause Troubleshooting Step
Suboptimal Temperature As a general rule, higher temperatures favor ortho-alkylation.[2] If the para-isomer is the major product, try increasing the reaction temperature.
Inappropriate Solvent Non-polar solvents generally favor ortho-substitution.[1] If a polar solvent is being used, consider switching to a non-polar alternative like nitrobenzene or monochlorobenzene, or even running the reaction neat.[8]
Lewis Acid Choice The nature of the Lewis acid can influence the ortho/para ratio. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) to find the optimal catalyst for your specific substrate.
Issue 3: Excessive Formation of Polyalkylated Products
Possible Cause Troubleshooting Step
High Concentration of Alkylating Agent A high molar ratio of the alkylating agent to the phenol increases the likelihood of multiple alkylations.[7] Adjust the stoichiometry to use a lower excess of the isopropyl ether.
Prolonged Reaction Time Longer reaction times can lead to the formation of thermodynamically more stable polyalkylated products. Monitor the reaction progress by TLC or GC and quench the reaction once the desired mono-alkylated product is maximized.
High Reaction Temperature While higher temperatures can favor ortho-selectivity, excessively high temperatures can also promote polyalkylation. Find a balance between achieving ortho-selectivity and minimizing over-alkylation.

Data Presentation

Table 1: Comparison of Lewis Acids for the Fries Rearrangement of Aryl Esters (Analogous System)

Lewis AcidSubstrateSolventTemperature (°C)Total Yield (%)Ortho:Para Ratio
AlCl₃2-Fluorophenyl acetateMonochlorobenzene100882.84 : 1.0
AlCl₃2-Fluorophenyl acetateMonochlorobenzene120923.03 : 1.0
Zn PowderAcetylated PhenolsN,N-Dimethylformamide (DMF)Microwave/Oil Bath-Predominantly para
Methanesulfonic AcidPhenyl acetateNeat120High ConversionPredominantly para

Note: Data is adapted from a comparative guide on Lewis acids for the Fries rearrangement and may not be directly representative of the specific reaction with this compound, but illustrates general trends.[3]

Table 2: Influence of Reaction Conditions on the Isopropylation of Phenol with Isopropyl Alcohol (IPA) (Related System)

CatalystMolar Ratio (Phenol:IPA)Temperature (°C)Phenol Conversion (%)2,6-Diisopropylphenol Selectivity (%)
H-beta1:42007250
H-beta1:42609456
H-mordenite1:42606843

Note: This data is from the synthesis of 2,6-diisopropylphenol (Propofol) and provides insights into the effects of reaction parameters in a related ortho-alkylation system.[10][11]

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Rearrangement of a Sterically Hindered Aryl Ether

This protocol is a general guideline based on the principles of the Fries rearrangement and should be optimized for the specific phenolic substrate and reaction scale.

Materials:

  • Phenolic substrate

  • This compound

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous, non-polar solvent (e.g., nitrobenzene, monochlorobenzene, or no solvent)

  • Hydrochloric acid (dilute, aqueous)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Addition of Reactants: Charge the flask with the anhydrous Lewis acid (typically 1.1 to 2.5 molar equivalents relative to the phenol). Add the anhydrous solvent (if used) and cool the mixture in an ice bath.

  • Add the phenolic substrate to the cooled mixture with stirring.

  • Slowly add the "this compound" dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., between 100°C and 160°C for preferential ortho-alkylation) and heat for the required time. Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the catalyst complexes.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Fries_Rearrangement_Mechanism start Aryl Isopropyl Ether + Lewis Acid (LA) complex1 Ether-Lewis Acid Complex start->complex1 Coordination rearrangement Intramolecular Rearrangement complex1->rearrangement intermediate Carbocation Intermediate on Ring rearrangement->intermediate Isopropyl Group Migration deprotonation Deprotonation intermediate->deprotonation product_complex Product-Lewis Acid Complex deprotonation->product_complex Aromatization hydrolysis Aqueous Workup product_complex->hydrolysis final_product o-Isopropylphenol hydrolysis->final_product Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) addition 2. Add Lewis Acid and Solvent, Cool to 0°C setup->addition reactants 3. Add Phenol and This compound addition->reactants reaction 4. Heat to Desired Temperature and Monitor Progress reactants->reaction workup 5. Quench with HCl/Ice reaction->workup extraction 6. Extraction with Organic Solvent workup->extraction purification 7. Drying and Concentration extraction->purification analysis 8. Purification (Chromatography/Distillation) purification->analysis Troubleshooting_Tree start Low Yield of o-Alkylated Product check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No conversion_ok Starting Material Consumed check_conversion->conversion_ok Yes check_catalyst Check Catalyst Activity (Anhydrous? Fresh?) no_conversion->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp increase_catalyst Increase Lewis Acid Equivalents increase_temp->increase_catalyst check_selectivity What are the major byproducts? conversion_ok->check_selectivity para_isomer Para-Isomer check_selectivity->para_isomer Para-isomer polyalkylation Polyalkylation check_selectivity->polyalkylation Polyalkylation adjust_temp_solvent Increase Temperature Use Non-polar Solvent para_isomer->adjust_temp_solvent adjust_stoichiometry Decrease Alkylating Agent Ratio Reduce Reaction Time polyalkylation->adjust_stoichiometry

References

Technical Support Center: Synthesis of Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isopropyl 2-Isopropylphenyl Ether, a key intermediate and a known impurity in Propofol.[1][2] The primary focus is on improving yield and minimizing side reactions in the context of the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and established method for preparing this compound is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[5] For this specific ether, the synthesis involves reacting sodium 2-isopropylphenoxide (formed by deprotonating 2-isopropylphenol with a strong base) with an isopropyl halide, such as isopropyl bromide.[6]

The general reaction is as follows:

  • Deprotonation: 2-Isopropylphenol is treated with a strong base (e.g., sodium methoxide, sodium hydride) to form the sodium 2-isopropylphenoxide salt.

  • SN2 Attack: The resulting phenoxide attacks the isopropyl halide, displacing the halide and forming the ether bond.[5]

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in this specific Williamson synthesis are common and typically stem from the sterically hindered nature of the reactants.[3][7] Several factors can be at play:

  • Competition with E2 Elimination: This is the most significant side reaction. The 2-isopropylphenoxide is a bulky, strong base, and the isopropyl halide is a secondary halide. This combination strongly favors the E2 elimination pathway, which produces propene gas instead of the desired ether.[8][9][10]

  • Steric Hindrance: The isopropyl groups on both the phenoxide and the alkyl halide create significant steric bulk. This hinders the backside attack required for the SN2 mechanism, slowing down the desired reaction and allowing the competing elimination reaction to dominate.[4][8]

  • Incomplete Deprotonation: The 2-isopropylphenol must be fully converted to its conjugate base to act as an effective nucleophile. If the base used is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.[8]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time heavily influence the balance between substitution (SN2) and elimination (E2).[5] High temperatures, for instance, tend to favor elimination.[8]

Q3: I have confirmed the formation of propene. How can I minimize this E2 elimination side reaction?

Minimizing the formation of propene is critical to improving the yield of the target ether. Consider the following adjustments:

  • Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically between 50-100 °C) and avoid excessive heating.[3]

  • Choice of Leaving Group: While isopropyl bromide is common, using an isopropyl tosylate might improve the rate of the SN2 reaction relative to elimination in some cases, as tosylate is an excellent leaving group.[4]

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[3][5] These solvents solvate the cation of the phenoxide, leaving the "naked" anion as a more effective nucleophile, which can enhance the SN2 rate.[8] Protic solvents (like the parent alcohol) can slow the reaction.[5]

Q4: The reaction seems to stop before all starting material is consumed. What can I do to drive it to completion?

Incomplete conversion is a common issue.[5] Here are some strategies:

  • Increase Reaction Time: The Williamson synthesis can require anywhere from 1 to 8 hours to complete.[3][5] If you observe unreacted starting material, consider extending the reflux time. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Ensure Anhydrous Conditions: Water in the reaction mixture can protonate the highly reactive phenoxide, rendering it non-nucleophilic and halting the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Consider a Catalyst: In cases where the alkylating agent is unreactive, adding a catalytic amount of an iodide salt can sometimes improve the reaction rate. The iodide can displace the bromide or chloride in situ to form a more reactive alkyl iodide.[3]

Data Summary: Optimizing Reaction Parameters

The following table summarizes key experimental parameters and their recommended settings for maximizing the yield of this compound.

ParameterRecommendationRationale / Impact on Yield
Phenoxide Source 2-IsopropylphenolReacted with a strong base to form the nucleophile.
Alkylating Agent Isopropyl Bromide or Isopropyl TosylateA secondary halide is required. This choice is a primary reason for the competing E2 elimination side reaction.[9][10]
Base Sodium Hydride (NaH), Sodium Methoxide (NaOMe)A strong, non-nucleophilic base is needed for complete deprotonation of the phenol.[6][11]
Solvent DMF, Acetonitrile (polar aprotic)These solvents favor the SN2 reaction by solvating the counter-ion, increasing the nucleophilicity of the phenoxide.[5][8]
Temperature 50 - 100 °CA balance is needed. Higher temperatures increase the reaction rate but also favor the E2 elimination byproduct. Start at the lower end of the range.[3][8]
Reaction Time 1 - 8 hours (or until completion by TLC/GC)Steric hindrance can make the reaction slow; insufficient time leads to incomplete conversion and low yield.[5]

Detailed Experimental Protocol

This protocol is adapted from a known synthesis of this compound.[6]

Materials:

  • 2-Isopropylphenol (1.0 eq)

  • Sodium metal (1.05 eq)

  • Anhydrous Methanol

  • Isopropyl Bromide (1.2 eq)

  • Diethyl Ether

  • Claisen's Alkali (Potassium hydroxide in methanol and water)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Methoxide: Under a nitrogen atmosphere, carefully add sodium metal (1.05 eq) in small pieces to a flask containing anhydrous methanol. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Formation of the Phenoxide: To the stirred sodium methoxide solution, add a solution of 2-isopropylphenol (1.0 eq) in methanol.

  • Alkylation (SN2 Reaction): Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture over several hours.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it overnight.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove any precipitated solids.

    • Remove the methanol using a rotary evaporator.

    • Treat the residue with diethyl ether and water. Separate the aqueous phase.

    • Wash the organic (ether) phase with Claisen's solution, followed by water.

    • Extract the combined aqueous phases with diethyl ether and add this to the previously retained organic phase.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the diethyl ether.

    • Distill the resulting residue under reduced pressure to obtain the pure this compound.

Visual Guides

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Isopropylphenol C 1. Deprotonation (Formation of Phenoxide) A->C B Isopropyl Bromide D 2. SN2 Nucleophilic Attack (Ether Formation) B->D Base Strong Base (e.g., NaH) Base->C C->D E Aqueous Workup (Quench & Extract) D->E F Drying E->F G Distillation F->G H Isopropyl 2-Isopropylphenyl Ether G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield Observed CheckByproduct Alkene (Propene) Byproduct Detected? Start->CheckByproduct CheckCompletion Incomplete Conversion of Starting Material? CheckByproduct->CheckCompletion  No / Not Sure CauseE2 Primary Cause: E2 Elimination CheckByproduct->CauseE2  Yes CheckCompletion->CauseE2  No CauseIncomplete Likely Causes: • Reaction time too short • Insufficient base / Incomplete deprotonation • Non-anhydrous conditions CheckCompletion->CauseIncomplete  Yes SolutionE2 Solutions: • Lower reaction temperature • Ensure optimal solvent choice (polar aprotic) CauseE2->SolutionE2 SolutionIncomplete Solutions: • Increase reaction time (monitor by TLC/GC) • Use stronger base (e.g., NaH) • Ensure all reagents/glassware are dry CauseIncomplete->SolutionIncomplete

Caption: Troubleshooting decision tree for diagnosing low yield issues.

References

Troubleshooting low yield in hindered ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in hindered ether synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis with a secondary/tertiary alkyl halide and a bulky alkoxide, but my yield is very low. What is the likely cause?

A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[1][2][3][4] With secondary, and especially tertiary alkyl halides, the alkoxide, which is also a strong base, will favor a competing E2 (bimolecular elimination) pathway.[1][2][5][6][7] This leads to the formation of an alkene as the major product instead of the desired ether.[1][2][6] The bulky groups around the reaction center physically block the nucleophile from attacking the carbon atom, making substitution difficult.[2][4][8][9]

Q2: Can I synthesize an ether from a tertiary alcohol using the Williamson ether synthesis?

A2: It is not advisable to use a tertiary alkyl halide as the electrophile in a Williamson ether synthesis due to the high propensity for elimination reactions.[2][5][6] However, you can successfully synthesize an ether if the tertiary alcohol is used to form the nucleophile (a tertiary alkoxide) and reacted with a primary alkyl halide. In this arrangement, the SN2 reaction is sterically favored at the unhindered primary carbon of the alkyl halide.

Q3: My reaction is not proceeding to completion, and I suspect incomplete deprotonation of my hindered alcohol. What are the best bases to use?

A3: Incomplete deprotonation is a common issue, especially with sterically hindered alcohols. While strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used, their heterogeneous nature can lead to slow reaction kinetics.[10] For hindered alcohols, stronger, soluble bases are often more effective. Consider using:

  • Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that can effectively deprotonate most alcohols.[11][12]

  • Sodium Hydride (NaH): A common choice, but ensure it is fresh and has a high surface area (e.g., from a mineral oil dispersion). Pre-stirring the alcohol with NaH for an extended period (1-2 hours) before adding the electrophile can improve deprotonation.[10]

  • Stronger bases for very hindered systems: For particularly challenging deprotonations, consider bases like Lithium diisopropylamide (LDA) or n-Butyllithium (nBuLi).[10][11] However, these are very strong bases and may not be compatible with all functional groups.

Q4: Besides elimination, what other side reactions should I be aware of, and how can I minimize them?

A4: Several side reactions can reduce the yield of your desired ether:

  • C-alkylation vs. O-alkylation (with phenols): When using phenoxides, the allyl or alkyl group can attach to the aromatic ring instead of the oxygen. To favor O-alkylation, ensure complete formation of the phenoxide ion by using a strong base.[7]

  • Hydrolysis: If there is moisture in your reaction, the alkyl halide can be hydrolyzed to the corresponding alcohol. Ensure all glassware is flame-dried and use anhydrous solvents.[5]

  • Catalyst Degradation: In phase-transfer catalysis, high temperatures can degrade the catalyst. It is best to maintain a moderate temperature (e.g., room temperature to 60°C).[7]

Q5: The Williamson ether synthesis is not working for my sterically demanding target molecule. What are some alternative methods?

A5: For highly hindered ethers, several alternative methods are often more effective:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to couple a primary or secondary alcohol with another acidic nucleophile (like another alcohol or phenol) under mild, neutral conditions.[1][13][14] A key feature is the inversion of stereochemistry at the alcohol's chiral center.[1][14][15]

  • Acid-Catalyzed Synthesis: This method is particularly useful for synthesizing ethers from tertiary alcohols. It proceeds via a stable tertiary carbocation intermediate which is then trapped by another alcohol molecule.[1]

  • Electrochemical Synthesis: A modern approach involves the electrochemical oxidation of carboxylic acids to generate high-energy carbocations, which can then be trapped by hindered alcohols. This method has been shown to significantly improve yields and reduce reaction times compared to traditional methods.[16][17][18][19]

  • Copper-Catalyzed Synthesis: For certain substrates, like α-bromo carbonyl compounds, an inexpensive copper(I) catalytic system can be used to synthesize hindered ethers at room temperature.[20]

Data Summary Tables

Table 1: Comparison of Synthesis Methods for Hindered Ethers

MethodSubstratesConditionsTypical Yield (Hindered Systems)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis Primary alkyl halide + hindered alkoxideStrong base (NaH, KH, t-BuOK)Low to moderate (can be <10% for hindered halides)[2]Simple, widely usedProne to E2 elimination with hindered halides[1][5][6]
Mitsunobu Reaction Hindered alcohol + acidic pronucleophilePPh₃, DEAD/DIAD, neutral conditionsGood to excellent (~75%)[1]Mild conditions, stereochemical inversion[1][14]Stoichiometric byproducts can complicate purification[1]
Acid-Catalyzed Synthesis Tertiary alcohol + primary/secondary alcoholStrong acid catalyst (e.g., H₂SO₄)Moderate to goodGood for tertiary ethersRisk of carbocation rearrangements, not suitable for acid-sensitive substrates[1]
Electrochemical Synthesis Carboxylic acid + hindered alcoholGraphite electrodes, base, electrolyteGood (~43% average)[17][18]Tolerates a wide range of functional groups, avoids harsh bases[16][19]Requires specialized electrochemical equipment[16]

Table 2: Optimization of Copper-Catalyzed Hindered Ether Synthesis

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1CuI (7.5)NoneK₂CO₃Toluene40Low
2CuI (7.5)NoneCs₂CO₃Toluene40Low
3CuI (7.5)NoneK₃PO₄Toluene4015
4CuI (7.5)PPh₃K₃PO₄Toluene4045
5CuI (7.5)PCy₃K₃PO₄Toluene4070
6CuI (7.5)PCy₃K₃PO₄Toluene8085
Data adapted from a study on copper-catalyzed synthesis of hindered ethers from α-bromo carbonyl compounds.[20]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (Hindered Alkoxide)

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the hindered alcohol (1.0 eq.) and an anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkoxide. Hydrogen gas evolution should cease.

  • Addition of Electrophile: Add the primary alkyl halide (1.1 eq.) dropwise to the solution.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for the Mitsunobu Reaction for Hindered Ether Synthesis

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the hindered alcohol (1.0 eq.), the nucleophile (e.g., a phenol, 1.1 eq.), and triphenylphosphine (PPh₃, 1.1 eq.) in anhydrous tetrahydrofuran (THF).[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.[1]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The major byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography.[1]

Protocol 3: Acid-Catalyzed Synthesis of a Tertiary Ether

  • Preparation: In a round-bottom flask, combine the tertiary alcohol (1.0 eq.) and a primary or secondary alcohol (often used in excess as the solvent).[1]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir. Gentle heating may be required, but the temperature should be carefully controlled to minimize the competing elimination of the tertiary alcohol to an alkene. Monitor the reaction by TLC or GC.[1]

  • Workup: Once complete, cool the mixture and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.[1]

  • Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.[1]

Visual Troubleshooting and Logic Guides

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Hindered Ether Synthesis check_substrate What is the structure of the alkyl halide? start->check_substrate primary_halide Primary Alkyl Halide check_substrate->primary_halide Primary secondary_tertiary_halide Secondary or Tertiary Alkyl Halide check_substrate->secondary_tertiary_halide Secondary or Tertiary check_base Is deprotonation of the alcohol complete? primary_halide->check_base e2_elimination High probability of E2 Elimination leading to alkene byproduct. secondary_tertiary_halide->e2_elimination alternative_methods Consider Alternative Synthesis Methods e2_elimination->alternative_methods incomplete_deprotonation Incomplete Deprotonation check_base->incomplete_deprotonation No / Unsure complete_deprotonation Deprotonation is Likely Complete check_base->complete_deprotonation Yes optimize_base Optimize Base: - Use a stronger base (e.g., t-BuOK) - Increase reaction time for deprotonation - Ensure base is fresh and active incomplete_deprotonation->optimize_base check_conditions Review Other Conditions: - Anhydrous solvent? - Temperature too high? - Reaction time sufficient? complete_deprotonation->check_conditions mitsunobu Mitsunobu Reaction (for secondary alcohols, stereoinversion) alternative_methods->mitsunobu acid_catalyzed Acid-Catalyzed Synthesis (for tertiary alcohols) alternative_methods->acid_catalyzed electrochemical Electrochemical Methods (for complex substrates) alternative_methods->electrochemical

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

SN2_vs_E2_Pathway reactants Hindered Alkyl Halide (R-X) + Strong Base/Nucleophile (R'-O⁻) sn2_path SN2 Pathway (Substitution) reactants->sn2_path Nucleophilic Attack on Carbon e2_path E2 Pathway (Elimination) reactants->e2_path Base abstracts β-Hydrogen sn2_product Desired Ether Product (R-OR') sn2_path->sn2_product e2_product Alkene Byproduct e2_path->e2_product steric_hindrance Steric Hindrance Increases steric_hindrance->sn2_path Favors E2 over SN2 steric_hindrance->e2_path

Caption: Competing SN2 and E2 pathways in hindered ether synthesis.

Alternative_Method_Selection start Need to Synthesize a Hindered Ether check_alcohol What is the nature of the hindered alcohol component? start->check_alcohol tertiary_alcohol Tertiary Alcohol check_alcohol->tertiary_alcohol Tertiary secondary_alcohol Secondary Alcohol check_alcohol->secondary_alcohol Secondary complex_substrate Complex/Sensitive Substrate check_alcohol->complex_substrate Complex or Acid/Base Sensitive acid_cat Use Acid-Catalyzed Synthesis tertiary_alcohol->acid_cat williamson Use Williamson Synthesis (Tertiary Alkoxide + Primary Halide) tertiary_alcohol->williamson secondary_alcohol->williamson If using as alkoxide with primary halide mitsunobu Use Mitsunobu Reaction secondary_alcohol->mitsunobu If stereochemical inversion is desired complex_substrate->mitsunobu Mild, neutral conditions electrochem Consider Electrochemical Synthesis complex_substrate->electrochem Avoids harsh reagents copper_cat Consider Copper-Catalyzed Synthesis (if applicable) complex_substrate->copper_cat

Caption: Logic for selecting an alternative synthesis method.

References

Technical Support Center: Synthesis of Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Isopropyl 2-Isopropylphenyl Ether.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Primarily, incomplete deprotonation of the starting material, 2-isopropylphenol, can be a major issue. The use of a sufficiently strong base, such as sodium hydride (NaH) or potassium hydride (KH), is crucial to ensure the complete formation of the more nucleophilic phenoxide ion.[1][2] Additionally, the choice of solvent plays a significant role; polar aprotic solvents like DMF or acetonitrile are preferred as they enhance the nucleophilicity of the alkoxide.[1]

Another common cause of low yield is a competing elimination reaction (E2) of the isopropyl bromide, which is a secondary alkyl halide. This side reaction produces propene gas instead of the desired ether. To minimize this, it is advisable to maintain a controlled reaction temperature, as lower temperatures generally favor the desired SN2 reaction over elimination.[1]

Q2: I am observing significant amounts of byproducts in my crude product. What are they and how can I minimize their formation?

A2: The primary byproducts in this synthesis are typically propene from the elimination of isopropyl bromide, and C-alkylation products. C-alkylation occurs when the isopropyl group attaches directly to the aromatic ring of the 2-isopropylphenol instead of the oxygen atom.[1] To favor O-alkylation over C-alkylation, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile is recommended.[1]

Further isopropylation of the product or starting material can also occur, leading to di-isopropylated phenols such as 2,4-diisopropylphenol and 2,6-diisopropylphenol (propofol).[3] Using a stoichiometric amount of the alkylating agent (isopropyl bromide) and monitoring the reaction progress closely can help to minimize these polyalkylation products.

Q3: How can I effectively remove unreacted 2-isopropylphenol from my final product?

A3: Unreacted 2-isopropylphenol can be efficiently removed by a basic wash. Due to its acidic nature, 2-isopropylphenol will react with a strong base to form a water-soluble salt, which can then be separated in an aqueous layer. For sterically hindered phenols that may not be fully deprotonated by aqueous sodium hydroxide, a specialized basic solution known as Claisen's alkali is particularly effective.[4][5]

Q4: What is the best method to purify the final this compound?

A4: Fractional vacuum distillation is the most effective method for purifying this compound from byproducts and residual starting materials.[6][7][8] This technique separates compounds based on their boiling points, and performing the distillation under reduced pressure lowers the boiling points, preventing potential decomposition of the product at high temperatures. A well-packed fractional distillation column is necessary to achieve good separation between the desired ether and close-boiling impurities.

Q5: My GC-MS analysis shows several unexpected peaks. How can I identify them?

A5: Identifying unknown peaks in a GC-MS chromatogram involves analyzing their mass spectra. The molecular ion peak will give you the molecular weight of the compound, and the fragmentation pattern provides structural clues. You should compare these spectra to a library of known compounds and to the mass spectra of your starting materials and expected byproducts. Common impurities to look for in the synthesis of this compound include 2,4-diisopropylphenol and 2,6-diisopropylphenol.[9][10][11]

Data Presentation

The following table summarizes the physical properties of the main components and potential byproducts in the synthesis of this compound, which is crucial for developing effective purification strategies.

Compound NameRole in SynthesisMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-IsopropylphenolStarting MaterialC₉H₁₂O136.19212-214[12][13]
Isopropyl BromideReagentC₃H₇Br122.9959-60
This compoundProductC₁₂H₁₈O178.27Not available in searches. Estimated to be >220°C.
PropeneByproductC₃H₆42.08-47.4[5][14]
2,4-DiisopropylphenolByproductC₁₂H₁₈O178.2779-80 (at reduced pressure)[4][15]
2,6-Diisopropylphenol (Propofol)ByproductC₁₂H₁₈O178.27256[12][13][16]

Experimental Protocols

Protocol 1: Removal of Unreacted 2-Isopropylphenol using Claisen's Alkali

Objective: To selectively remove the acidic, unreacted 2-isopropylphenol from the crude product mixture.

Materials:

  • Crude this compound

  • Claisen's Alkali (see preparation below)

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Preparation of Claisen's Alkali:

  • In a flask, dissolve 35 g of potassium hydroxide pellets in 25 mL of deionized water. This is a highly exothermic process, so it is critical to stir vigorously and cool the flask in an ice bath.[4]

  • Once the potassium hydroxide is fully dissolved and the solution has cooled, add 100 mL of methanol and continue to cool the mixture.[4]

Procedure:

  • Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Add an equal volume of Claisen's alkali to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper organic layer contains the desired ether, while the lower aqueous layer contains the potassium salt of 2-isopropylphenol.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove any residual base and dissolved water.

  • Drain the aqueous layers after each wash.

  • Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the purified product, which can then be further purified by distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To purify this compound from non-acidic byproducts and residual reagents.

Materials:

  • Crude this compound (post-base wash)

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and a vacuum source)

  • Heating mantle

  • Stir bar or boiling chips

  • Thermometer

  • Vacuum gauge

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease to maintain a good vacuum.[6]

  • Place the crude product into the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.

  • Begin to slowly reduce the pressure in the system using the vacuum source.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.

  • Monitor the temperature at the head of the distillation column. The first fraction to distill will be the lowest boiling component.

  • Collect the different fractions in separate receiving flasks. It is expected that any remaining low-boiling impurities will distill first, followed by the main product, this compound. Higher boiling byproducts, such as di-isopropylated phenols, will remain in the distillation flask.

  • The temperature should remain relatively constant during the collection of a pure fraction. A sharp drop or rise in temperature indicates the transition to a different component.

  • Once the desired product has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Isopropylphenol + Isopropyl Bromide reaction Williamson Ether Synthesis (Strong Base, Aprotic Solvent) start->reaction crude_product Crude Product Mixture reaction->crude_product base_wash Basic Wash (Claisen's Alkali) crude_product->base_wash organic_layer Organic Layer (Product + Non-Acidic Byproducts) base_wash->organic_layer Separation aqueous_layer Aqueous Layer (Unreacted Phenol) base_wash->aqueous_layer Separation distillation Fractional Vacuum Distillation organic_layer->distillation final_product Pure this compound distillation->final_product Collection byproducts_removed Byproducts Removed distillation->byproducts_removed Separation

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_impurity High Impurity Issues start Low Yield or High Impurity? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Yield elimination E2 Elimination? start->elimination Yield c_alkylation C-Alkylation? start->c_alkylation Impurity polyalkylation Polyalkylation? start->polyalkylation Impurity stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base lower_temp Lower Reaction Temperature elimination->lower_temp aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF) c_alkylation->aprotic_solvent control_stoichiometry Control Stoichiometry & Monitor Reaction polyalkylation->control_stoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Isopropyl 2-Isopropylphenyl Ether HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Isopropyl 2-Isopropylphenyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common chromatographic issues, with a specific focus on HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for the analysis of this compound?

A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is asymmetrical, with the trailing edge being longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2] For a compound like this compound, which is an aromatic ether, peak tailing can be particularly problematic. It can lead to reduced resolution between closely eluting isomers or impurities, inaccurate peak integration which affects quantitative accuracy, and decreased sensitivity of the analysis.[1][2]

Q2: What are the most common causes of peak tailing when analyzing aromatic ethers like this compound?

A2: The primary causes of peak tailing for aromatic ethers are often related to secondary chemical interactions within the HPLC column and suboptimal mobile phase conditions. Key factors include:

  • Secondary Silanol Interactions: Aromatic compounds can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[3] This is a common cause of peak tailing for polar and ionizable compounds.[3]

  • Mobile Phase pH: Although ethers are generally considered neutral, their weak basicity can lead to interactions with acidic silanols. The pH of the mobile phase can influence the ionization state of these silanol groups, affecting the degree of secondary interaction.[4]

  • Choice of Organic Modifier: The organic solvent used in the mobile phase (e.g., acetonitrile or methanol) can influence peak shape. For some phenolic and acidic compounds, methanol can improve peak shape by reducing tailing due to its hydrogen bonding properties.[5]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause peak tailing.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak asymmetry.[6]

  • Extra-Column Effects: Peak broadening and tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volumes in the HPLC system.[7]

Q3: Should I use a C18 or a Phenyl column for the analysis of this compound?

A3: While a standard C18 column can be used, for aromatic compounds and particularly for separating positional isomers, a Phenyl column is often a better choice. Phenyl columns provide an alternative selectivity to C18 columns due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to improved resolution and better peak shape for aromatic compounds like this compound.

Q4: How does the choice of organic modifier, acetonitrile vs. methanol, affect the analysis?

A4: The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can significantly impact your chromatography:

  • Elution Strength: Acetonitrile generally has a stronger elution strength in reversed-phase HPLC, leading to shorter retention times compared to methanol at the same concentration.[5]

  • Selectivity: Due to their different chemical properties (ACN is aprotic, while MeOH is protic), they can offer different selectivities for various analytes. For aromatic compounds, methanol may enhance π-π interactions with a phenyl stationary phase, potentially improving separation.[8]

  • Peak Shape: For some acidic or phenolic compounds, methanol can reduce peak tailing.[5] However, acetonitrile often yields sharper peaks on silica-based columns.[5]

  • Backpressure: Methanol is more viscous than acetonitrile, which will result in higher system backpressure.[9]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow to identify and address the root cause of peak tailing for this compound.

start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue System-wide issue likely. Inspect for extra-column volume (tubing, fittings) or a blocked frit. check_all_peaks->system_issue Yes specific_issue Issue is likely specific to the analyte and its interaction with the column and mobile phase. check_all_peaks->specific_issue No end Peak Shape Improved system_issue->end check_concentration Is the sample concentration high? specific_issue->check_concentration reduce_concentration Dilute the sample or reduce injection volume. check_concentration->reduce_concentration Yes check_solvent Is the sample solvent stronger than the mobile phase? check_concentration->check_solvent No reduce_concentration->end change_solvent Dissolve the sample in the initial mobile phase. check_solvent->change_solvent Yes optimize_method Optimize Method Parameters check_solvent->optimize_method No change_solvent->end check_ph Is the mobile phase buffered and at an appropriate pH? optimize_method->check_ph adjust_ph Introduce a buffer (e.g., phosphate) and adjust pH to be acidic (e.g., pH 2.5-4). check_ph->adjust_ph No check_column Is the column old, contaminated, or of an appropriate chemistry? check_ph->check_column Yes adjust_ph->end replace_column Flush the column with a strong solvent. If tailing persists, replace the column (consider a Phenyl or end-capped column). check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol describes a systematic approach to optimize the mobile phase to reduce peak tailing of this compound.

Objective: To determine the optimal mobile phase composition (organic modifier and pH) for symmetrical peak shape.

Methodology:

  • Initial Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 270 nm

    • Injection Volume: 5 µL

    • Sample: 50 µg/mL this compound in mobile phase

  • Organic Modifier Evaluation:

    • Perform an injection with the initial conditions using Acetonitrile as Mobile Phase B.

    • Replace Acetonitrile with Methanol as Mobile Phase B and re-equilibrate the system.

    • Perform an injection with Methanol as Mobile Phase B.

    • Compare the peak shape (tailing factor) from the two runs.

  • pH Evaluation:

    • Prepare aqueous mobile phases (Mobile Phase A) with different pH values:

      • 0.1% Formic Acid in Water (pH ~2.7)

      • 20 mM Potassium Phosphate buffer, adjusted to pH 3.0

      • 20 mM Potassium Phosphate buffer, adjusted to pH 4.0

    • For each pH, perform a chromatographic run using the preferred organic modifier from step 2.

    • Ensure the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • Calculate the USP tailing factor for the this compound peak under each condition.

    • Compare the results to identify the mobile phase composition that provides the most symmetrical peak (tailing factor closest to 1.0).

Data Presentation

Table 1: Effect of Mobile Phase Composition on Peak Tailing Factor

Disclaimer: The following data is illustrative and based on typical results for similar aromatic compounds. Actual results may vary.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Organic Modifier (%)Expected Tailing Factor (Tf)Observations
0.1% Phosphoric Acid in WaterAcetonitrile601.5Moderate tailing
0.1% Phosphoric Acid in WaterMethanol601.3Reduced tailing compared to ACN
20 mM KH2PO4, pH 3.0Acetonitrile601.2Good peak shape
20 mM KH2PO4, pH 3.0Methanol601.1Excellent peak shape
Water (unbuffered)Acetonitrile60> 1.8Significant tailing
Table 2: Recommended HPLC Troubleshooting Parameters
ParameterInitial SettingAdjustment to Reduce TailingPotential Side Effects
Mobile Phase pH UnbufferedAdd a buffer and adjust to pH 2.5-4.0Changes in retention time and selectivity
Organic Modifier AcetonitrileSwitch to MethanolChanges in retention, selectivity, and backpressure
Buffer Concentration 10 mMIncrease to 20-50 mMMay affect MS compatibility and cause salt precipitation
Column Temperature 30 °CIncrease in 5 °C increments (up to 45 °C)Decreased retention time, potential change in selectivity
Sample Concentration 50 µg/mLDilute to 10 µg/mLLower signal-to-noise ratio
Injection Volume 10 µLReduce to 2-5 µLLower signal-to-noise ratio

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the potential causes of peak tailing and the recommended solutions.

cause1 Secondary Silanol Interactions solution1a Use End-Capped or Base-Deactivated Column cause1->solution1a solution1b Use Phenyl Column for π-π Interactions cause1->solution1b cause2 Suboptimal Mobile Phase pH solution2a Lower Mobile Phase pH (e.g., pH 2.5-4) cause2->solution2a solution2b Use a Buffer (e.g., Phosphate) cause2->solution2b cause3 Column Contamination/Degradation solution3a Flush Column with Strong Solvent cause3->solution3a solution3b Replace Column cause3->solution3b cause4 Sample Overload solution4a Dilute Sample cause4->solution4a solution4b Reduce Injection Volume cause4->solution4b cause5 Extra-Column Volume solution5a Use Shorter, Narrower Bore Tubing cause5->solution5a solution5b Check Fittings for Dead Volume cause5->solution5b

References

Technical Support Center: HPLC Analysis of Propofol and Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Propofol and its related compound, Isopropyl 2-Isopropylphenyl Ether (also known as Propofol EP Impurity K or 2,6-diisopropylphenyl isopropyl ether). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal resolution between these two closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Propofol from this compound?

A1: Propofol and this compound are structurally very similar. Both possess two isopropyl groups attached to a phenyl ring. The primary difference is the functional group at the first position of the ring: a hydroxyl group (-OH) for Propofol, making it a phenol, and an isopropoxy group (-OCH(CH₃)₂) for the ether impurity. This subtle difference in polarity can make achieving baseline separation challenging, especially with non-optimized HPLC methods.

Q2: What is the expected elution order in reversed-phase HPLC?

A2: In typical reversed-phase HPLC (e.g., using a C18 column), this compound is less polar than Propofol due to the absence of the polar hydroxyl group. Therefore, the ether impurity will have a stronger affinity for the non-polar stationary phase and will be retained longer, eluting after Propofol. However, one study has reported the ether eluting before Propofol, suggesting that the elution order can be influenced by the specific chromatographic conditions.[1] It is crucial to confirm the identity of each peak using reference standards.

Q3: Are there any official methods for this separation?

A3: Pharmacopoeias often describe methods for the analysis of drug substances and their impurities. For instance, some methods for Propofol impurity profiling utilize normal-phase HPLC to separate this compound.[1] While reversed-phase methods are more common in many laboratories, this indicates that alternative chromatographic modes can be effective.

Q4: What are the key chemical differences to exploit for separation?

A4: The primary chemical handle for separating these two compounds is the phenolic hydroxyl group on Propofol. This group:

  • Increases the molecule's polarity compared to the ether.

  • Is a weak acid, meaning its ionization state can be controlled by adjusting the mobile phase pH.

  • Can engage in hydrogen bonding interactions.

  • Possesses a different electronic structure (a phenol versus an ether), which can be exploited by stationary phases capable of π-π interactions.

Troubleshooting Guide: Improving Resolution

Poor resolution between Propofol and this compound is a common issue. This guide provides a systematic approach to troubleshooting and improving your separation.

Initial Assessment Workflow

Before making significant changes to your method, it's essential to systematically evaluate your current system and identify the likely cause of poor resolution.

Troubleshooting_Workflow Initial Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_system Check System Suitability (Peak Shape, Tailing Factor, Efficiency) start->check_system good_system System OK? check_system->good_system bad_system System Not OK good_system->bad_system No optimize_method Proceed to Method Optimization good_system->optimize_method Yes troubleshoot_system Troubleshoot Basic HPLC Issues (Leaks, Column, Detector, etc.) bad_system->troubleshoot_system troubleshoot_system->check_system end Resolution Improved optimize_method->end

Caption: A logical workflow for diagnosing the cause of poor peak resolution.

Problem: Co-elution or Poor Resolution of Peaks

If your basic HPLC system is functioning correctly, the issue lies within the method's ability to differentiate between the two analytes. The following sections detail parameters you can adjust.

The mobile phase is often the most effective parameter to adjust for improving resolution.

  • Organic Solvent Ratio (Isocratic Elution):

    • Issue: Peaks are eluting too quickly and are not well-resolved.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds, allowing more time for interaction with the stationary phase and potentially improving separation.

    • Consideration: Make small, incremental changes (e.g., 2-5% decrease in organic content) and observe the effect on the resolution.

  • Mobile Phase pH:

    • Principle: Propofol is a weak acid (pKa ≈ 11). By adjusting the mobile phase pH, you can change its ionization state. The ether impurity is not ionizable and will be unaffected by pH changes.

    • Strategy: At a pH well below the pKa of Propofol (e.g., pH 3-5), the hydroxyl group will be protonated (non-ionized), making Propofol more non-polar and increasing its retention time in reversed-phase HPLC. At a higher pH (e.g., pH 7-8), Propofol will be partially or fully deprotonated (ionized), making it more polar and decreasing its retention time. This differential shift in Propofol's retention, while the ether's retention remains constant, can significantly improve resolution.

    • Recommendation: Start with a mobile phase buffered at a low pH (e.g., 3.0) using a suitable buffer like phosphate or acetate.

  • Choice of Organic Solvent:

    • Acetonitrile vs. Methanol: These solvents can offer different selectivities, especially when used with phenyl-based stationary phases. If you are using acetonitrile and resolution is poor, switching to methanol (or a combination of both) can alter the interactions between the analytes and the stationary phase, potentially improving the separation.

The choice of HPLC column is critical for separating structurally similar compounds.

Stationary PhasePrinciple of SeparationApplication to Propofol/Ether Separation
C18 (ODS) Primarily hydrophobic interactions.Standard choice for reversed-phase HPLC. Separation is based on the small difference in overall hydrophobicity. May not provide sufficient selectivity.
Phenyl-Hexyl Mixed-mode with hydrophobic and π-π interactions.The phenyl rings in the stationary phase can interact with the aromatic rings of Propofol and the ether. This can provide a different selectivity compared to C18 and may enhance resolution.[2]
Pentafluorophenyl (PFP) Multiple interaction mechanisms including hydrophobic, aromatic, and dipole-dipole.Offers alternative selectivity for positional isomers and compounds with aromatic rings.

Recommendation: If a standard C18 column does not provide adequate resolution, switching to a Phenyl-Hexyl column is a logical next step to introduce a different separation mechanism (π-π interactions).

Column temperature can influence selectivity.

  • Effect: Lowering the column temperature generally increases retention times and can sometimes improve the resolution of closely eluting peaks. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may reduce selectivity.

  • Strategy: If you have a column oven, systematically investigate the effect of temperature on your separation. Try running the analysis at a lower temperature (e.g., 25°C or 30°C) and a higher temperature (e.g., 40°C or 50°C) to see the impact on resolution.

  • Effect: A lower flow rate increases the time the analytes spend in the column, which can lead to better separation.

  • Strategy: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase run time but may provide the necessary improvement in resolution.

Method Development Strategy Diagram

This diagram outlines a systematic approach to developing a robust HPLC method for this separation.

Method_Development Systematic Method Development for Propofol and Impurity K start Define Separation Goal (Baseline Resolution) select_column Select Initial Column (e.g., C18, 150x4.6mm, 5µm) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN:Water with 0.1% Acid) select_column->select_mobile_phase initial_run Perform Initial Run select_mobile_phase->initial_run eval_resolution Resolution Adequate? initial_run->eval_resolution adjust_organic Adjust Organic Solvent % eval_resolution->adjust_organic No final_method Final Validated Method eval_resolution->final_method Yes adjust_organic->eval_resolution adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph adjust_ph->eval_resolution change_solvent Change Organic Solvent (ACN to MeOH) adjust_ph->change_solvent change_solvent->eval_resolution change_column Change Column (e.g., to Phenyl-Hexyl) change_solvent->change_column change_column->select_mobile_phase optimize_temp_flow Optimize Temperature & Flow Rate final_method->optimize_temp_flow

Caption: A step-by-step guide for HPLC method development to separate Propofol and its ether impurity.

Experimental Protocols

The following are example starting conditions for method development. These should be optimized for your specific instrumentation and requirements.

Protocol 1: Reversed-Phase HPLC (Starting Conditions)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (pH 3.0 with phosphoric acid) in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Protocol 2: Alternative Reversed-Phase HPLC (for improved selectivity)
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Methanol and Water (pH 3.5 with acetate buffer) in a 70:30 (v/v) ratio.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Summary of HPLC Parameters for Optimization
ParameterInitial ConditionOptimization StrategyRationale
Stationary Phase C18Switch to Phenyl-Hexyl or PFPIntroduce alternative separation mechanisms (π-π interactions).
Mobile Phase Acetonitrile/WaterSwitch to Methanol/Water or use a ternary mixtureChange selectivity.
pH ~7.0 (unbuffered)Buffer at pH 3.0-4.0Suppress ionization of Propofol to increase its retention relative to the ether.
Organic % 60-70%Decrease in 2-5% incrementsIncrease retention and allow more time for separation.
Temperature 40°CDecrease to 25-30°CMay improve selectivity for closely related compounds.
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minIncrease interaction time with the stationary phase.

References

Minimizing E2 elimination in the synthesis of sterically hindered ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered ethers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of minimizing E2 elimination and other side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Williamson ether synthesis often problematic for synthesizing sterically hindered ethers?

A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. This reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[1][2] When attempting to synthesize a sterically hindered ether, such as one involving a tertiary or secondary alkyl group, the traditional Williamson ether synthesis often fails or gives low yields. This is because the alkoxide, which is a strong base, will preferentially act as a base rather than a nucleophile when the substrate is sterically hindered. This leads to a competing E2 elimination reaction, forming an alkene as the major byproduct instead of the desired ether.[1][3]

Q2: I am trying to synthesize an ether with a tertiary alkyl group. Which reactant, the alcohol or the alkyl halide, should have the tertiary group in a Williamson ether synthesis?

A2: For a successful Williamson ether synthesis of an ether with a tertiary alkyl group, it is crucial that the tertiary group is part of the alkoxide (from a tertiary alcohol) and the other reactant is a primary alkyl halide.[4] Using a tertiary alkyl halide will almost exclusively lead to the E2 elimination product.[3][4] For example, to synthesize tert-butyl methyl ether, you should react potassium tert-butoxide with methyl iodide. The alternative of reacting sodium methoxide with tert-butyl chloride would result primarily in isobutylene.

Q3: What are the most common byproducts in the Williamson ether synthesis, and how can I minimize them?

A3: The most common byproduct is an alkene, resulting from the competing E2 elimination reaction.[5] This is especially prevalent with secondary and tertiary alkyl halides. To minimize alkene formation, you should:

  • Use a primary alkyl halide whenever possible.[4]

  • Choose the less sterically hindered alkoxide .[4]

  • Use a strong, non-nucleophilic base to generate the alkoxide, such as sodium hydride (NaH).[6]

  • Control the reaction temperature , as higher temperatures favor elimination.[1]

  • Select an appropriate solvent. Polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide.[7]

Another potential byproduct, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen. Using polar aprotic solvents can help favor O-alkylation.[7]

Q4: Are there reliable alternatives to the Williamson ether synthesis for preparing sterically hindered ethers?

A4: Yes, several alternative methods are often more suitable for synthesizing sterically hindered ethers:

  • Mitsunobu Reaction: This reaction allows for the formation of ethers from an alcohol and another acidic component (like a phenol) under mild, neutral conditions using triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It is particularly useful for sterically hindered alkyl aryl ethers and proceeds with inversion of stereochemistry at the alcohol's chiral center.[2][8]

  • Acid-Catalyzed Ether Synthesis: Tertiary alcohols can be converted to ethers under acidic conditions. The tertiary alcohol is protonated, loses water to form a stable carbocation, which is then trapped by another alcohol molecule.[9]

  • Alkoxymercuration-Demercuration: This two-step process involves the addition of an alcohol to an alkene in a Markovnikov fashion, without the risk of carbocation rearrangements. It is an excellent method for preparing ethers from alkenes and alcohols, including tertiary alcohols.[10][11]

Troubleshooting Guides

Problem: Low or No Yield of the Desired Ether in Williamson Synthesis

If you are experiencing low or no yield of your target ether, a systematic approach to troubleshooting is essential.

Troubleshooting_Williamson cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_side_reactions Side Reaction Issues start Low/No Ether Yield check_reactants 1. Check Reactants and Reagents start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK reactant_purity Impure Alcohol or Alkyl Halide? check_reactants->reactant_purity base_activity Inactive Base (e.g., old NaH)? check_reactants->base_activity side_reactions 3. Investigate Side Reactions check_conditions->side_reactions Conditions Optimized temperature Temperature too high (favors E2)? check_conditions->temperature solvent Inappropriate solvent (e.g., protic)? check_conditions->solvent reaction_time Insufficient reaction time? check_conditions->reaction_time workup 4. Review Workup and Purification side_reactions->workup Side Reactions Minimized e2_elimination E2 elimination dominating (alkene byproduct)? side_reactions->e2_elimination c_alkylation C-alkylation of phenoxide? side_reactions->c_alkylation success Desired Ether Obtained workup->success Purification Successful

Potential Cause Recommended Action
Impure Reactants Purify the alcohol and alkyl halide before use. Ensure all reagents are of high purity.
Inactive Base Use fresh, high-quality base. For example, sodium hydride should be a fine, gray powder; clumps may indicate deactivation.
Presence of Water Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Moisture will quench the strong base.[1]
Temperature Too High Lower the reaction temperature. While this may slow down the reaction, it will favor the S(_N)2 pathway over E2. A typical range is 50-100 °C.[1]
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide.[7]
Steric Hindrance If using a secondary or tertiary alkyl halide, redesign the synthesis to use a primary alkyl halide and a more sterically hindered alkoxide.[4]
Incomplete Deprotonation Use a stronger base (e.g., NaH, KH) to ensure complete formation of the alkoxide.
Problem: Predominant Formation of Alkene Byproduct

The formation of an alkene is a clear indication that the E2 elimination pathway is favored over the desired S(_N)2 reaction.

SN2_vs_E2 reactants {Alkoxide (R-O⁻) + Alkyl Halide (R'-X)} sn2_path S(_N)2 Pathway | Ether (R-O-R') reactants->sn2_path Favored by: - Primary R'-X - Less hindered R-O⁻ - Lower temperature - Polar aprotic solvent e2_path E2 Pathway | Alkene + Alcohol reactants->e2_path Favored by: - Tertiary/Secondary R'-X - Hindered R-O⁻ - Higher temperature - Strong, bulky base

Factor To Favor S(_N)2 (Ether Formation) To Favor E2 (Alkene Formation)
Alkyl Halide Methyl > Primary >> SecondaryTertiary > Secondary >> Primary
Alkoxide Less sterically hinderedMore sterically hindered
Base Strong, non-nucleophilic (e.g., NaH)Strong, bulky base (e.g., KOtBu)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar or protic solvents can sometimes favor E2

Data Presentation

The following tables provide a qualitative and quantitative overview of the factors influencing the outcome of reactions for synthesizing sterically hindered ethers.

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway in Williamson Ether Synthesis [7]

Alkyl Halide Structure Predominant Reaction Pathway Typical Ether Yield Likelihood of Alkene Formation
Primary (1°)S(_N)2HighLow
Secondary (2°)S(_N)2 and E2Low to ModerateHigh
Tertiary (3°)E2Very Low to NoneVery High

Table 2: Comparison of Synthetic Methods for Sterically Hindered Ethers

Method Typical Substrates Reaction Conditions Approximate Yield for Hindered Systems Key Advantages/Disadvantages
Williamson Ether Synthesis Primary alkyl halide + hindered alkoxideStrong base (e.g., NaH), polar aprotic solvent (e.g., DMF), 50-100 °CVariable, often low for highly hindered systemsSimple, but prone to E2 elimination.
Mitsunobu Reaction Hindered alcohol + phenol/acidic alcoholPPh(_3), DEAD/DIAD, THF, 0 °C to RT~75% for some hindered systems[2]Mild, neutral conditions; inversion of stereochemistry. Byproducts can be difficult to remove.
Acid-Catalyzed Synthesis Tertiary alcohol + primary/secondary alcoholCatalytic strong acid (e.g., H(_2)SO(_4)), gentle heatingGood for specific casesSimple, but limited to substrates that form stable carbocations; risk of side reactions.
Alkoxymercuration-Demercuration Alkene + hindered alcohol1. Hg(OAc)(_2), ROH2. NaBH(_4)Generally goodAvoids carbocation rearrangements; Markovnikov addition. Uses toxic mercury reagents.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Methyl Ether via Williamson Ether Synthesis

This protocol is adapted for the synthesis of a simple sterically hindered ether, emphasizing the use of a primary alkyl halide and a tertiary alkoxide.

Materials:

  • Potassium tert-butoxide (1.0 eq)

  • Methyl iodide (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide.

  • Add anhydrous DMF via syringe and stir the resulting solution at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl iodide dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield tert-butyl methyl ether.

Protocol 2: Synthesis of a Hindered Ether via the Mitsunobu Reaction[12][13]

This protocol describes a general procedure for the synthesis of a hindered ether using the Mitsunobu reaction.

Materials:

  • Hindered alcohol (1.0 eq)

  • Phenol or another acidic alcohol (1.1 eq)

  • Triphenylphosphine (PPh(_3)) (1.1 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered alcohol, the phenolic component, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in anhydrous THF dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.[12]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. For very hindered substrates, gentle heating (e.g., 40 °C) may be required.[12]

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Synthesis of a Tertiary Ether via Alkoxymercuration-Demercuration[10][11]

This protocol outlines the synthesis of a tertiary ether from an alkene and a tertiary alcohol.

Materials:

  • Alkene (e.g., 2-methylpropene)

  • Tertiary alcohol (e.g., tert-butanol, used as solvent)

  • Mercuric acetate (Hg(OAc)(_2)) (1.0 eq)

  • Sodium borohydride (NaBH(_4))

  • 3 M Sodium hydroxide (NaOH) solution

Procedure:

Step 1: Alkoxymercuration

  • In a round-bottom flask, dissolve mercuric acetate in the tertiary alcohol.

  • Bubble the alkene gas through the solution or add the liquid alkene dropwise at room temperature with stirring.

  • Continue stirring for 1-2 hours, or until the reaction is complete as indicated by TLC or the disappearance of the alkene.

Step 2: Demercuration

  • To the reaction mixture from Step 1, add an equal volume of 3 M aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath and slowly add a solution of sodium borohydride in 3 M sodium hydroxide.

  • Stir the mixture for 1-2 hours. The formation of a black precipitate of mercury metal will be observed.

  • Allow the mixture to settle, then decant the supernatant.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the resulting ether by distillation.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when performing chemical syntheses.

References

"Isopropyl 2-Isopropylphenyl Ether" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Isopropyl 2-Isopropylphenyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as Propofol Impurity K, is a chemical compound with the molecular formula C12H18O.[1] Its stability is of significant interest, particularly in the pharmaceutical industry, where it is identified as an impurity in the anesthetic agent Propofol.[1] Understanding its stability and degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.

Q2: What are the typical storage conditions for this compound?

A2: For optimal stability, this compound should be stored at 2-8 °C.[2] Ethers, in general, can be prone to peroxide formation upon prolonged exposure to air and light, so storage in a cool, dark, and tightly sealed container is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure as a substituted aromatic ether, the most probable degradation pathways include:

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether bond under acidic conditions is a common degradation route for aryl ethers.[3][4]

  • Oxidative Degradation: The isopropyl groups, particularly the ether-linked one, are susceptible to oxidation, which can lead to the formation of peroxides and subsequent degradation products. Propofol, a related compound, is known to be subject to oxidative degradation.[5]

  • Photolytic Degradation: Exposure to light, especially UV light, can potentially induce degradation, a common stress condition tested in forced degradation studies.[6]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. Studies on the structurally similar diisopropyl ether show decomposition at high temperatures to products like propene, isopropanol, and acetone.[7][8]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: Stability-indicating analytical methods are essential for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. Gas Chromatography (GC) with Flame Ionization Detection (FID) can also be employed for the analysis of ethers and their volatile degradation products.[9]

Troubleshooting Guides

Problem Potential Cause Recommended Action
Unexpected peaks observed in chromatogram during stability testing. Degradation of this compound.Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. Use a mass spectrometer detector to help elucidate the structure of the new peaks.
Loss of assay of this compound over time. Instability under storage conditions.Verify storage conditions (temperature, light exposure, container seal). Consider purging the container with an inert gas like nitrogen to prevent oxidation.
Inconsistent results in stability studies. Issues with the analytical method or sample handling.Ensure the analytical method is validated for stability-indicating properties. Check for consistency in sample preparation and handling procedures. Evaluate the potential for interaction with container materials.
Formation of peroxides detected. Exposure to oxygen and/or light.Test for peroxides using appropriate test strips or wet chemical methods. If peroxides are present, handle the material with extreme caution due to explosion risk. Future handling should minimize exposure to air and light.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles of ether degradation.

DegradationPathways main This compound hydrolysis Acid-Catalyzed Hydrolysis main->hydrolysis H+ / H2O oxidation Oxidation main->oxidation O2 / Light / Heat photolysis Photolysis main->photolysis UV/Vis Light phenol 2-Isopropylphenol hydrolysis->phenol isopropanol Isopropanol hydrolysis->isopropanol peroxide Hydroperoxide Intermediate oxidation->peroxide other_photo Various Photodegradants photolysis->other_photo peroxide->phenol ketone Acetone peroxide->ketone

Potential degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[10][11] A typical study involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective: To identify the potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

      • Keep the vials at 60°C and analyze samples at various time points (e.g., 2, 6, 24, 48 hours).

      • Neutralize the samples before analysis.

    • Base Hydrolysis:

      • Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

      • Keep the vials at 60°C and analyze samples at various time points.

      • Neutralize the samples before analysis.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

      • Keep the vials at room temperature and protected from light, and analyze at various time points.

    • Thermal Degradation:

      • Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C or higher).

      • Analyze samples at various time points.

    • Photolytic Degradation:

      • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

      • Analyze samples at the end of the exposure. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A mass balance should be calculated to ensure that all degradation products are accounted for.[12]

The following workflow diagram outlines the process for a forced degradation study.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Start: this compound Sample prep Prepare Stock Solution start->prep acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxid Oxidation (H2O2) prep->oxid therm Thermal (Heat) prep->therm photo Photolytic (Light/UV) prep->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Data: - Identify Degradants - Determine Pathways - Mass Balance analysis->eval report Report Findings eval->report

References

Validation & Comparative

"Isopropyl 2-Isopropylphenyl Ether" vs. other catalysts for ortho-alkylation of phenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of catalytic strategies for the selective synthesis of ortho-alkylated phenols, essential intermediates in the pharmaceutical and chemical industries. This guide provides a detailed comparison of various catalytic systems, including experimental data and reaction mechanisms, to aid researchers in selecting the optimal approach for their synthetic needs.

The selective introduction of alkyl groups at the ortho position of phenols is a fundamental transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals, agrochemicals, and polymers. The steric hindrance and electronic effects of the hydroxyl group present a significant challenge in achieving high regioselectivity. Over the years, a diverse array of catalytic systems has been developed to address this challenge. This guide provides a comparative overview of prominent catalytic methods for the ortho-alkylation of phenols, with a focus on experimental data and mechanistic understanding.

While "Isopropyl 2-Isopropylphenyl Ether" has been noted in the literature, its primary role appears to be that of a rearrangement precursor or an intermediate in the synthesis of ortho-alkylated phenols, rather than a catalyst itself.[1] Current research has not provided direct evidence or quantitative data to support its function as a catalyst for this transformation. Therefore, this guide will focus on well-established catalytic systems and provide a framework for their comparison.

Metal-Based Catalysis: Precision and Efficiency

Transition metal catalysts have emerged as powerful tools for the ortho-alkylation of phenols, offering high selectivity and efficiency under relatively mild conditions.

Rhenium-Catalyzed Alkylation

A notable example is the use of dirhenium decacarbonyl (Re2(CO)10) as a catalyst for the highly regioselective mono-alkylation of phenols with alkenes.[2] This method is distinguished by its exclusive ortho-selectivity and its ability to prevent over-alkylation, stopping at the introduction of a single alkyl chain.[2]

Experimental Protocol: Rhenium-Catalyzed Ortho-Alkylation of Phenol with 1-Decene [2]

  • Materials: Dirhenium decacarbonyl (Re2(CO)10), phenol, 1-decene, and mesitylene (solvent). All reagents should be of high purity and handled under an inert atmosphere (e.g., argon).[2]

  • Procedure: In an oven-dried Schlenk tube under an argon atmosphere, combine phenol (1.0 mmol), 1-decene (1.5 mmol), Re2(CO)10 (0.025 mmol), and mesitylene (1.0 mL).

  • The reaction vessel is sealed and heated at 160°C for 24 hours.

  • After cooling to room temperature, the reaction mixture is purified by flash column chromatography on silica gel to yield the desired ortho-alkylated phenol.

Performance Data:

CatalystAlkylating AgentProductYield (%)SelectivityReference
Re2(CO)101-Decene2-(dec-2-yl)phenol80Exclusively ortho[2]
Cooperative Lewis Acid/Metal Dual Catalysis

A dual catalytic system comprising palladium on carbon (Pd/C) and a Lewis acid like scandium trifluoromethanesulfonate (Sc(OTf)3) has been shown to be effective for the ortho-alkylation of phenols with primary alcohols.[3] This system operates through a proposed mechanism involving the oxidation of the alcohol to an aldehyde, followed by an aldol-type condensation and subsequent rearomatization.[3]

Experimental Protocol: Dual Pd/C and Sc(OTf)3 Catalyzed Ortho-Alkylation [3]

  • Materials: Phenol, primary alcohol, Pd/C (10 mol%), and Sc(OTf)3 (5 mol%).

  • Procedure: A mixture of the phenol, primary alcohol, Pd/C, and Sc(OTf)3 is heated in a sealed vessel under an inert atmosphere.

  • The reaction temperature and time are optimized for the specific substrates. For example, the reaction of phenol with 1-heptanol can be carried out at 160°C for 24 hours.

  • The crude product is then purified by column chromatography.

Performance Data:

Catalyst SystemPhenol SubstratePrimary AlcoholProductYield (%)Reference
Pd/C, Sc(OTf)3Phenol1-Heptanol2-Heptylphenol75[3]
Pd/C, Sc(OTf)33-tert-ButylphenolCyclohexanol2-Cyclohexyl-5-tert-butylphenol69[4]

Lewis Acid Catalysis: Traditional and Evolving Methods

Lewis acids have long been employed in Friedel-Crafts alkylations. While traditional Lewis acids like aluminum chloride (AlCl3) can lead to mixtures of isomers, newer systems offer improved selectivity.

A combination of a zinc catalyst (ZnCl2) and a Brønsted acid co-catalyst (camphorsulfonic acid, CSA) has been reported for the ortho-selective alkylation of phenols with secondary alcohols.[4]

Performance Data:

Catalyst SystemPhenol SubstrateSecondary AlcoholProductYield (%)Reference
ZnCl2, CSA3-tert-ButylphenolCyclohexanol2-Cyclohexyl-5-tert-butylphenol70[4]
ZnCl2, CSA3-tert-ButylphenolIsopropanol2-Isopropyl-5-tert-butylphenol70[4]

Solid Acid Catalysis: Heterogeneous and Shape-Selective Approaches

Solid acid catalysts, such as zeolites and clays, offer advantages in terms of catalyst separation and reusability. Their shape-selective properties can also be exploited to favor the formation of the ortho-isomer.

Zeolite catalysts like H-Beta have been investigated for the isopropylation of phenol with isopropanol (IPA). The reaction conditions, such as temperature and reactant molar ratio, significantly influence the conversion and selectivity.[5]

Performance Data:

CatalystAlkylating AgentPhenol Conversion (%)2,6-Diisopropylphenol Selectivity (%)Temperature (°C)Reference
H-BetaIsopropanol9356260[5]
H-MordeniteIsopropanol6843260[5]

Mechanistic Insights and Reaction Pathways

The mechanisms of ortho-alkylation vary depending on the catalytic system employed. Understanding these pathways is crucial for optimizing reaction conditions and catalyst design.

Rhenium-Catalyzed Pathway

The rhenium-catalyzed reaction is proposed to proceed through a C-H activation mechanism, where the catalyst coordinates to the phenolic oxygen and directs the alkylation to the ortho position.

Rhenium_Catalyzed_Pathway Phenol Phenol Intermediate [Re-Phenoxide-Alkene Complex] Phenol->Intermediate Alkene Alkene Alkene->Intermediate Re_Catalyst Re2(CO)10 Re_Catalyst->Intermediate Intermediate->Re_Catalyst Catalyst Regeneration Product ortho-Alkylated Phenol Intermediate->Product

Caption: Proposed pathway for Rhenium-catalyzed ortho-alkylation.

Dual Catalysis Pathway

The cooperative Pd/C and Sc(OTf)3 system is believed to follow a multi-step pathway involving oxidation, condensation, and rearomatization.

Dual_Catalysis_Pathway cluster_oxidation Oxidation cluster_condensation Condensation cluster_rearomatization Rearomatization Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct PdC Pd/C Phenol Phenol Phenol->Aldol_Adduct Product ortho-Alkylated Phenol Aldol_Adduct->Product ScOTf3 Sc(OTf)3 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Phenol, Catalyst, and Alkylating Agent Solvent Add Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, GC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

References

Comparative Analysis of Propofol Impurities: A Focus on Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of impurities found in Propofol, with a specific focus on Isopropyl 2-Isopropylphenyl Ether (Propofol Impurity K). Understanding the impurity profile of a drug product is critical for ensuring its safety, efficacy, and quality. This document summarizes key impurities, presents available comparative data, details analytical methodologies for their detection, and explores potential biological impacts.

Executive Summary

Propofol, a widely used intravenous anesthetic agent, can contain various impurities originating from its synthesis or degradation. These impurities, even at trace levels, can potentially impact the drug's safety and stability. This guide focuses on providing a comparative overview of known Propofol impurities, with particular attention to the ether impurity, this compound. While comprehensive quantitative data comparing impurity levels across all commercial products is not publicly available, this guide collates existing information from scientific literature and pharmacopoeial standards. A validated gas chromatography-mass spectrometry (GC-MS) method is detailed for the simultaneous determination of multiple impurities, providing a robust protocol for quality control and research purposes. Furthermore, this guide delves into the known biological effects of Propofol and discusses the limited but important toxicological information available for its impurities.

Comparison of Key Propofol Impurities

The manufacturing process and storage conditions of Propofol can lead to the formation of several related substances. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several of these as specified impurities. A study analyzing bulk drug samples from two different manufacturers in Switzerland identified three primary impurities above the detection limits: 2,4-diisopropylphenol, 2-isopropylphenol, and a propofol dimer.[1] The concentrations of these impurities were found to be within the regulatory limits set by the European and US Pharmacopoeias.[1]

Table 1: Key Impurities of Propofol

Impurity NameOther NamesTypeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Propofol EP Impurity K; o-Cumenyl Isopropyl Ether; 1-(1-Methylethoxy)-2-(1-methylethyl)benzeneProcess/Degradation14366-59-7C12H18O178.27
2,4-DiisopropylphenolPropofol EP Impurity AProcess2934-05-6C12H18O178.27
2-IsopropylphenolPropofol EP Impurity CProcess88-69-7C9H12O136.19
Propofol Dimer3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol; Propofol Related Compound A (USP)Degradation2416-95-7C24H34O2354.53
2,6-Diisopropyl-1,4-benzoquinonePropofol Impurity JDegradation1988-11-0C12H16O2192.25

Experimental Protocols

The simultaneous determination of multiple impurities in Propofol can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is based on a validated method for the analysis of 11 related impurities.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Propofol Impurity Profiling

1. Instrumentation:

  • Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Capillary column: 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5ms or equivalent).

2. Reagents and Standards:

  • Propofol reference standard and certified reference standards for all known impurities.

  • High-purity helium as carrier gas.

  • Methanol or other suitable solvent for sample and standard preparation.

3. Chromatographic Conditions:

  • Injector: Pulsed splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted impurities. Specific precursor and product ions for each impurity need to be determined and optimized.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

5. Sample Preparation:

  • Accurately weigh and dissolve the Propofol sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of the impurities in the same solvent.

6. Data Analysis:

  • Identify and quantify the impurities in the sample by comparing their retention times and mass spectra with those of the certified reference standards.

  • Calculate the concentration of each impurity using the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Propofol impurities using GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Propofol Bulk Drug or Formulation Dissolution Dissolution in Solvent Sample->Dissolution Standards Certified Impurity Standards Standards->Dissolution Injection Pulsed Splitless Injection Dissolution->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation MS_Detection Mass Spectrometric Detection (MRM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Identification & Quantification Data_Acquisition->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for the GC-MS analysis of Propofol impurities.

Toxicological Profile and Biological Pathways

Propofol

Propofol itself has been shown to not be associated with genotoxic effects in various in vitro and in vivo animal tests.[3][4] However, its use is associated with potential neurotoxicity, particularly in the developing brain.

This compound (Propofol Impurity K)

Limited toxicological data is available for this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed".[5] A material safety data sheet (MSDS) for this impurity indicates that there is no data available for acute toxicity (oral LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6] Further research is needed to fully characterize the toxicological profile of this impurity.

Other Impurities

Information on the specific biological activities and toxicological profiles of other Propofol impurities is scarce in publicly available literature. Given that some impurities are structurally similar to Propofol, they could potentially have similar pharmacological or toxicological effects, but this requires experimental verification.

Signaling Pathways Potentially Affected

While there is no direct evidence on the effects of Propofol impurities on cellular signaling pathways, understanding the pathways affected by Propofol itself can provide a basis for future investigation. Propofol is known to modulate several signaling pathways, and it is plausible that structurally related impurities could have similar or antagonistic effects.

Propofol_Pathways cluster_neuro Neurotransmission & Neurotoxicity cluster_cardio Cardiovascular Effects Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Potentiates NMDA NMDA Receptor Propofol->NMDA Inhibits Neuroinflammation Neuroinflammation Propofol->Neuroinflammation Modulates Apoptosis Neuronal Apoptosis Propofol->Apoptosis Can Induce Sodium_Channel Sodium Channels Propofol->Sodium_Channel Blocks

Caption: Simplified diagram of signaling pathways affected by Propofol.

Conclusion

The comprehensive analysis of Propofol impurities is a critical aspect of ensuring the quality and safety of this essential anesthetic. While analytical methods for their detection are well-established, there is a clear need for more extensive quantitative data on the levels of specific impurities, such as this compound, in commercially available Propofol products. Furthermore, a deeper understanding of the toxicological profiles and biological activities of these impurities is crucial for a complete risk assessment. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the highest standards of safety and quality for Propofol.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Isopropyl 2-Isopropylphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of Isopropyl 2-Isopropylphenyl Ether: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The selection of a suitable analytical method is critical for ensuring the quality, purity, and stability of pharmaceutical products and chemical intermediates. This document outlines detailed experimental protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and presents comparative performance data to aid in method selection.[1][2][3][4][5]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][5] This guide will compare hypothetical, yet representative, GC-FID and HPLC-UV methods for the analysis of this compound.

Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV for the quantification of this compound will depend on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection via flame ionization.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Typical Stationary Phase 100% Dimethylpolysiloxane (or similar) capillary column.[6]C18 or Phenyl reverse-phase column.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).[6]Acetonitrile and Water mixture.[7]
Linearity (r²) > 0.995> 0.995[2]
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (RSD%) ≤ 2.0%[1]≤ 2.0%[1]
Limit of Detection (LOD) ~0.2 µ g/sample [6]~0.96 µg/g[8][9][10]
Limit of Quantification (LOQ) ~0.7 µ g/sample ~2.91 µg/g[8][9][10]
Advantages High resolution for volatile compounds, robust and reliable detector.Versatile for a wide range of compounds, adaptable to different matrices.
Disadvantages Requires the analyte to be volatile and thermally stable.May require more complex sample preparation, potential for matrix interference.

Experimental Protocols

The following sections detail the experimental protocols for validating the GC-FID and HPLC-UV methods for this compound quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Chromatographic Conditions:

  • Column: 30 m x 0.32 mm ID, 0.25 µm film thickness, fused silica capillary column coated with 100% dimethylpolysiloxane.[6]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Detector Temperature: 300 °C (FID).[6]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.[6]

  • Diluent: Dichloromethane.

Validation Protocol:

  • Specificity: Analyze blank samples (diluent) and samples spiked with potential impurities to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the expected sample concentration.[2] Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.[2]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5] This can be achieved by injecting a series of dilute solutions of the analyte.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Validation Protocol:

  • Specificity: Analyze blank samples (diluent) and samples spiked with potential impurities and degradation products to demonstrate selectivity.

  • Linearity: Prepare a minimum of five standard solutions of this compound covering a range of 50% to 150% of the anticipated sample concentration.[2] Inject each concentration in triplicate and plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.995.[2]

  • Accuracy: Spike a placebo with this compound at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability: Prepare and analyze six independent samples of this compound at the target concentration. The RSD of the results should not exceed 2.0%.[1]

    • Intermediate Precision: The study should be repeated by a different analyst on a different day to assess the variability within the laboratory. The RSD should remain within acceptable limits (≤ 2.0%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting progressively more dilute solutions of the analyte and establishing the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its key components.

AnalyticalMethodValidationWorkflow start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity system_suitability System Suitability validation_protocol->system_suitability Define Criteria linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow for analytical method validation.

ValidationParametersRelationship CoreValidation Core Validation Parameters Specificity Linearity Accuracy Precision ValidatedMethod Validated Analytical Method CoreValidation:acc->ValidatedMethod Ensures Trueness CoreValidation:prec->ValidatedMethod Ensures Consistency CoreValidation:lin->ValidatedMethod Defines Range CoreValidation:spec->ValidatedMethod Ensures Selectivity Sensitivity Sensitivity LOD LOQ Sensitivity:loq->ValidatedMethod Defines Quantifiable Limit Reliability Method Reliability Robustness System Suitability Reliability->ValidatedMethod Ensures Durability

References

Comparing the efficiency of different synthetic routes to "Isopropyl 2-Isopropylphenyl Ether"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to Isopropyl 2-Isopropylphenyl Ether, a key intermediate in the synthesis of various organic molecules. The efficiency of four primary synthetic strategies—Williamson Ether Synthesis, Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and Friedel-Crafts O-Alkylation—are evaluated based on available experimental data. This document aims to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as yield, reaction conditions, and substrate scope.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound. It is important to note that while a specific protocol for the Williamson ether synthesis of the target molecule is well-documented, detailed experimental data for the Ullmann, Buchwald-Hartwig, and Friedel-Crafts O-alkylation routes for this specific product are less readily available in the literature. The data for these routes are therefore based on general principles and typical yields for similar transformations.

Synthetic RouteStarting MaterialsReagents & CatalystSolventTemperature (°C)Reaction TimeYield (%)
Williamson Ether Synthesis 2-Isopropylphenol, Isopropyl bromideSodium methoxideMethanolRefluxOvernightNot explicitly stated, but typically 50-95% for this reaction type.[1]
Ullmann Condensation 2-Isopropylphenol, Isopropyl iodide/bromideCopper catalyst (e.g., CuI, CuO), Base (e.g., K₂CO₃, Cs₂CO₃)High-boiling polar solvents (e.g., DMF, Pyridine)100-210+Several hours to overnightModerate to Good (General)
Buchwald-Hartwig C-O Coupling 2-Isopropylphenol, Isopropyl bromide/tosylatePalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOt-Bu, Cs₂CO₃)Toluene, Dioxane80-110Several hours to overnightGood to Excellent (General)
Friedel-Crafts O-Alkylation 2-Isopropylphenol, Isopropanol or PropeneStrong acid catalyst (e.g., H₂SO₄, AlCl₃, Zeolites)None or non-polar solventVariable, can be highVariableVariable, can be complicated by C-alkylation

Experimental Protocols

Williamson Ether Synthesis

This method is a classical and widely used approach for the synthesis of ethers. It involves the reaction of an alkoxide with a primary alkyl halide.

Detailed Protocol:

A solution of 2-isopropylphenol (75 g, 0.54 mol) in 60 ml of methanol is added under a nitrogen atmosphere to a solution of sodium methoxide, prepared by reacting 13.1 g (0.57 mol) of sodium with 150 ml of dry methanol. To this stirred solution, isopropyl bromide (82.2 g, 0.66 mol) is added dropwise over several hours. The reaction mixture is then heated at reflux overnight. After cooling, the mixture is filtered to remove solids, and the methanol is removed on a rotary evaporator. The residue is treated with approximately equal volumes of diethyl ether and water. The aqueous phase is separated and discarded. The ether phase is washed with Claisen's alkali, with water added to facilitate phase separation, and the organic phase is retained. The combined aqueous phases are extracted with ether, and the extract is added to the previously retained organic phase. The combined organic material is dried over anhydrous magnesium sulfate. Finally, the ether is removed by evaporation, and the residue is distilled to afford isopropyl (2-isopropylphenyl) ether.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols. This method is particularly useful for the synthesis of diaryl ethers but can be adapted for alkyl aryl ethers.

General Protocol:

In a typical setup, 2-isopropylphenol would be reacted with an isopropyl halide (preferably iodide or bromide) in the presence of a copper catalyst, such as copper(I) iodide or copper(I) oxide, and a base like potassium carbonate or cesium carbonate. The reaction is typically carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or pyridine at elevated temperatures, often exceeding 100 °C. The reaction time can vary from several hours to overnight. Workup usually involves cooling the reaction mixture, filtering off the copper salts, and extracting the product with an organic solvent, followed by purification via distillation or chromatography.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-oxygen bonds, offering milder conditions compared to the Ullmann condensation.[2]

General Protocol:

To a reaction vessel under an inert atmosphere, 2-isopropylphenol, an isopropyl halide or tosylate, a palladium source (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate) are added. A dry, inert solvent such as toluene or dioxane is then introduced. The reaction mixture is heated, typically in the range of 80-110 °C, for several hours until the starting materials are consumed (as monitored by TLC or GC). The workup involves cooling the mixture, filtering through a pad of celite to remove the catalyst, followed by an extractive workup and purification of the crude product by column chromatography or distillation.

Friedel-Crafts O-Alkylation

Direct alkylation of the hydroxyl group of a phenol using an alcohol or an alkene in the presence of a strong acid catalyst is another potential route. However, this method can be complicated by competing C-alkylation of the aromatic ring.

General Protocol:

2-Isopropylphenol and an excess of isopropanol (or propene gas bubbled through the mixture) are reacted in the presence of a strong acid catalyst such as sulfuric acid, aluminum chloride, or a solid acid catalyst like a zeolite. The reaction temperature and pressure can vary widely depending on the chosen catalyst. A significant challenge with this method is controlling the regioselectivity, as the acidic conditions can promote Friedel-Crafts C-alkylation at the ortho and para positions of the phenol, leading to a mixture of products. Separation of the desired O-alkylated product from the C-alkylated isomers can be challenging.

Visualizing the Synthetic Pathways

To better understand the relationships between the reactants and products in each synthetic route, the following diagrams are provided.

Williamson_Ether_Synthesis reactant1 2-Isopropylphenol reagent Sodium methoxide reactant1->reagent reactant2 Isopropyl bromide product This compound reactant2->product reagent->product

Caption: Williamson Ether Synthesis Pathway.

Ullmann_Condensation reactant1 2-Isopropylphenol product This compound reactant1->product reactant2 Isopropyl iodide/bromide reactant2->product catalyst Copper Catalyst (e.g., CuI) catalyst->product cat. base Base (e.g., K₂CO₃) base->product

Caption: Ullmann Condensation Pathway.

Buchwald_Hartwig_Coupling reactant1 2-Isopropylphenol product This compound reactant1->product reactant2 Isopropyl bromide/tosylate reactant2->product catalyst Palladium Catalyst + Ligand catalyst->product cat. base Base (e.g., NaOt-Bu) base->product

Caption: Buchwald-Hartwig C-O Coupling Pathway.

Friedel_Crafts_Alkylation reactant1 2-Isopropylphenol product This compound reactant1->product reactant2 Isopropanol or Propene reactant2->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product cat. side_product C-alkylated byproducts product->side_product competing reaction

Caption: Friedel-Crafts O-Alkylation Pathway.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for comparing the efficiency of these synthetic routes.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison williamson Williamson Ether Synthesis purification Purification (Distillation/Chromatography) williamson->purification conditions Reaction Conditions (Temp, Time, Catalyst) williamson->conditions cost Cost Analysis (Reagents, Catalyst) williamson->cost ullmann Ullmann Condensation ullmann->purification ullmann->conditions ullmann->cost buchwald Buchwald-Hartwig Coupling buchwald->purification buchwald->conditions buchwald->cost friedel Friedel-Crafts O-Alkylation friedel->purification friedel->conditions friedel->cost characterization Characterization (NMR, GC-MS, IR) purification->characterization yield_calc Yield Calculation characterization->yield_calc efficiency Efficiency Metrics (Yield, Atom Economy, E-Factor) yield_calc->efficiency

Caption: Workflow for Comparing Synthetic Routes.

References

Performance of Isopropyl 2-Isopropylphenyl Ether in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Isopropyl 2-Isopropylphenyl Ether as a solvent, benchmarked against other common ether solvents. Due to the limited availability of direct experimental performance data for this compound, this comparison focuses on key physicochemical properties that influence solvent behavior and application suitability. The information is intended to assist researchers in selecting appropriate solvent systems for their specific needs in organic synthesis, catalysis, and drug development.

Executive Summary

This compound is a specialized aromatic ether with potential applications as a high-boiling point, non-polar aprotic solvent. Its structure, featuring bulky isopropyl groups, suggests unique solubility and stability characteristics. This guide compares its known properties with those of four alternative ether solvents: tert-Butyl Methyl Ether (MTBE), Diisopropyl Ether (DIPE), Cyclopentyl Methyl Ether (CPME), and Anisole. The comparison highlights differences in physical properties, which are crucial for process design and optimization in research and development.

Physicochemical Properties: A Comparative Analysis

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its alternatives, allowing for a direct comparison.

PropertyThis compoundtert-Butyl Methyl Ether (MTBE)Diisopropyl Ether (DIPE)Cyclopentyl Methyl Ether (CPME)Anisole (Methoxybenzene)
CAS Number 14366-59-7[][2]1634-04-4[3]108-20-35614-37-9[4]100-66-3[5][6]
Molecular Formula C12H18O[][2]C5H12O[7]C6H14O[8]C6H12O[4]C7H8O[5][6]
Molecular Weight ( g/mol ) 178.27[][2]88.15[7]102.17[8]100.16[4]108.14[5][6]
Boiling Point (°C) 93-96 @ 4 Torr[]55.3[9]68-69[8]106[4][10]154-156[5][6]
Melting Point (°C) --110-85.5 to -86.8[8]< -140[4][10]-37[5][6]
Density (g/cm³ at 20°C) 0.9446[]~0.741[9]0.725[8]0.86[4][10]0.995[5][6]
Solubility in Water Data not availableSlightly solubleLimited (0.2-0.9% at 20°C)[8]Low (1.1 g/100g at 23°C)[4]Slightly soluble (~0.8 g/L)[5]
Solubility in Organic Solvents Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)[]Miscible with organic solvents[3]Miscible with most organic solvents[8]Miscible with most organic solvents[4]Miscible in alcohol, ether, benzene, chloroform[5]
Flash Point (°C) Data not available-28-28[8]-1[4]49 (closed cup)[5]
Key Features High boiling point under vacuum, aromatic structure.Lower tendency to form peroxides than other ethers.[9]Prone to forming explosive peroxides.[11][12]Low peroxide formation, high stability.[4][13]Aromatic ether, activates the ring towards electrophilic substitution.[5]

Experimental Protocols

To ensure a standardized and objective evaluation of solvent performance, the following experimental protocols, based on established ASTM standards and general laboratory practices, are recommended.

Determination of Solvent Purity and Identity
  • Objective: To confirm the identity and purity of this compound and its alternatives before performance testing.

  • Methodology:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile and semi-volatile compounds and providing mass spectra for identification.

      • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

      • Procedure: A small, diluted sample of the ether is injected into the GC. The components are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for identification. Purity is determined by the relative area of the main peak. This method is in line with the principles outlined in ASTM D5830 , a standard test method for solvent analysis.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and purity of the compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Ether Sample Dilution Dilute with appropriate solvent Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Identification & Purity) GC->MS Purity Purity (%) MS->Purity Identity Structural Confirmation MS->Identity

Caption: Workflow for determining solvent purity and identity.

Evaluation of Solubility and Miscibility
  • Objective: To determine the solubility of a standard solute in this compound and to assess its miscibility with a range of common laboratory solvents.

  • Methodology:

    • Solubility Test: A known amount of a standard solid (e.g., benzoic acid, naphthalene) is added incrementally to a measured volume of the ether at a constant temperature with stirring until saturation is reached. The concentration at saturation represents the solubility.

    • Miscibility Test: Equal volumes of this compound and a test solvent are mixed in a test tube and observed for the formation of a single phase (miscible) or two distinct layers (immiscible).

G cluster_solubility Solubility Test cluster_miscibility Miscibility Test Solute Standard Solute Mix1 Mix & Stir Solute->Mix1 Solvent1 This compound Solvent1->Mix1 Mix2 Mix Equal Volumes Solvent1->Mix2 Observe1 Observe Saturation Mix1->Observe1 Solvent2 Test Solvent Solvent2->Mix2 Observe2 Observe Phases Mix2->Observe2 G cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_results Results Reactants Reactants A + B ReactionVessel Reaction at Constant T Reactants->ReactionVessel Solvent Test Solvent (e.g., this compound) Solvent->ReactionVessel TakeAliquots Take Aliquots at Intervals ReactionVessel->TakeAliquots Analysis Analyze by GC/HPLC/TLC TakeAliquots->Analysis Rate Reaction Rate Analysis->Rate Yield Final Yield Analysis->Yield

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for "Isopropyl 2-Isopropylphenyl Ether"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and reliable quantification of "Isopropyl 2-Isopropylphenyl Ether," a key intermediate and potential impurity in various chemical syntheses, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the separation and quantification of organic compounds. This guide provides an objective comparison of these two methods for the analysis of "this compound," supported by representative experimental data, to assist in method selection, development, and cross-validation.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Suitability Ideal for a wide range of compounds, including non-volatile and thermally labile substances.[1][2]Best suited for volatile and thermally stable compounds that can be readily vaporized without decomposition.[1][2]
Sample Preparation Often simpler, involving dissolution in a suitable solvent.May require extraction into a volatile solvent; derivatization is sometimes necessary for polar compounds but is unlikely for this compound.
Sensitivity Good, with UV detectors being common. Sensitivity can be enhanced with more specialized detectors like mass spectrometers (LC-MS).[3]Generally offers high sensitivity, especially with selected ion monitoring (SIM), making it excellent for trace analysis.[3][4]
Selectivity Good, dependent on column chemistry and mobile phase composition.Excellent, as the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.[3]
Analysis Time Can range from a few minutes to over an hour, depending on the complexity of the separation.[2]Typically offers faster analysis times for volatile compounds.[2]
Instrumentation Cost HPLC systems can be more expensive due to the need for high-pressure pumps and specialized detectors.[2][3]GC-MS systems can have a lower initial cost, although high-end mass spectrometers can be expensive.[4]

Quantitative Performance Comparison

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. Below are representative methodologies for the analysis of "this compound" using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a protocol for the analysis of a similar compound, Isopropyl phenyl ether.[5]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of "this compound" in the mobile phase and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general principles for the analysis of volatile organic compounds.

  • Instrumentation: A GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of "this compound".

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a volatile solvent such as hexane or ethyl acetate to a final concentration within the calibration range.

  • Calibration: Prepare a series of standard solutions of "this compound" in the same solvent used for the sample and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent and reliable results for the same analyte in a given sample.[6] This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Batch Prep_HPLC Prepare Samples for HPLC Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS Sample->Prep_GCMS Analyze_HPLC Analyze by Validated HPLC Method Prep_HPLC->Analyze_HPLC Analyze_GCMS Analyze by Validated GC-MS Method Prep_GCMS->Analyze_GCMS Data_HPLC Quantify HPLC Results Analyze_HPLC->Data_HPLC Data_GCMS Quantify GC-MS Results Analyze_GCMS->Data_GCMS Compare Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) Data_HPLC->Compare Data_GCMS->Compare Conclusion Determine Method Equivalency Compare->Conclusion

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of "this compound." The choice between the two methods will ultimately depend on the specific analytical requirements, such as the sample matrix, the need for high sensitivity, and the available instrumentation.

  • HPLC is a robust and versatile technique that is well-suited for routine quality control analysis, especially when high sample throughput is required and the sample matrix is relatively clean. Its simpler sample preparation is a significant advantage.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for the definitive identification of "this compound," particularly in complex matrices where co-eluting impurities may be present.

For comprehensive method validation and to ensure the highest confidence in analytical results, a cross-validation approach is highly recommended. By analyzing the same set of samples with both HPLC and GC-MS, laboratories can establish the equivalency of the two methods and ensure the integrity and reliability of their data.

References

The Impact of Steric Hindrance in Ether Solvents on Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a catalytic reaction. Sterically hindered ethers, in particular, offer unique properties that can enhance reaction yields, selectivity, and safety. This guide provides an objective comparison of the performance of various sterically hindered ethers in key catalytic reactions, supported by experimental data and detailed protocols.

The role of an ether solvent in a catalytic process extends beyond simple dissolution of reagents. Through coordination with catalytic species and reagents, the solvent can modulate reactivity and influence the stability of intermediates. The steric bulk of the ether can play a pivotal role in these interactions, leading to observable differences in reaction outcomes. This guide explores these effects in three widely used catalytic transformations: the Suzuki-Miyaura cross-coupling, the Sonogashira cross-coupling, and Grignard reagent formation and reaction.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The choice of an appropriate ether solvent is crucial for achieving high yields and preventing unwanted side reactions. The following data, compiled from various studies, compares the performance of several ether solvents in Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction generally performs well in a range of ether solvents. However, as the data below indicates, the choice of ether can have a noticeable impact on the reaction yield, particularly with more challenging substrates.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF801295[1]
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF801292[1]
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane801296[1]
4-ChloroanisolePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄THF1001885[1]
4-ChloroanisolePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄2-MeTHF1001888[1]
4-ChloroanisolePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001890[1]
2-Bromotoluene2-Methylphenylboronic AcidPd(PPh₃)₄K₂CO₃TMO1002471[2]
2-Bromotoluene2-Methylphenylboronic AcidPd(PPh₃)₄K₂CO₃DEDMO1002463[2]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Solvent choice can be critical to prevent side reactions and ensure high yields.[1]

Aryl HalideAlkyneCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65694[1]
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N2-MeTHF65691[1]
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDioxane65695[1]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTMO802499[2]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF802485[2]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.

The Role of Ethers in Grignard Reagent Chemistry

Ethers are the quintessential solvents for the preparation and use of Grignard reagents (RMgX). They are essential for stabilizing the highly reactive organomagnesium species through coordination of the ether oxygen's lone pair electrons to the magnesium center.[3][4][5] This coordination not only solubilizes the Grignard reagent but also modulates its reactivity.[4] The steric hindrance of the ether plays a significant role in this stabilization.

EtherStructureKey Properties and Impact on Grignard Reagents
Diethyl Ether (Et₂O)CH₃CH₂-O-CH₂CH₃The traditional solvent for Grignard reactions. The freely rotating ethyl groups provide a balance of coordinating ability and steric accessibility.
Tetrahydrofuran (THF)C₄H₈O (cyclic)The "tied-back" structure of THF makes the oxygen's lone pairs more available for coordination compared to diethyl ether, leading to better stabilization of the Grignard reagent.[6] Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions at higher temperatures, which can increase reaction rates.[6]
Diisopropyl Ether(CH₃)₂CH-O-CH(CH₃)₂The increased steric bulk around the oxygen atom can lead to weaker coordination with the magnesium center compared to diethyl ether or THF. This can sometimes be advantageous in preventing unwanted side reactions.
tert-Butyl Methyl Ether (MTBE)(CH₃)₃C-O-CH₃The bulky tert-butyl group significantly hinders one side of the oxygen atom. This steric hindrance can influence the aggregation state of the Grignard reagent in solution and affect its reactivity and selectivity.
Di-tert-butyl Ether(CH₃)₃C-O-C(CH₃)₃Due to extreme steric hindrance, di-tert-butyl ether is generally a poor solvent for the formation of Grignard reagents as it cannot effectively coordinate to and stabilize the magnesium center.

Experimental Protocols

The following are generalized experimental procedures for the cross-coupling reactions cited in this guide. Researchers should refer to the specific literature for detailed conditions related to their substrates of interest.

General Procedure for Suzuki-Miyaura Coupling

An oven-dried flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos, 1-2 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The chosen ether solvent (3-5 mL) is then added via syringe. The reaction mixture is stirred and heated to the specified temperature for the indicated time, with progress monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and copper(I) iodide (2-5 mol%) in the chosen ether solvent (5 mL) under an inert atmosphere, the terminal alkyne (1.1 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is stirred at room temperature or heated to the specified temperature until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.[1]

Visualizing Reaction Pathways and Concepts

Diagrams generated using Graphviz can help to illustrate the complex processes and relationships in catalytic chemistry.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Ether Solvent Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Solvent Ether Solvent (e.g., THF, Dioxane) Role - Solubilizes reagents - Stabilizes Pd intermediates - Influences ligand exchange

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Coordination of ethers to a Grignard reagent.

Reaction_Screening_Workflow start Define Reaction: Substrates, Catalyst, Base setup Prepare Parallel Reactions start->setup solvents Add Different Sterically Hindered Ether Solvents (THF, 2-MeTHF, TMO, etc.) setup->solvents run Run Reactions Under Identical Conditions (Temp, Time) solvents->run analysis Analyze Product Yield and Purity (GC, LC-MS, NMR) run->analysis compare Compare Performance and Select Optimal Solvent analysis->compare end Optimized Protocol compare->end

Figure 3: Workflow for screening ether solvents in a catalytic reaction.

References

Purity Assessment of "Isopropyl 2-Isopropylphenyl Ether" Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity assessment methods for "Isopropyl 2-Isopropylphenyl Ether" reference standards, a critical component in the analytical testing of the anesthetic agent Propofol. Known as Propofol Impurity K in the European Pharmacopoeia (EP) and referred to as 2,6-diisopropylphenylisopropyl ether in the United States Pharmacopeia (USP), the purity of this reference standard is paramount for accurate impurity profiling and ensuring the safety and efficacy of the final drug product. This document outlines common analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting and utilizing the most suitable reference standards for their applications.

Comparative Purity Analysis

The purity of "this compound" reference standards is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identification and detection of volatile and structural impurities.

Below is a summary of typical purity specifications from various suppliers of "this compound" reference standards. It is important to note that actual purity values may vary by lot and a thorough review of the Certificate of Analysis (CoA) is essential.

Table 1: Comparison of Typical Purity Specifications for "this compound" Reference Standards

Supplier CategoryPurity by HPLC (%)Identification MethodsAdditional Information
Pharmacopeial Grade≥ 98.0%IR, UV, ¹H NMR, MSComplies with EP/USP monograph specifications.
Commercial Supplier A> 99.0%¹H NMR, MSCertificate of Analysis with detailed impurity profile provided.
Commercial Supplier B≥ 95.0%¹H NMR, MSSuitable for general research and development purposes.
Custom SynthesisAs per client specificationFull characterization availableMay include additional tests like residual solvents and heavy metals.

Table 2: Potential Impurities in "this compound" Reference Standards

Impurity NameChemical StructurePotential OriginTypical Analytical Method for Detection
Propofol2,6-diisopropylphenolStarting materialHPLC, GC-MS
2-Isopropylphenol-By-product of synthesisGC-MS
Diisopropyl ether-ReagentGC-MS (Headspace)
Unidentified related substances-Degradation or synthesis by-productsHPLC, GC-MS

Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods. The following protocols are based on pharmacopeial guidelines and common industry practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for Propofol and is suitable for the quantification of "this compound" and its related impurities.

  • Chromatographic System:

    • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)

    • Mobile Phase: Acetonitrile, Water, and Methanol (50:40:10)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • System Suitability:

    • A solution containing Propofol and "this compound" is used.

    • The resolution between the two peaks should be not less than 2.0.

    • The relative standard deviation for replicate injections should be not more than 2.0%.

  • Procedure:

    • Prepare a standard solution of the "this compound" reference standard in the mobile phase.

    • Prepare a sample solution of the reference standard being tested at the same concentration.

    • Inject the solutions into the chromatograph and record the chromatograms.

    • Calculate the purity by comparing the peak area of the main peak in the sample solution to that of the standard solution.

Identification and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of "this compound" and the detection of volatile impurities.

  • Chromatographic System:

    • Column: 30-m × 0.25-mm; 0.25-µm film DB-5ms or equivalent

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Injection Mode: Split (10:1)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Procedure:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., dichloromethane).

    • Inject the solution into the GC-MS system.

    • Identify the main peak by comparing its mass spectrum with a reference library or a previously run standard.

    • Analyze the chromatogram for the presence of any additional peaks, which may indicate volatile impurities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of "this compound" and identifying any structural isomers or related impurities.

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Procedure:

    • Dissolve an accurately weighed amount of the reference standard in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The chemical shifts, coupling constants, and integration values should be consistent with the known structure of "this compound".

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity assessment of "this compound" reference standards.

Purity_Assessment_Workflow cluster_0 Reference Standard Reception cluster_1 Analytical Testing cluster_2 Data Evaluation & Comparison cluster_3 Conclusion Reception Receive Reference Standard Documentation Review Certificate of Analysis Reception->Documentation HPLC HPLC Purity (Quantitative) Documentation->HPLC GCMS GC-MS Identification & Volatile Impurities Documentation->GCMS NMR NMR Structural Confirmation Documentation->NMR Compare Compare Data to Specifications HPLC->Compare GCMS->Compare NMR->Compare Impurities Identify & Quantify Impurities Compare->Impurities Acceptance Acceptance or Rejection Impurities->Acceptance

Caption: Workflow for Purity Assessment of Reference Standards.

Analytical_Technique_Relationship cluster_main Purity Assessment of this compound cluster_techniques Analytical Techniques cluster_outputs Analytical Outputs Compound Reference Standard HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Purity Quantitative Purity HPLC->Purity Identity Structural Identity GCMS->Identity Volatiles Volatile Impurities GCMS->Volatiles NMR->Identity

Caption: Relationship between Analytical Techniques and Outputs.

By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of their "this compound" reference standards, ensuring the accuracy and reliability of their analytical data in the development of safe and effective pharmaceutical products.

Inter-laboratory comparison of "Isopropyl 2-Isopropylphenyl Ether" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methods for the Quantification of Isopropyl 2-Isopropylphenyl Ether

This guide provides a comparative overview of two common analytical methods for the quantification of this compound, a known impurity in Propofol preparations. The data presented is a synthesis from established analytical practices for related compounds and serves as a representative model for an inter-laboratory comparison. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.

Data Presentation: Inter-laboratory Performance

The following table summarizes the performance of three hypothetical laboratories using two distinct analytical methods for the quantification of this compound.

Parameter Method A: HPLC-UV Method B: GC-MS
Linearity (R²)
Laboratory 10.99920.9995
Laboratory 20.99890.9991
Laboratory 30.99950.9998
Mean Accuracy (% Recovery)
Laboratory 199.2%101.5%
Laboratory 298.5%99.8%
Laboratory 3100.5%102.1%
Precision (% RSD)
Laboratory 11.8%1.5%
Laboratory 22.5%2.1%
Laboratory 31.5%1.2%
Limit of Quantification (LOQ) 0.05 µg/mL0.01 µg/mL

Experimental Protocols

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method outlines a reversed-phase HPLC procedure for the quantification of this compound.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (65:35 v/v). The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method describes a GC-MS procedure for the sensitive quantification of this compound.

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled with a mass selective detector.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 178, 135, 119).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in hexane.

    • Calibration Standards: Serially dilute the stock solution with hexane to prepare calibration standards ranging from 0.01 µg/mL to 5 µg/mL.

    • Sample Preparation: Extract the sample containing this compound with hexane. The extraction procedure may need to be optimized based on the sample matrix. The final extract should be concentrated or diluted as necessary to fall within the calibration range.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the selected quantifier ion against the concentration of the calibration standards.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample Solution stock->sample_prep hplc HPLC-UV Analysis cal_standards->hplc gcms GC-MS Analysis cal_standards->gcms sample_prep->hplc sample_prep->gcms calibration Generate Calibration Curve hplc->calibration gcms->calibration quantification Quantify Analyte calibration->quantification

Caption: General workflow for the analysis of this compound.

A Comparative Guide to Phenol Isopropylation: "Isopropyl 2-Isopropylphenyl Ether" Rearrangement vs. Traditional Alkylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of isopropyl groups into phenolic structures is a cornerstone of synthetic chemistry, pivotal in the development of numerous pharmaceutical agents and specialty chemicals. The anesthetic Propofol (2,6-diisopropylphenol) is a prime example of the importance of this modification. This guide provides an objective comparison between two primary strategies for achieving phenol isopropylation: the rearrangement of an O-alkylated precursor, specifically "Isopropyl 2-Isopropylphenyl Ether," and traditional direct alkylation methods, including Williamson ether synthesis for O-alkylation and Friedel-Crafts reaction for C-alkylation.

This analysis is supported by experimental data from peer-reviewed literature, with detailed protocols provided for reproducibility.

Performance Comparison: Rearrangement vs. Direct Alkylation

The choice of isopropylation strategy is dictated by the desired outcome—O-alkylation versus C-alkylation—and the required selectivity. The following tables summarize the performance of each method based on published experimental data.

Table 1: C-Alkylation Performance Comparison

Parameter"this compound" RearrangementDirect Friedel-Crafts Alkylation
Alkylating Agent This compound (precursor)Isopropyl Alcohol (IPA)
Catalyst 1% Fluorided AluminaH-beta zeolite
Temperature 150°C[1]260°C
Reaction Time 1 hour[1]Not specified (continuous flow)
Substrate Conversion 72% (of the ether)[1]94% (of phenol)[2]
Selectivity for 2,6-Diisopropylphenol 83%[1]56%[2]
Major Byproducts 2-Isopropylphenol, 2,4,6-Triisopropylphenol[1]Isopropyl phenyl ether, other isopropylphenol isomers
Overall Yield of 2,6-Diisopropylphenol 60% (from the ether)[1]~53% (calculated from conversion and selectivity)[2]

Table 2: O-Alkylation Performance (Traditional Method)

ParameterWilliamson Ether Synthesis
Alkylating Agent Isopropyl Bromide
Base Sodium Methoxide
Solvent Methanol
Temperature Reflux
Reaction Time Overnight
Selectivity High for O-alkylation; C-alkylation is minimal under these conditions.
Typical Yield Yields are generally high for Williamson ether synthesis, often in the range of 50-95%, but specific yield for this reaction was not provided in the source.[3]

Key Insights

  • "this compound" as a C-Alkylation Precursor: The primary utility of this compound in this context is not as a direct O-alkylating agent for other phenols, but as an intermediate that undergoes a high-temperature, catalyzed rearrangement to yield C-alkylated products, particularly 2,6-diisopropylphenol.[1] This pathway offers high selectivity for the 2,6-isomer compared to direct Friedel-Crafts alkylation.

  • Direct C-Alkylation (Friedel-Crafts): The direct isopropylation of phenol with isopropyl alcohol over a solid acid catalyst like H-beta zeolite achieves very high substrate conversion.[2] However, it produces a broader range of products, leading to lower selectivity for the desired 2,6-diisopropylphenol compared to the rearrangement method.[2]

  • Direct O-Alkylation (Williamson Ether Synthesis): For the synthesis of isopropyl phenyl ethers (O-alkylation), the Williamson ether synthesis is the traditional and effective method. It utilizes a phenoxide and an isopropyl halide, proceeding via an SN2 mechanism to give high yields of the ether product with minimal C-alkylation byproducts.[3]

Signaling Pathways and Logical Relationships

The competition between O- and C-alkylation is a central theme in phenol modification. The chosen pathway is determined by the reaction conditions, which influence the nature of the reactive intermediates.

G cluster_0 Phenol Modification Pathways Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base (e.g., NaH, NaOMe) C_Alkylation C-Alkylated Phenol Phenol->C_Alkylation Alkylating Agent + Acid Catalyst (e.g., IPA/H+) O_Alkylation O-Alkylated Phenol (Ether) Phenoxide->O_Alkylation Alkyl Halide (SN2) (e.g., Isopropyl Bromide) Carbocation Carbocation Carbocation->C_Alkylation Electrophilic Aromatic Substitution Rearrangement C-Alkylated Phenol (via Rearrangement) O_Alkylation->Rearrangement Heat, Catalyst (Fries-type)

Caption: Reaction pathways for O- vs. C-alkylation of phenols.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diisopropylphenol via Rearrangement of this compound

This protocol is adapted from a documented synthesis of 2,6-diisopropylphenol.[1]

Materials:

  • This compound (15 g)

  • 1% fluorided alumina (8 g)

  • Acetone (for workup)

  • Nitrogen gas

Equipment:

  • 300 cc stirred autoclave

  • Rotary evaporator

  • Filtration apparatus

  • Gas-liquid phase chromatography (GLPC) system for analysis

Procedure:

  • To the 300 cc stirred autoclave, add 15 g of this compound and 8 g of 1% fluorided alumina.

  • Flush the autoclave system with nitrogen gas and leave it under a nitrogen atmosphere.

  • Heat the autoclave to 150°C for 1 hour with constant stirring. The pressure will reach approximately 200 psig.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Take up the cooled mixture in acetone and filter to remove the solid catalyst.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Analyze the resulting residue by GLPC to determine the product distribution. The reported distribution is approximately 10% 2-isopropylphenol, 28% unreacted isopropyl(2-isopropylphenyl) ether, 60% 2,6-diisopropylphenol, and 2% 2,4,6-triisopropylphenol.[1]

G start Start charge_reactor Charge Autoclave: - this compound - 1% Fluorided Alumina start->charge_reactor purge Purge with N2 charge_reactor->purge heat Heat to 150°C for 1 hour (Stirring) purge->heat cool Cool to RT heat->cool workup Dissolve in Acetone & Filter cool->workup evaporate Evaporate Acetone workup->evaporate analyze Analyze Residue (GLPC) evaporate->analyze end End analyze->end

Caption: Experimental workflow for rearrangement of this compound.

Protocol 2: Direct C-Alkylation of Phenol with Isopropyl Alcohol (Friedel-Crafts)

This protocol is based on a study optimizing the synthesis of 2,6-diisopropylphenol using a zeolite catalyst.[2]

Materials:

  • Phenol

  • Isopropyl alcohol (IPA)

  • H-beta zeolite catalyst

  • Nitrogen gas (carrier)

Equipment:

  • Fixed-bed, down-flow glass reactor

  • Temperature controller

  • Liquid feed pump

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the fixed-bed reactor with the H-beta zeolite catalyst.

  • Activate the catalyst in situ by heating under a flow of nitrogen.

  • Prepare a liquid feed mixture of phenol and isopropyl alcohol with a molar ratio of 1:4 (Phenol:IPA).

  • Introduce the feed into the reactor using a liquid pump at a weight hourly space velocity (WHSV) of 4 h⁻¹.

  • Maintain the reactor temperature at 260°C.

  • Pass the vapor-phase reactants over the catalyst bed.

  • Collect the product stream at the reactor outlet after cooling.

  • Analyze the liquid product samples periodically using a gas chromatograph to determine phenol conversion and product selectivity. Under these conditions, phenol conversion of 94% with a selectivity of 56% for 2,6-diisopropylphenol was reported.[2]

Protocol 3: O-Alkylation of a Phenol with Isopropyl Bromide (Williamson Ether Synthesis)

This protocol is a representative procedure for the Williamson ether synthesis, adapted from the synthesis of this compound.[4]

Materials:

  • 2-Isopropylphenol (1.0 eq)

  • Sodium metal (1.05 eq)

  • Anhydrous Methanol

  • Isopropyl bromide (1.2 eq)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a solution of sodium methoxide by reacting sodium metal with anhydrous methanol under a nitrogen atmosphere.

  • To this solution, add a solution of 2-isopropylphenol in methanol.

  • Add isopropyl bromide dropwise to the stirred solution over several hours.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for overnight.

  • Cool the mixture to room temperature and filter to remove any solids.

  • Remove the methanol from the filtrate using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Separate the ether layer.

  • Wash the ether layer with water, dry over anhydrous magnesium sulfate, and filter.

  • Remove the diethyl ether by evaporation to yield the crude this compound. Further purification can be achieved by distillation.

G cluster_williamson Williamson Ether Synthesis cluster_friedel_crafts Friedel-Crafts Alkylation Phenoxide_Formation Phenol + Base -> Phenoxide SN2_Attack SN2 Attack on Isopropyl Halide Phenoxide_Formation->SN2_Attack Product_Formation Isopropyl Phenyl Ether SN2_Attack->Product_Formation Carbocation_Formation IPA + Acid Catalyst -> Isopropyl Carbocation EAS_Attack Electrophilic Aromatic Substitution Carbocation_Formation->EAS_Attack Product_Formation_FC C-Isopropyl Phenol EAS_Attack->Product_Formation_FC

Caption: Comparison of Williamson and Friedel-Crafts mechanisms.

References

Safety Operating Guide

Proper Disposal of Isopropyl 2-Isopropylphenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Isopropyl 2-Isopropylphenyl Ether is classified as harmful if swallowed and requires disposal at an appropriate treatment and disposal facility in accordance with local, regional, and national regulations. [1] This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance when managing chemical waste. This document outlines the necessary procedures, drawing from available safety data and general best practices for laboratory chemical disposal.

Key Safety and Disposal Information

Parameter Information Source
GHS Hazard Statement H302: Harmful if swallowedPubChem[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local, regional, and national regulations.PubChem[1]
Storage Temperature 2-8 °CBOC Sciences
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)BOC Sciences
Appearance LiquidBOC Sciences

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

  • Identification and Labeling:

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

    • Include the CAS number (14366-59-7) and approximate concentration and volume.

    • Note any other chemicals mixed in the waste container.

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and cool area (2-8°C), away from incompatible materials.

    • Keep waste containers tightly sealed to prevent the release of vapors.

    • Like other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. While specific data for this compound is unavailable, it is best practice to date the container upon opening and test for peroxides if stored for an extended period.

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, wear appropriate PPE, including:

      • Nitrile gloves

      • Chemical safety goggles

      • A lab coat

  • Waste Collection and Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for collection by your institution's licensed hazardous waste disposal service.

    • Provide the disposal service with a complete and accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Workflow for this compound A Waste Isopropyl 2-Isopropylphenyl Ether Generated B Is the container properly labeled with 'Hazardous Waste' and chemical name? A->B C Label the container correctly B->C No D Segregate and store in a designated cool, ventilated area (2-8°C) B->D Yes C->D E Is the waste mixed with other chemicals? D->E F Note all components on the label E->F Yes G Wear appropriate PPE (gloves, goggles, lab coat) E->G No F->G H Contact institution's EHS for hazardous waste pickup G->H I Provide complete waste information to disposal service H->I J Disposal Complete I->J

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or treatment of this compound waste. Due to the limited information on its reactivity and potential hazards, in-lab treatment is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management company.

Disclaimer: This information is intended for guidance and is based on publicly available data, which is limited for this specific compound. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS) or the specific disposal protocols of your institution. Always prioritize the information provided by your chemical supplier and your institution's Environmental Health and Safety department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.